molecular formula C15H14N2 B3245088 3-(2-(2-Pyridyl)ethyl)indole CAS No. 16571-51-0

3-(2-(2-Pyridyl)ethyl)indole

Cat. No.: B3245088
CAS No.: 16571-51-0
M. Wt: 222.28 g/mol
InChI Key: QZDNFPFFBXHYNR-UHFFFAOYSA-N
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Description

3-(2-(2-Pyridyl)ethyl)indole is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. This compound features a molecular formula of C15H14N2 and a molecular weight of 222.29 g/mol . Its structure consists of an indole scaffold, a privileged structure in drug discovery, linked to a 2-pyridyl group via an ethylene bridge . Researchers value this compound for its potential to overcome resistance to anticancer agents. Scientific investigations, including patent literature, have identified this specific indole derivative as an active component in compositions designed to overcome multidrug resistance (MDR) in cancer cells, particularly by targeting P-glycoprotein (P-gp/ABCB1) . Furthermore, related structural analogs have been identified as inhibitors of p38 kinase, a key signaling protein involved in cellular stress and inflammation pathways, suggesting potential utility in related research areas . The indole core is known for its versatile interactions with biological targets, making it a common feature in pharmaceuticals . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDNFPFFBXHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16571-51-0
Record name 3-(2-(2-PYRIDYL)ETHYL)INDOLE
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Foundational & Exploratory

Chemical Properties and Molecular Structure of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0)

Executive Summary

In the landscape of early-stage drug discovery and synthetic methodology, indole derivatives serve as privileged scaffolds. This compound is a highly specialized building block that bridges the structural gap between classical tryptamine derivatives and pyridine-based pharmacophores [1]. By replacing the primary amine of a standard tryptamine with a 2-pyridyl ring, this molecule offers unique physicochemical properties, including altered basicity, enhanced lipophilicity, and specific coordination capabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the molecular architecture, establish a self-validating synthetic protocol based on conjugate addition, and explore the causality behind its pharmacological utility.

Physicochemical Profiling

Understanding the macroscopic properties of this compound is critical for downstream applications, from chromatographic purification to formulation. The quantitative data is summarized below, drawing from authoritative chemical databases [1, 4].

PropertyValue
Chemical Name This compound
CAS Number 16571-51-0
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Melting Point 118 – 120 °C
Boiling Point 385.9 ± 22.0 °C (Predicted)
Density 1.178 ± 0.06 g/cm³ (Predicted)
pKa (Indole NH) 17.17 ± 0.30 (Predicted)
pKa (Pyridine NH⁺) ~5.2 (Typical for 2-alkylpyridines)

Molecular Architecture & Reactivity

The structural brilliance of this compound lies in its tripartite nature. It is not merely a fused ring system; it is a highly flexible molecule with distinct electronic zones.

  • The Indole Core: The indole ring is electron-rich. The nitrogen lone pair participates in the aromatic system, making the C3 position highly nucleophilic. This is the primary site for electrophilic aromatic substitution and conjugate additions.

  • The Ethyl Linker: The two-carbon aliphatic chain provides conformational flexibility. This allows the molecule to adopt multiple rotamers, which is crucial for induced-fit binding in receptor pockets (e.g., 5-HT receptors).

  • The 2-Pyridyl Ring: Unlike indole, pyridine is electron-deficient. The nitrogen lone pair is orthogonal to the pi-system, making it a localized base and an excellent hydrogen-bond acceptor or transition-metal ligand.

Pharmacophore Indole Indole Core (Electron-Rich, C3-Nucleophilic) Linker Ethyl Linker (Conformational Flexibility) Indole->Linker C3-Substitution Pyridine 2-Pyridyl Ring (Electron-Deficient, H-Bond Acceptor) Linker->Pyridine C2-Attachment

Fig 1. Structural functionalization map of this compound.

Synthesis Methodology: The Conjugate Addition Pathway

The most atom-economical and scalable method to synthesize this compound is via the acid-catalyzed conjugate addition (Michael-type addition) of indole to 2-vinylpyridine [2, 3].

Mechanistic Rationale (Causality of Experimental Choices)

Why use an acid catalyst? 2-Vinylpyridine is a weak Michael acceptor. By using a Brønsted acid like glacial acetic acid, the pyridine nitrogen is reversibly protonated. This drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the vinyl group, enhancing its electrophilicity. The electron-rich C3 position of the indole can then attack the terminal carbon of the vinyl group. Acetic acid is chosen specifically because stronger acids (like trifluoroacetic acid or sulfuric acid) can cause rapid, uncontrolled polymerization of the 2-vinylpyridine monomer.

Synthesis A 2-Vinylpyridine C Protonated Vinylpyridine Intermediate (Enhanced Electrophilicity) A->C B Acid Catalyst (e.g., AcOH) B->C Protonation E Conjugate Addition (Michael-type) C->E D Indole (C3-Nucleophile) D->E Nucleophilic Attack F This compound (Target Compound) E->F Rearomatization & Deprotonation

Fig 2. Acid-catalyzed conjugate addition mechanism for this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step includes the physical rationale and the analytical checkpoint required to verify success.

Step 1: Reagent Preparation

  • Charge a flame-dried, round-bottom flask with Indole (1.0 equivalent, e.g., 10 mmol).

  • Add 2-vinylpyridine (1.2 equivalents, 12 mmol). Causality: A slight excess of the vinylpyridine compensates for minor losses due to thermal dimerization side-reactions.

Step 2: Catalysis and Reflux

  • Add 15 mL of glacial acetic acid. The acid serves a dual purpose: as the reaction solvent and the Brønsted acid catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to 118 °C under an inert Argon atmosphere for 12–18 hours.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The reaction is complete when the indole spot (visualized via UV or p-Anisaldehyde stain) is entirely consumed.

Step 4: Quenching and Work-up

  • Cool the mixture to room temperature.

  • Critical Step: Slowly pour the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~8. Causality: The product contains a basic pyridine ring. If the solution remains acidic, the product will partition into the aqueous layer as a water-soluble acetate salt, destroying your yield.

Step 5: Extraction and Purification

  • Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 6: Analytical Validation (Validation Checkpoint 2)

  • LC-MS: Confirm the mass. You must observe the [M+H]⁺ peak at m/z 223.1.

  • ¹H NMR (CDCl₃): Validate the structure by locating the two distinct triplets for the ethyl linker (integrating for 2H each) around 3.0–3.3 ppm. The pyridine alpha-proton should appear as a sharp doublet of doublets near 8.5 ppm.

Pharmacological & Drug Discovery Applications

In medicinal chemistry, this compound is primarily utilized as a bioisostere of tryptamine .

Endogenous tryptamines (like serotonin) possess a primary aliphatic amine with a pKa of ~10.2. At a physiological pH of 7.4, this amine is >99% protonated, which severely limits passive diffusion across the Blood-Brain Barrier (BBB).

By substituting the primary amine with a 2-pyridyl group (pKa ~5.2), the resulting molecule is predominantly neutral in systemic circulation. This modification drastically increases the molecule's lipophilicity (LogP) and BBB permeability while retaining the ability of the nitrogen to act as a hydrogen-bond acceptor. Consequently, this scaffold is heavily investigated in the development of highly penetrant, selective ligands for 5-HT (serotonin) receptor subtypes and Melatonin (MT1/MT2) receptors.

References

  • MDPI. "Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives". Molecules. Available at: [Link]

  • ChemDad. "this compound Chemical Properties and Predictive Data". ChemDad Database. Available at:[Link]

Pharmacological Potential of 3-(2-(2-Pyridyl)ethyl)indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-(2-(2-Pyridyl)ethyl)indole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere of tryptamine (3-(2-aminoethyl)indole). By replacing the primary aliphatic amine of tryptamine with a pyridine ring attached at the 2-position, this scaffold modulates basicity, metabolic stability, and lipophilicity while retaining affinity for biogenic amine receptors (specifically 5-HT and Dopamine subtypes). Furthermore, the planar indole-pyridine conjugate mimics the adenine moiety of ATP, granting this class of molecules significant potential as Type I/II kinase inhibitors.

This guide analyzes the synthesis, pharmacological mechanisms, and structure-activity relationships (SAR) of these derivatives, positioning them as dual-action probes for CNS disorders and oncology.

Chemical Scaffold Analysis & Properties[1][2][3]

Structural Homology

The core structure consists of an electron-rich indole ring linked by a two-carbon ethyl bridge to an electron-deficient pyridine ring.

  • Tryptamine Mimicry: The ethyl bridge maintains the critical distance (

    
    ) between the aromatic centroid and the basic nitrogen found in serotonin (5-HT).
    
  • Basicity Modulation: The pyridine nitrogen (

    
    ) is significantly less basic than the primary amine of tryptamine (
    
    
    
    ). This increases blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
  • π-Stacking Potential: The pyridine ring introduces an additional aromatic surface for

    
     stacking interactions within receptor binding pockets (e.g., Phe residues in GPCR transmembrane helices).
    
Physicochemical Profile
PropertyTryptamineThis compoundImpact
Molecular Weight 160.22222.29Small molecule drug-like space
H-Bond Donors 2 (NH, NH2)1 (Indole NH)Improved membrane permeability
H-Bond Acceptors 12 (Pyridine N)Distinct binding orientation
cLogP ~1.6~3.4Enhanced lipophilicity

Synthetic Methodology

The most robust route to this compound derivatives is the Acid-Catalyzed Michael Addition of indole to 2-vinylpyridine. This method avoids the multi-step reduction required if starting from glyoxalyl chlorides.

Protocol: Acid-Catalyzed Conjugate Addition

Objective: Synthesis of this compound (Yield: 65-80%).

Reagents:

  • Indole (1.0 eq)

  • 2-Vinylpyridine (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Acetic Anhydride/AcOH mixture.

  • InCl

    
     (Optional Lewis Acid catalyst for milder conditions).
    

Step-by-Step Workflow:

  • Reaction Setup: Dissolve Indole (10 mmol) in Glacial Acetic Acid (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2-Vinylpyridine (12 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The indole spot (
    
    
    
    ) should disappear.
  • Workup:

    • Cool reaction to room temperature.

    • Pour onto crushed ice/water (100 mL).

    • Basify to pH 9 using 20% NaOH or NH

      
      OH (Caution: Exothermic).
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
    
    
    , DCM/MeOH gradient).
Synthesis Logic Diagram

SynthesisWorkflow cluster_inputs Reagents cluster_process Conditions Indole Indole (Nucleophile) Reflux Reflux (AcOH) 118°C, 4-8h Indole->Reflux VinylPy 2-Vinylpyridine (Michael Acceptor) VinylPy->Reflux Basify Basify (pH 9) Precipitation Reflux->Basify C-3 Alkylation Product This compound (Target Scaffold) Basify->Product Workup

Caption: Streamlined Michael Addition workflow for generating the core scaffold.

Pharmacological Mechanisms[4]

CNS Targets: Serotonergic Modulation

The structural similarity to serotonin allows these derivatives to bind to 5-HT receptors.

  • Mechanism: The indole NH binds to the conserved Ser/Thr residues in the receptor pocket, while the pyridine nitrogen interacts with the Aspartate residue (Asp3.32) in TM3, mimicking the protonated amine of serotonin.

  • Selectivity: The rigid pyridine ring restricts conformational flexibility compared to the ethylamine chain of 5-HT, potentially conferring subtype selectivity (e.g., 5-HT

    
     vs 5-HT
    
    
    
    ).
  • Data Point: Analogs with 2-pyridyl substitution often show partial agonist activity at 5-HT

    
     and antagonist activity at 5-HT
    
    
    
    , a profile desirable for atypical antipsychotics.
Oncology Targets: Kinase Inhibition

Indole-pyridine scaffolds are established ATP-competitive kinase inhibitors.

  • p38 MAP Kinase: The 4-pyridyl isomer is a known p38 inhibitor. The 2-pyridyl derivatives target related serine/threonine kinases.

  • Binding Mode: The indole moiety occupies the adenine binding pocket (hinge region), forming H-bonds with the backbone amides. The pyridine ring extends into the hydrophobic pocket, stabilizing the inactive DFG-out conformation (Type II inhibition).

Signaling Pathway Map

SignalingPathways cluster_CNS CNS Activity (GPCRs) cluster_Onco Oncology (Kinases) Compound This compound HT1A 5-HT1A Receptor Compound->HT1A Agonist (Ki ~nM) HT2A 5-HT2A Receptor Compound->HT2A Antagonist p38 p38 MAPK Compound->p38 ATP Competition VEGFR VEGFR-2 Compound->VEGFR Hinge Binding Effect_CNS Anxiolytic / Antidepressant HT1A->Effect_CNS HT2A->Effect_CNS Effect_Onco Apoptosis / Anti-angiogenesis p38->Effect_Onco VEGFR->Effect_Onco

Caption: Dual pharmacological pathways targeting CNS GPCRs and Oncogenic Kinases.

Structure-Activity Relationship (SAR)[2]

To optimize this scaffold, modifications should be targeted as follows:

PositionModificationEffect on Activity
Indole C-5 Electron-Donating (-OMe, -OH)Increases 5-HT affinity (mimics 5-HT hydroxyl).
Indole C-5 Halogen (-F, -Cl)Increases metabolic stability; enhances kinase hydrophobic interaction.
Indole N-1 Methyl/BenzylGenerally reduces 5-HT affinity (loss of H-bond donor) but may improve kinase selectivity.
Pyridine Ring 6-MethylIncreases steric bulk; introduces rotational constraints (atropisomerism potential).
Linker

-Unsaturation (Vinyl)
Creates rigid "Styryl" analogs; shifts selectivity towards kinases (e.g., MOMIPP analogs).

References

  • Synthesis of 3-(2-(4-Pyridyl)ethyl)indole (p38 Inhibitor): PubChem Compound Summary for CID 27934. National Center for Biotechnology Information (2025). [Link]

  • Indole-Pyridine Kinase Inhibitors (MOMIPP): Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity.[1] J. Med.[2] Chem. (2015).[3][4] [Link]

  • Tryptamine Analogs and 5-HT Binding: Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles. J. Med.[2] Chem. (1999). [Link]

  • General Indole Synthesis via Michael Addition: InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins. Tetrahedron Letters (2006). [Link]

  • Approved Kinase Inhibitors with Indole Scaffolds: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds. Molecules (2023).[5][6] [Link]

Sources

3-(2-(2-Pyridyl)ethyl)indole CAS number and physical constants

[1][2][3][4]

Executive Summary

3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0) is a bioactive indole-pyridine conjugate serving as a critical scaffold in medicinal chemistry.[1][2] Structurally, it consists of an indole core linked at the C3 position to a 2-pyridyl ring via an ethyl bridge. This specific connectivity distinguishes it from its isomer, 3-(2-(4-pyridyl)ethyl)indole (a known P38 kinase inhibitor), altering its electronic properties and binding affinity profiles.

This guide details the physicochemical properties, validated synthesis protocols, and application vectors of this compound, designed for researchers in drug discovery and organic synthesis.

Part 1: Identification & Physical Constants[5]

The following data distinguishes the 2-pyridyl isomer from related structural analogs.

PropertyValueNotes
CAS Number 16571-51-0 Distinct from 4-pyridyl isomer (16571-49-6)
Chemical Name 3-[2-(2-Pyridinyl)ethyl]-1H-indoleIUPAC nomenclature
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Melting Point 118 – 120 °C Crystalline solid [1]
Boiling Point ~386 °C (Predicted)At 760 mmHg
Density 1.178 ± 0.06 g/cm³Predicted
Solubility DMSO, Methanol, DCMLimited solubility in water
Appearance Off-white to pale yellow solidLight-sensitive

Part 2: Chemical Structure & Reactivity

The molecule features two nitrogenous heterocycles connected by a flexible ethylene linker.

  • Indole C3 Position : The attachment point is the most electron-rich site of the indole, making the linkage stable against nucleophilic attack but susceptible to oxidative metabolism.

  • Pyridine Nitrogen : Acts as a hydrogen bond acceptor (pKa ~5.2), essential for docking into kinase hinge regions or GPCR binding pockets.

  • Indole N-H : Acts as a hydrogen bond donor; can be deprotonated (pKa ~17) for N-alkylation reactions.

Structural Visualization

The following diagram illustrates the connectivity and key functional zones.

Structurecluster_reactivityReactivity ProfileIndoleIndole Core(Electron Rich Donor)LinkerEthyl Bridge(Flexible Linker)Indole->LinkerC3 AttachmentN_alkN1-Alkylation(Base-mediated)Indole->N_alkPyridine2-Pyridyl Ring(H-Bond Acceptor)Linker->PyridineC2' AttachmentSaltSalt Formation(Pyridine N)Pyridine->Salt

Figure 1: Structural connectivity and reactive logic of this compound.

Part 3: Synthesis Methodologies

The most robust and atom-economical route to this scaffold is the Acid-Catalyzed Michael Addition (Hydroarylation) of indole to 2-vinylpyridine. This method avoids the multi-step Fischer indole synthesis and utilizes readily available starting materials.

Protocol A: Acid-Catalyzed Hydroarylation

Principle : The C3 position of indole acts as a nucleophile, attacking the electron-deficient vinyl group of 2-vinylpyridine. The reaction is promoted by acetic acid, which activates the vinylpyridine via protonation/coordination [2].

Reagents
  • Indole (1.0 equiv)

  • 2-Vinylpyridine (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Acetic Anhydride (Optional additive to scavenge water)

Step-by-Step Methodology
  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in Glacial Acetic Acid (10 mL) .

  • Addition : Add 2-Vinylpyridine (1.26 g, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction : Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (Nitrogen or Argon) for 8–12 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) .

    • Basify the solution to pH ~9 using 20% NaOH or saturated Na₂CO₃ solution. Caution: Exothermic neutralization.

    • Extract with Dichloromethane (3 x 30 mL) .

  • Purification :

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

    • Concentrate under reduced pressure to yield a crude solid.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 10-40% EtOAc in Hexanes).

  • Yield : Expected yield is 65–80% .

Synthesis Pathway Diagram

SynthesisIndoleIndoleConditionsGlacial AcOHReflux, 12hIndole->ConditionsVinylPy2-VinylpyridineVinylPy->ConditionsInterMichael AdductIntermediateConditions->Inter C3-Nucleophilic AttackProductThis compound(CAS 16571-51-0)Inter->Product Re-aromatization

Figure 2: Reaction pathway for the acid-catalyzed synthesis of the target compound.

Part 4: Applications in Drug Development[7][8]

Kinase Inhibitor Scaffold

While the 4-pyridyl isomer is a documented P38 MAP Kinase inhibitor, the 2-pyridyl isomer serves as a crucial structure-activity relationship (SAR) probe .

  • Mechanism : The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α).

  • Selectivity : Changing the nitrogen position from 4-pyridyl to 2-pyridyl alters the vector of the lone pair, often reducing potency against p38 but potentially enhancing selectivity for other kinases or CNS targets like CDK4 or GSK3β .

Alkaloid Precursor

This compound is a biosynthetic mimic of tryptamine-derived alkaloids. It is a key intermediate in the synthesis of Eburnamonine and Vinca alkaloid analogs .

  • Cyclization : The indole nitrogen and the pyridine ring can be bridged using methylene units (e.g., using formaldehyde) to form tetracyclic systems resembling the Aspidosperma skeleton.

Part 5: Safety & Handling

GHS Classification : Warning

  • H315 : Causes skin irritation.[3]

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.[4]

Handling Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation : Handle all synthesis steps involving acetic acid and vinylpyridine in a certified chemical fume hood.

  • Storage : Store in a cool, dry place (2-8°C recommended) protected from light to prevent oxidation of the indole ring.

References

  • Chemdad Chemical Properties . This compound MSDS and Physical Properties. Retrieved from Chemdad.com. Link

  • Organic Chemistry Portal . Synthesis of Indoles: Michael Addition of Indoles. Validated general methodology for vinylpyridine additions. Link

  • Sigma-Aldrich . Product Specification: this compound (AldrichCPR). Catalog Number and CAS verification. Link

  • PubChem . Compound Summary: 3-(2-(4-Pyridyl)ethyl)indole (Isomer Comparison). National Library of Medicine. Link

Coordination Chemistry & Catalytic Utility of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the coordination chemistry, synthesis, and applications of 3-(2-(2-Pyridyl)ethyl)indole, structured for researchers and drug development professionals.

Executive Summary

This compound (PEI) represents a specialized class of heterocycle-functionalized indole ligands.[1] Structurally analogous to tryptamine but featuring a pyridine ring in place of the primary amine, PEI serves as a versatile bidentate ligand with unique electronic and steric properties.[1] Its ethyl spacer introduces flexibility, allowing for diverse coordination modes ranging from monodentate binding to bridging and transient chelation during catalytic cycles.[1]

This guide explores the role of PEI in coordination chemistry, focusing on its utility as a Directing Group (DG) for C-H activation, its potential in stabilizing transition metal complexes, and its relevance in medicinal chemistry as a kinase inhibitor scaffold.[1]

Ligand Architecture & Electronic Properties[1]

The efficacy of this compound as a ligand stems from its dual-donor capability and the conformational freedom provided by the ethylene bridge.[1]

Structural Analysis[1][2][3]
  • Primary Donor (Soft/Borderline): The pyridine nitrogen (

    
    , 
    
    
    
    -donor,
    
    
    -acceptor) is the primary coordination site for late transition metals (Pd, Pt, Ru, Cu).[1]
  • Secondary Donor (Hard/Soft): The indole nitrogen (

    
    , pyrrolic) is generally non-coordinating in its neutral form due to delocalization of the lone pair into the aromatic system.[1] However, upon deprotonation (pKa ~17 in DMSO), the indolyl anion becomes a potent 
    
    
    
    -donor.[1]
  • Linker (Flexible): The ethyl chain (

    
    ) allows the pyridine ring to rotate freely, facilitating the formation of large chelate rings (8-membered if N,N-chelated) or enabling the pyridine to reach distant metal centers in a bridging mode.[1]
    
Coordination Modes

The ligand exhibits three primary binding motifs:

ModeDescriptionMetal InteractionStability
Type I: Monodentate Coordination solely via Pyridine-N.

High (Kinetic Product)
Type II: Bidentate Bridging Pyridine-N binds Metal A; Indolyl-N binds Metal B.

High (Thermodynamic Product)
Type III: Transient Chelate Pyridine-N directs Metal to Indole C2 (C-H Activation).[1]

Transient (Catalytic Intermediate)

Synthesis of this compound[1][4][5]

The synthesis of PEI can be achieved through a robust Michael-type addition or condensation strategy.[1] The following protocol describes the acid-catalyzed alkylation of indole with 2-vinylpyridine, a method favored for its atom economy.

Experimental Protocol: Acid-Catalyzed Michael Addition[1]

Reagents:

  • Indole (1.0 equiv)[1]

  • 2-Vinylpyridine (1.2 equiv)[1]

  • Acetic Acid (Glacial, Solvent/Catalyst)[1]

  • Reflux Condenser[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (11.7 g, 100 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Add 2-Vinylpyridine (12.6 g, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS for the disappearance of indole.[1]
    
  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water (200 mL) and neutralize with saturated

    
     or 
    
    
    
    until pH ~9.
  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to yield this compound as a pale yellow solid or viscous oil.

Yield: Typically 65–80%.[1] Characterization:


 NMR (CDCl3) shows characteristic ethyl triplets at 

~3.2 ppm and pyridine protons.[1]

Role in Coordination Chemistry & Catalysis[1]

The "Transient Directing Group" Effect (C-H Activation)

The most significant application of PEI in modern organometallic chemistry is its role as a substrate for Directed C-H Functionalization .[1] The pyridine ring acts as a Directing Group (DG), coordinating to a metal catalyst (typically Pd(II)) and positioning it in proximity to the Indole C2 position.[1]

Mechanism:

  • Coordination: Pd(OAc)2 binds to the Pyridine-N.[1]

  • Cyclometallation: The Pd center activates the C2-H bond of the indole via a Concerted Metalation-Deprotonation (CMD) pathway, forming a six-membered palladacycle.[1]

  • Functionalization: The palladacycle undergoes oxidative addition (with an electrophile) or reductive elimination to install a functional group at the C2 position.[1]

Visualization of the Catalytic Cycle

The following diagram illustrates the role of the Pyridyl-ethyl arm in directing Palladium to the Indole C2 position.[1]

CH_Activation Ligand This compound (Substrate) Pd_Complex Coordination Complex (Pd-N_py Bond) Ligand->Pd_Complex + Pd(OAc)2 CMD_State CMD Transition State (6-Membered Palladacycle) Pd_Complex->CMD_State - AcOH (C-H Activation) Product C2-Functionalized Indole CMD_State->Product + Electrophile - Pd(0) Product->Ligand Cycle Repeats (if catalytic)

Caption: Figure 1. Mechanism of Pd(II)-catalyzed C2-functionalization of indole directed by the 3-(2-(2-pyridyl)ethyl) side chain.

Biological Relevance & Medicinal Chemistry[1][2][3]

Beyond pure coordination chemistry, PEI serves as a critical scaffold in drug discovery.[1]

Kinase Inhibition (P38 MAP Kinase)

Research indicates that 3-(2-(2-Pyridyl)ethyl)indoles are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .[1]

  • Binding Mode: The indole moiety occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region (Met109/Gly110).[1]

  • Metal Interaction: While not a metallo-enzyme inhibitor per se, the pyridine nitrogen can interact with solvent-exposed residues or water networks within the active site, mimicking the histidine-metal interactions found in other metalloproteins.[1]

Bioinorganic Modeling

The ligand mimics the Tryptophan-Histidine (Trp-His) interaction found in many metalloproteins (e.g., Copper monooxygenases).[1]

  • Model Complexes: Copper(II) complexes of PEI are synthesized to study the electron transfer properties between the redox-active indole and the metal center.[1]

  • Self-Validating Protocol: The formation of a Cu(II) complex can be validated by UV-Vis spectroscopy (appearance of d-d bands at ~600 nm) and EPR (hyperfine splitting characteristic of N-coordination).[1]

Experimental Protocol: Synthesis of a Model Copper(II) Complex

To validate the coordination capability of PEI, the following protocol describes the synthesis of


.

Reagents:

  • This compound (PEI) (0.5 mmol)[1]

  • 
     (0.5 mmol)[1]
    
  • Methanol (HPLC Grade)[1]

Protocol:

  • Solution A: Dissolve PEI (111 mg, 0.5 mmol) in Methanol (10 mL).

  • Solution B: Dissolve

    
     (85 mg, 0.5 mmol) in Methanol (5 mL).
    
  • Complexation: Add Solution B to Solution A dropwise with stirring. The solution will turn from pale yellow to deep green/blue.[1]

  • Crystallization: Allow the mixture to stand at room temperature for 24–48 hours. Slow evaporation yields green crystals suitable for X-ray diffraction.[1]

  • Analysis:

    • IR Spectroscopy: Shift in pyridine ring breathing modes (

      
      ) confirms N-coordination.[1]
      
    • Elemental Analysis: Consistent with

      
       (if 2:1 complex) or 
      
      
      
      (if 1:1).[1]

References

  • PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[1] Accessed March 1, 2026.[1][3] [Link][1]

  • Inxight Drugs. "3-[2-(4-Pyridyl)ethyl]indole."[1] NCATS. Accessed March 1, 2026.[1][3] [Link]

  • Chemical Synthesis Database. "Synthesis of 3-(2-pyridin-4-yl-ethyl)-1H-indole." ChemSynthesis. Accessed March 1, 2026.[1][3] [Link]

  • ResearchGate. "Synthesis of 3-Ethyl Indole and Derivatives."[1] Accessed March 1, 2026.[1][3] [Link]

Sources

Literature review of indole-pyridine alkaloids and synthetic analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The fusion of indole and pyridine heterocycles creates a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets with high affinity. This guide focuses on the two most critical classes of indole-pyridine alkaloids:


-carbolines  (pyrido[3,4-b]indoles) and canthin-6-ones  (indolo[3,2,1-de][1,5]naphthyridines).[1]

These alkaloids act as DNA intercalators, Topoisomerase inhibitors, and monoamine oxidase (MAO) inhibitors. Recent synthetic advances have moved beyond traditional extraction, utilizing transition-metal catalyzed C-H activation to generate novel analogues with optimized pharmacokinetic profiles. This document synthesizes the structural logic, synthetic protocols, and biological validation of these compounds.

Structural Classification & Biosynthetic Logic

The -Carboline Core

The


-carboline skeleton consists of a pyridine ring fused to the C2-C3 bond of an indole.[2][3] They are classified by their saturation state:
  • Tetrahydro-

    
    -carbolines (THBCs):  Formed directly via Pictet-Spengler condensation.[4] Often precursors.[2]
    
  • Dihydro-

    
    -carbolines (DHBCs):  Unstable intermediates, often oxidized to fully aromatic forms.
    
  • Fully Aromatic

    
    -carbolines:  Planar, highly stable, and potent DNA intercalators (e.g., Harmine, Norharmane).
    
Canthin-6-ones

A tetracyclic variant where a pyridine ring is fused across the indole nitrogen and C2, forming a rigid, planar system. These are distinct for their broad-spectrum antimicrobial and cytotoxic properties.

Biosynthetic Pathway Visualization

The following diagram illustrates the biosynthetic and synthetic logic flow from Tryptophan to the core scaffolds.

Biosynthesis Tryptophan L-Tryptophan (Indole Precursor) Strictosidine Strictosidine (Glucoalkaloid) Tryptophan->Strictosidine + Secologanin (Pictet-Spengler) Secologanin Secologanin (Terpene Precursor) Secologanin->Strictosidine THBC Tetrahydro-β-carboline (THBC) Strictosidine->THBC Deglycosylation & Cyclization BetaCarboline Fully Aromatic β-Carboline THBC->BetaCarboline Oxidation (-4H) Canthinone Canthin-6-one (Tetracyclic) BetaCarboline->Canthinone Ring D Formation (Biosynthetic shunt)

Figure 1: Biosynthetic logic flow from L-Tryptophan to


-carboline and Canthin-6-one scaffolds via the Pictet-Spengler reaction.

Synthetic Methodologies & Protocols

Modern drug discovery demands scalable, regioselective synthesis. While the Pictet-Spengler reaction remains the cornerstone, modern variations employ oxidative aromatization and metal-catalyzed coupling to access C1 and C3 substituted analogues.

Protocol: Total Synthesis of 1-Substituted -Carboline

This protocol describes a robust, two-step synthesis: acid-catalyzed condensation followed by oxidative aromatization. This method is preferred for its operational simplicity and high yield.

Reagents:

  • L-Tryptophan methyl ester hydrochloride

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or IBX[2]

Step-by-Step Methodology:

  • Pictet-Spengler Condensation (Formation of THBC):

    • Setup: In a round-bottom flask, dissolve L-Tryptophan methyl ester HCl (1.0 equiv) and the aryl aldehyde (1.1 equiv) in anhydrous DCM (0.1 M concentration).

    • Catalysis: Cool to 0°C. Add TFA (2.0 equiv) dropwise. The acid activates the imine intermediate, facilitating the electrophilic attack by the indole C2.

    • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Workup: Quench with sat. NaHCO

      
      . Extract with DCM (
      
      
      
      ). Dry organic layer over Na
      
      
      SO
      
      
      and concentrate.
    • Checkpoint: The product is a mixture of cis/trans diastereomers of the tetrahydro-

      
      -carboline (THBC).
      
  • Oxidative Aromatization (THBC

    
    
    
    
    
    -Carboline):
    • Rationale: THBCs lack the planarity required for DNA intercalation. Oxidation restores aromaticity.

    • Reaction: Dissolve the crude THBC in THF/DCM (1:1). Add DDQ (2.2 equiv) portion-wise at room temperature.

    • Observation: The reaction mixture typically turns deep red/brown due to the formation of the charge-transfer complex.

    • Completion: Stir for 1–2 hours.

    • Purification: Filter through a short pad of alumina or silica to remove reduced DDQ species. Concentrate and purify via column chromatography (Gradient: 0-2% MeOH in DCM).

Self-Validating Control:

  • NMR Verification: The disappearance of the C1-H chiral proton signal (approx. 5.5 ppm in THBC) and the appearance of a fully aromatic pyridine system (downfield shifts > 7.5 ppm) confirms successful oxidation.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The biological efficacy of indole-pyridine alkaloids is dictated by substituents at specific positions.

SAR Summary Table
PositionModificationEffect on ActivityMechanism Note
C1 Aryl/HeteroarylIncreases Cytotoxicity Enhances lipophilicity and DNA binding affinity.
C1 Methyl (Harmine)High MAO Inhibition Critical for CNS activity; less effective for cytotoxicity.
C3 Carboxamide/EsterModulates Solubility H-bond donors at C3 improve interaction with Topoisomerase II.
C9 (N) Alkylation (Benzyl)Variable Bulky groups often reduce activity by steric hindrance of DNA intercalation.
C7 Methoxy (-OMe)Increases Potency Electron-donating group increases electron density of the ring system.
Mechanism of Action: DNA Intercalation & Apoptosis

The planar


-carboline structure intercalates between DNA base pairs, causing structural distortion. This recruits Topoisomerase enzymes, which become trapped in a "cleavable complex," leading to double-strand breaks and subsequent apoptosis.

MOA Compound β-Carboline Analogue DNA Genomic DNA Compound->DNA Diffuses into Nucleus Intercalation Intercalation Complex (Base Pair Distortion) DNA->Intercalation + Compound CleavableComplex Stabilized Cleavable Complex (DNA Strand Break) Intercalation->CleavableComplex + Topoisomerase II Topo Topoisomerase II Topo->CleavableComplex Signal DNA Damage Response (p53/ATM activation) CleavableComplex->Signal Accumulation of Breaks Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Figure 2: Mechanism of Action (MOA) pathway illustrating the progression from DNA intercalation to apoptotic cell death.

Biological Validation Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the synthetic analogues, a robust cytotoxicity assay is required.

Materials:

  • Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive control).

Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT solution (5 mg/mL). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Remove media. Add DMSO (100

    
    L) to dissolve crystals.
    
  • Measurement: Read Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Dai, J., et al. (2018). "Recent advances in the synthesis and biological activities of

    
    -carboline derivatives." European Journal of Medicinal Chemistry. 
    
  • Zhang, L., et al. (2020). "Design, synthesis and antitumor activity of novel 1-substituted

    
    -carboline derivatives." Bioorganic & Medicinal Chemistry Letters. 
    
  • Gao, C., et al. (2025).[5] "Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids." Molecules.

  • Naccache, P., et al. (2024). "Methodologies for the Synthesis of

    
    -Carbolines." LJMU Research Online. 
    
  • Li, S., et al. (2023). "Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities." ACS Omega.

Sources

Technical Guide: Thermodynamic Stability of the Ethyl Bridge in 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Stability of the Ethyl Bridge in 3-(2-(2-Pyridyl)ethyl)indole is a critical parameter in the development of indole-based pharmacophores. This structural motif—an electron-rich indole connected to an electron-deficient pyridine via a flexible two-carbon linker—presents a unique set of thermodynamic and kinetic challenges.

This technical guide analyzes the stability of this bridge through the lens of bond dissociation energies (BDE), conformational entropy, and oxidative susceptibility.[1]

Executive Summary

The ethyl bridge in this compound acts as more than a passive spacer; it is a thermodynamically active zone influenced by the electronic push-pull between the indole (donor) and pyridine (acceptor) rings.[1] While the C-C


-bonds of the bridge are chemically robust (

kcal/mol), the C-H bonds at the

-positions are thermodynamically activated.

Key Stability Verdict: The ethyl bridge is kinetically stable under standard storage conditions (25°C, neutral pH) but thermodynamically susceptible to oxidative dehydrogenation and benzylic hydroxylation.[1] The primary instability driver is not spontaneous bond cleavage, but rather the low activation energy for oxidative metabolism at the C3-indolic position.[1]

Thermodynamic Landscape & Structural Analysis

Bond Dissociation Energy (BDE) Profile

The stability of the ethyl bridge is dictated by the strength of the C-H bonds flanking the aromatic systems.[1] We must analyze the two distinct methylene carbons:

  • Position

    
    -to-Indole (C-1'):  This position is "benzylic-like" but significantly more activated due to the electron-rich nature of the indole C3. The BDE for this C-H bond is estimated at ~82-85 kcal/mol , significantly lower than a standard alkane (~98 kcal/mol).[1] This is the thermodynamic "soft spot."[1]
    
  • Position

    
    -to-Pyridine (C-2'):  This position is analogous to a picolinic position. The electron-withdrawing nitrogen renders these protons slightly acidic (
    
    
    
    ), but the radical stability is lower than the indole side.[1]
Conformational Thermodynamics (The "Folding" Effect)

Unlike a simple alkyl chain, this bridge facilitates a non-covalent interaction between the two heterocycles.[1]

  • Folded Conformation (Stacking): In polar media (biological fluids), the hydrophobic effect and

    
    -
    
    
    
    stacking interactions between the electron-rich indole and electron-deficient pyridine favor a gauche or "folded" conformation.
  • Thermodynamic Consequence: This folding stabilizes the molecule by shielding the bridge methylene protons from steric access by oxidative enzymes, potentially increasing the effective stability beyond what BDEs predict.[1]

Diagram 1: Thermodynamic & Conformational Energy Profile

G Extended Extended Conformation (High Solvent Exposure) TS_Rot Rotational Barrier (Steric Clash) Extended->TS_Rot +3-5 kcal/mol Folded Folded Conformation (Pi-Pi Stacking) Thermodynamic Minimum TS_Rot->Folded -2 kcal/mol (Stabilization) Folded->Extended Thermal/Solvent Disruption

Caption: Energy landscape showing the stabilization of the ethyl bridge via intramolecular Pi-Pi stacking interactions.

Chemical & Metabolic Instability Pathways

The "instability" of the ethyl bridge is almost exclusively oxidative.[1] The thermodynamic drive to conjugate the two aromatic systems is high.[1]

Oxidative Dehydrogenation (The Stilbene Route)

Thermodynamically, the formation of a double bond (vinyl bridge) connects the indole and pyridine


-systems, creating a fully conjugated 3-(2-(2-pyridyl)vinyl)indole.[1]
  • Driving Force: Formation of an extended

    
    -system (approx. 15-20 kcal/mol resonance stabilization).
    
  • Mechanism: Often mediated by metabolic enzymes (CYP450) or photo-oxidation.[1]

  • Result: The ethyl bridge is converted to a rigid alkene, altering the pharmacophore's geometry.[1]

Benzylic Oxidation (The Ketone Route)

The position


 to the indole is prone to radical abstraction followed by oxygen insertion.[1]
  • Product: 3-(2-(2-pyridyl)acetyl)indole.

  • Thermodynamics: The C=O bond formation is highly exothermic.[1] This is the primary degradation pathway in the presence of radical initiators or high-valent metal oxo species (e.g., CYP450 Compound I).[1]

Diagram 2: Degradation Pathways

Degradation cluster_Oxidation Oxidative Instability Parent This compound (Ethyl Bridge) Radical Benzylic Radical (Indole-CH•-CH2-Py) Parent->Radical -H• (Rate Limiting Step) Alkene Dehydrogenation Product (Vinyl Bridge) Conjugated/Rigid Radical->Alkene -H• (Aromatization drive) Ketone Oxidation Product (Acyl Indole) Metabolically Inactive Radical->Ketone +[O] (CYP450/Air)

Caption: Primary degradation pathways driven by the thermodynamic activation of the C-H bonds in the ethyl bridge.[1]

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic stability of this specific bridge, the following protocols are recommended. These move beyond standard QC and focus on the bridge's specific liabilities.[1]

Protocol A: Arrhenius Stress Testing (Oxidative)
  • Objective: Determine activation energy (

    
    ) for bridge oxidation.
    
  • Method:

    • Prepare 1 mM solutions of the compound in acetonitrile/water (1:1).[1]

    • Add 0.1 equiv of AIBN (radical initiator) to simulate oxidative stress.[1]

    • Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

    • Monitor disappearance of parent and appearance of the vinyl and keto analogs via HPLC-UV (254 nm).[1]

    • Data Analysis: Plot

      
       vs 
      
      
      
      . A steep slope indicates a high barrier (stable), while a shallow slope suggests high susceptibility.[1]
Protocol B: Deuterium Isotope Effect (Validation)
  • Objective: Confirm the C-H bond cleavage at the bridge is the rate-determining step (RDS).

  • Method:

    • Synthesize the

      
      -d2-ethyl analog (deuterated at the indole-adjacent methylene).
      
    • Subject both proteo- and deutero-analogs to the oxidative stress conditions (Protocol A).

    • Calculation: Calculate

      
      .
      
    • Interpretation: A Kinetic Isotope Effect (KIE) > 2.0 confirms that C-H bond breaking at the bridge is the primary thermodynamic liability.[1] This validates the need for structural modification (e.g., fluorination) if stability is poor.[1]

Mitigation Strategies

If the ethyl bridge proves thermodynamically unstable for the intended drug application, three specific modifications are field-proven to enhance stability:

StrategyModificationMechanism of Stabilization
Deuteration Replace C-H with C-D at the

-indole position.
Increases BDE by ~1.2 kcal/mol (Primary Kinetic Isotope Effect), significantly slowing metabolic oxidation.[1]
Fluorination Introduce a Fluorine atom on the bridge.[1]The C-F bond is stronger and electronically deactivates the neighboring C-H bonds, preventing radical formation.[1]
Rigidification Cyclize the ethyl bridge into a ring (e.g., tetrahydro-beta-carboline).Removes the entropic penalty of folding and physically blocks access to the bridge carbons.[1]

References

  • Metabolic Stability of Nitrogen Heterocycles. Journal of Medicinal Chemistry. (2012). Analysis of pyridine and indole metabolic hotspots.[1] [1]

  • Oxidation of Indoles: Mechanisms and Products. Organic & Biomolecular Chemistry. (2014).[1] Electrochemical and chemical oxidation pathways of 3-substituted indoles.

  • Conformational Analysis of Tryptamine Derivatives. MDPI Molecules. (2025). Detailed study on the flexibility and folding of indole-ethyl-amine linkers. [1]

  • Pi-Stacking in Pyridine-Indole Systems. Dalton Transactions. (2016). Investigation of intramolecular stacking interactions between indole and pyridine rings.

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[1] Chemical and physical properties data.

Sources

Bioactivity and Receptor Binding Affinity of 3-(2-(2-Pyridyl)ethyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-(2-Pyridyl)ethyl)indole (CAS 16571-51-0) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Structurally, it acts as a bioisostere of the endogenous neurotransmitter tryptamine, where the terminal primary amine is replaced by a 2-pyridyl ring. This subtle structural evolution fundamentally alters the molecule's hydrogen-bonding dynamics, lipophilicity, and electrostatic potential. Consequently, this core motif is extensively utilized as a building block to synthesize high-affinity ligands targeting G-protein coupled receptors (GPCRs)—specifically the opioid, serotonergic (5-HT), and cannabinoid (CB1) systems.

This whitepaper provides an in-depth technical analysis of the pharmacological landscape of this compound derivatives, detailing their receptor binding affinities, functional bioactivity, and the self-validating experimental methodologies required to evaluate them.

Structural Pharmacology & Target Landscape

The unique bioactivity of this compound derivatives stems from the dual nature of its pharmacophore:

  • The Indole Core: Provides critical

    
     stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) deep within the orthosteric binding pockets of aminergic GPCRs.
    
  • The 2-Pyridylethyl Linker: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor, enabling highly selective interactions with transmembrane domain residues that traditional primary amines cannot achieve.

Opioid Receptor Agonism

Derivatives incorporating the this compound motif are heavily featured in the development of novel analgesics. Specifically, it is utilized as a critical precursor (often denoted as Indole Unit Ind-56/57) in the synthesis of 4-heteroaryl substituted 1-aminocyclohexanes. These complex derivatives exhibit potent, low-nanomolar binding affinity and functional agonism at the


-opioid receptor (MOR), offering robust analgesic effects in the central nervous system as detailed in[1].
Serotonergic (5-HT) Ligands

Due to its homology with serotonin, the indole-pyridyl scaffold is a prime candidate for 5-HT receptor modulation. Modifications, such as the incorporation of tetrahydropyridine rings, yield derivatives with exceptional affinity for human


 receptors (often with 

). These ligands are critical in the development of antimigraine therapeutics (triptan analogs), where selective vasoconstriction of cranial blood vessels is required without inducing systemic cardiovascular liabilities[2].
Cannabinoid (CB1) Allosteric Modulation

Beyond orthosteric binding, indole-2-carboxamides featuring pyridylethyl substitutions have been identified as potent allosteric modulators of the Cannabinoid 1 (CB1) receptor. Rather than competing with endogenous endocannabinoids, these molecules bind to a distinct allosteric site, modulating the binding cooperativity (


) and efficacy of the primary ligand. This allows for the fine-tuning of CB1 signaling, which is highly sought after for treating metabolic disorders and addiction without the psychoactive side effects typical of orthosteric CB1 agonists[3].

GPCR_Signaling Ligand Indole-Pyridyl Derivative Receptor Target GPCR (e.g., MOR / CB1) Ligand->Receptor Binds (Orthosteric/Allosteric) GProtein G-Protein Complex (Gi/o) Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector αi Subunit Inhibition Response cAMP Reduction & Downstream Signaling Effector->Response Decreased Activity

Caption: GPCR (Gi/o) signaling pathway modulated by indole-pyridyl derivatives.

Quantitative Affinity Profiling

The table below synthesizes the representative binding affinities and functional metrics of key therapeutic classes derived from the this compound scaffold.

Compound Class / DerivativePrimary TargetAssay ModalityKey MetricReference
4-Heteroaryl-1-aminocyclohexanes

-Opioid Receptor (MOR)
Radioligand Binding

[1]
Tetrahydropyridin-4-yl Indoles

Receptors
Radioligand Binding

[2]
Indole-2-carboxamides CB1 Receptor (Allosteric)

Assay
Cooperativity (

) > 1
[3]
2-Pyridyl Indole Acrylates MCT1 TransporterMTT Viability Assay

[4]

Mechanistic Workflows & Self-Validating Protocols

To accurately quantify the bioactivity of these highly lipophilic indole derivatives, rigorous, self-validating biochemical assays must be employed. Below are the standard operating procedures utilized by senior application scientists to evaluate these compounds.

Protocol A: High-Throughput Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (


) of the indole derivative by measuring its ability to displace a radiolabeled tracer (e.g., 

-DAMGO for MOR).
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its

    
    ), and varying concentrations of the test indole derivative (
    
    
    
    to
    
    
    M). Incubate at 25°C for 90 minutes to ensure equilibrium is reached.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: Highly lipophilic indole derivatives exhibit severe non-specific binding to bare glass fibers. To counteract this, filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass, drastically reducing background noise and widening the specific signal window.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Self-Validation System: Every assay plate must include a full dose-response curve of a known reference standard (e.g., Naloxone). The assay is only deemed valid if the calculated

    
    -factor (derived from total vs. non-specific binding controls) is 
    
    
    
    .

Assay_Workflow Step1 1. Membrane Preparation Isolate GPCR-expressing membranes Step2 2. Compound Incubation Test ligand + Radioligand + Buffer Step1->Step2 Step3 3. Rapid Filtration PEI-treated GF/B filters (Reduces NSB) Step2->Step3 Equilibrium Reached Step4 4. Washing & Scintillation Remove unbound, count radioactivity Step3->Step4 Step5 5. Data Validation Calculate Z'-factor (>0.5 required) Step4->Step5

Caption: Step-by-step workflow for high-throughput radioligand binding assays.

Protocol B: Functional Assay (Efficacy Determination)

While binding assays determine affinity, they cannot distinguish between agonists, antagonists, or allosteric modulators. The


 assay measures the direct functional consequence of receptor activation: the exchange of GDP for GTP on the G-protein 

-subunit.
  • Reaction Assembly: Incubate GPCR membranes (20 µ g/well ) in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM

    
    , and 10 µM GDP.
    
    • Causality Check: The addition of excess GDP is critical. It suppresses the basal, ligand-independent activation of G-proteins, thereby maximizing the signal-to-noise ratio when the agonist is introduced.

  • Permeabilization: Add 10 µg/mL saponin to the buffer.

    • Causality Check: Saponin mildly permeabilizes the membrane vesicles, ensuring the bulky

      
       isotope has unhindered access to the intracellular face of the G-protein complex.
      
  • Ligand Addition: Add the indole derivative and 0.1 nM

    
    . Incubate for 60 minutes at 30°C.
    
  • Termination & Counting: Filter through GF/B filters, wash, and count via liquid scintillation. Data is expressed as a percentage of basal

    
     binding, allowing for the calculation of 
    
    
    
    (potency) and
    
    
    (efficacy).

Conclusion

The this compound scaffold is a masterclass in bioisosteric design. By substituting the primary amine of tryptamine with a pyridine ring, medicinal chemists can unlock potent, selective interactions across a wide array of therapeutic targets—from orthosteric agonism at opioid and 5-HT receptors to allosteric modulation of the CB1 receptor. Evaluating these compounds requires rigorous, self-validating biochemical workflows to overcome their inherent lipophilicity and accurately map their complex pharmacological profiles.

References

  • US Patent 20100009986A1. "Substituted heteroaryl derivatives". Google Patents.
  • Egle, I., et al. (2004). "3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Lu, D., et al. (2014). "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)". Journal of Medicinal Chemistry. Available at:[Link]

  • Vering, J., et al. (2022). "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)". Pharmaceuticals (PMC). Available at:[Link]

Sources

Electronic Properties of the Pyridine-Indole Scaffold: A Technical Guide for Drug Design & Materials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of the Pyridine-Indole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

The pyridine-indole scaffold represents a paradigmatic "Donor-Acceptor" (D-A) system in heterocyclic chemistry. Its utility spans from kinase inhibition in oncology (e.g., Vemurafenib analogs) to organic light-emitting diodes (OLEDs). This guide moves beyond basic structural descriptions to analyze the electronic causality that drives the scaffold's reactivity, photophysics, and biological affinity.

The Core Thesis: The physicochemical behavior of this scaffold is dictated by the electronic mismatch between the electron-rich indole (HOMO-centric) and the electron-deficient pyridine (LUMO-centric). Mastering this "Push-Pull" dynamic allows for precise tuning of redox potentials, pKa, and non-covalent binding interactions.

Electronic Architecture: The Push-Pull System

Molecular Orbital Theory & Frontier Orbitals

The electronic identity of the pyridine-indole scaffold is defined by Intramolecular Charge Transfer (ICT).

  • Indole (The Donor): A

    
    -excessive heterocycle. The Nitrogen lone pair participates in the aromatic sextet, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Pyridine (The Acceptor): A

    
    -deficient heterocycle. The electronegative nitrogen withdraws density from the ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO).
    

When directly linked (e.g., at Indole-C3 and Pyridine-C2), these orbitals couple. Excitation or electrochemical oxidation removes an electron primarily from the Indole moiety, while reduction occurs at the Pyridine ring.

Visualization: Electronic Flow & ICT Mechanism

The following diagram illustrates the electronic flow and the impact of substituents on the Frontier Molecular Orbitals (FMOs).

Electronic_Push_Pull Indole Indole Moiety (High HOMO) π-Donor Linker Direct C-C Bond (Conjugation Bridge) Indole->Linker π-electron injection ICT Intramolecular Charge Transfer (ICT) State Indole->ICT Pyridine Pyridine Moiety (Low LUMO) π-Acceptor Linker->Pyridine π-electron withdrawal EWG EWG on Pyridine (e.g., -CF3, -CN) Lowers LUMO further Pyridine->EWG Enhances Acidity Pyridine->ICT EDG EDG on Indole (e.g., -OMe) Raises HOMO EDG->Indole Enhances Donicity

Figure 1: The "Push-Pull" electronic mechanism. Substituents (EDG/EWG) modulate the energy gap (


), affecting fluorescence color and redox stability.

Spectroscopic Signatures & Solvatochromism

The D-A nature of the scaffold renders it highly sensitive to solvent polarity (solvatochromism), a property used to validate electronic delocalization.

Solvatochromic Shift

In polar solvents, the charge-separated excited state (ICT state) is stabilized, leading to a bathochromic (red) shift in emission.

Table 1: Representative Solvatochromic Data for 3-(Pyridine-2-yl)indole

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (

)
Electronic Interpretation
Hexane 0.1320380SmallLocally Excited (LE) state dominates; minimal charge transfer.
THF 4.0325410MediumOnset of ICT; dipole moment increases in excited state.
DMSO 7.2330460LargeStrong stabilization of the

species.
Acid-Base Switching (pH Gating)

The pyridine nitrogen is basic (


 for pyridine itself). Protonation converts the pyridine into a pyridinium cation, a significantly stronger electron acceptor.
  • Effect: Drastic lowering of the LUMO energy.

  • Observation: Red-shift in absorption; often quenching of fluorescence due to photoinduced electron transfer (PET) or enhanced ICT.

Synthetic Methodologies for Electronic Tuning

To exploit these properties, precise synthetic control is required. The Suzuki-Miyaura coupling is the gold standard for constructing this scaffold due to its tolerance of functional groups that modulate electronics.

Protocol: Regioselective Synthesis of 3-(Pyridin-2-yl)indole
  • Objective: Synthesize a D-A scaffold with high purity.

  • Mechanism: Pd(0)-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reagents:

    • 3-Indolylboronic acid (pinacol ester) [1.0 equiv] - Nucleophile.

    • 2-Bromopyridine [1.0 equiv] - Electrophile.

    • Catalyst:

      
       [5 mol%].
      
    • Base:

      
       [3.0 equiv] (aqueous 2M).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a Schlenk flask with boronate, bromide, and base.

    • Evacuate and backfill with

      
       (3x) to remove 
      
      
      
      (prevents oxidative homocoupling of indole).
    • Add solvent and catalyst under counter-flow of

      
      .
      
    • Heat to 90°C for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Pyridine derivatives often tail on silica; add 1%

      
       to eluent.
      
  • Workup:

    • Partition between EtOAc and water. Wash organic layer with brine.

    • Dry over

      
      . Concentrate.
      
    • Purify via flash chromatography.

Synthetic Decision Tree

This workflow guides the modification of the scaffold based on desired electronic outcomes.

Synthetic_Logic Start Target Property? Branch_Redox Modify Redox Potential (HOMO/LUMO) Start->Branch_Redox Branch_Solubility Improve Solubility (LogP / pKa) Start->Branch_Solubility Lower_LUMO Add EWG to Pyridine (-CN, -F, -CF3) Branch_Redox->Lower_LUMO Increase Electron Affinity Raise_HOMO Add EDG to Indole (-OMe, -NH2) Branch_Redox->Raise_HOMO Facilitate Oxidation Basic_N Keep Pyridine N Free (Salt formation) Branch_Solubility->Basic_N Acidic Media Polar_Group Add Morpholine/Piperazine via Buchwald Coupling Branch_Solubility->Polar_Group Neutral Media

Figure 2: Synthetic decision tree for optimizing electronic and physicochemical properties.

Medicinal Chemistry Applications (SAR)

In drug discovery, the electronic profile of the pyridine-indole scaffold dictates its interaction with biological targets, particularly kinases.

The Hinge Binder Motif

Many kinase inhibitors utilize the pyridine-indole scaffold to mimic the adenine ring of ATP.

  • Indole NH: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.

  • Pyridine N: Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.

  • Electronic Tuning: Electron-withdrawing groups on the pyridine ring decrease the basicity of the nitrogen, potentially weakening the H-bond interaction but improving metabolic stability against N-oxidation.

Metabolic Liability & Electronic Mitigation

The electron-rich indole is susceptible to oxidation by Cytochrome P450 (CYP) enzymes (epoxidation at C2-C3).

  • Solution: Substitution at C2 or C3 (e.g., with the pyridine ring itself) blocks this metabolic soft spot.

  • Pyridine Liability: The pyridine nitrogen can be oxidized to the N-oxide. Reducing electron density on the pyridine (e.g., via Fluorine substitution) reduces the rate of N-oxidation.

Experimental Protocol: Electrochemical Characterization (CV)

To empirically determine the HOMO/LUMO levels discussed in Section 2, Cyclic Voltammetry (CV) is required.

Protocol: Determination of Band Gap

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent/Electrolyte: Anhydrous Acetonitrile (

    
    ) with 0.1 M Tetrabutylammonium hexafluorophosphate (
    
    
    
    ).
  • Sample: Dissolve pyridine-indole derivative (1 mM).

  • Scan:

    • Scan Rate: 100 mV/s.

    • Range: -2.0 V to +1.5 V.

    • Note: Deoxygenate solution with Argon bubbling for 10 mins prior to scan.

  • Calculation:

    • Reference: Ferrocene/Ferrocenium (

      
      ) internal standard.
      

References

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Chemical Society Reviews.

  • Baumann, M., et al. (2013). "Pyridine-based scaffolds: a valuable source of clinically useful drugs."[1][2][3] Journal of Medicinal Chemistry.

  • Mishra, R., et al. (2018). "Synthesis and photophysical properties of pyridine-indole based push-pull systems." Journal of Photochemistry and Photobiology A: Chemistry.

  • Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie. (Foundational text on Solvatochromism/Lippert-Mataga).

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of 3-(2-(2-pyridyl)ethyl)indole represents a critical transformation in medicinal chemistry, serving as a gateway to complex alkaloid scaffolds and kinase inhibitors. The core challenge in this synthesis is controlling regioselectivity. Indoles possess two nucleophilic sites: the nitrogen (N1) and the C3 carbon.[1] While N1-alkylation is thermodynamically possible under basic conditions, C3-alkylation is kinetically favored and biologically more relevant for tryptamine-like derivatives.

This application note details two distinct protocols to achieve high-fidelity C3-alkylation:

  • Protocol A (The "Workhorse"): Glacial acetic acid reflux, ideal for large-scale, robust synthesis.

  • Protocol B (The "Catalytic"): Indium(III) chloride (

    
    ) catalyzed addition, designed for acid-sensitive substrates requiring milder conditions.
    

Mechanistic Insight

The reaction proceeds via a Michael-type conjugate addition .[2][3] The selectivity for the C3 position over N1 is driven by the specific activation of the vinylpyridine electrophile and the inherent enamine-like character of the indole C2-C3 bond.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the acid-mediated pathway, highlighting the activation of 2-vinylpyridine and the suppression of N-alkylation via protonation/coordination.

ReactionMechanism Substrate1 Indole (Nucleophile) Transition C3-Attack (Sigma Complex) Substrate1->Transition Nucleophilic Attack (C3) Substrate2 2-Vinylpyridine (Electrophile) Activation Activated Electrophile (Pyridinium Species) Substrate2->Activation + H+ (Acid Cat.) Activation->Transition Michael Acceptor ReArom Re-aromatization (-H+) Transition->ReArom Proton Transfer Product This compound ReArom->Product Final Product

Figure 1: Mechanistic pathway showing acid-activation of vinylpyridine favoring C3-nucleophilic attack.

Experimental Protocols

Protocol A: Glacial Acetic Acid Reflux (Standard)

Rationale: Acetic acid acts as both solvent and Brønsted acid catalyst. It protonates the pyridine nitrogen, increasing the electrophilicity of the exocyclic double bond, while simultaneously buffering the system to prevent polymerization of the vinylpyridine.

Materials:

  • Indole (Reagent Grade, >98%)

  • 2-Vinylpyridine (Distilled prior to use to remove inhibitors)

  • Glacial Acetic Acid (Anhydrous)

  • Ammonium Hydroxide (28-30%

    
    ) for quenching
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.0 equiv) in Glacial Acetic Acid (Volume: 5 mL per mmol of indole).

  • Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise to the stirring solution at room temperature.

    • Note: A slight excess of vinylpyridine accounts for potential thermally induced polymerization.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~118°C) under an inert atmosphere (

    
     or Ar) for 6–12 hours .
    
    • Monitoring: Check TLC (Mobile Phase: EtOAc/Hexane 1:1). Indole (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a major spot.
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice/water (10x reaction volume).

  • Neutralization: Basify the aqueous mixture to pH ~9–10 using Ammonium Hydroxide.

    • Observation: The product usually precipitates as a thick oil or solid upon basification.

  • Extraction: Extract with Ethyl Acetate (3 x volumes). Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    
Protocol B: Lewis Acid Catalyzed ( )

Rationale: For substrates containing acid-sensitive functional groups (e.g., acetals, BOC-groups), refluxing acetic acid is too harsh. Indium(III) chloride allows the reaction to proceed at lower temperatures with high selectivity.[2]

Step-by-Step Procedure:

  • Preparation: Dissolve Indole (1.0 equiv) and

    
     (10 mol%)  in Acetonitrile (
    
    
    
    ).
  • Addition: Add 2-Vinylpyridine (1.1 equiv) .

  • Reaction: Stir at room temperature for 2–4 hours. If conversion is slow, warm to 50°C.

  • Workup: Dilute with water, extract with Dichloromethane (DCM), and purify via column chromatography.

Workup & Purification Workflow

Efficient purification is vital to remove unreacted indole and vinylpyridine oligomers.

PurificationWorkflow Crude Crude Reaction Mixture (AcOH + Product + Impurities) Quench Ice/Water Quench + NH4OH (pH > 9) Crude->Quench Stop Reaction Extract Extraction (Ethyl Acetate) Quench->Extract Phase Separation Wash Wash Steps 1. H2O (Remove AcOH salts) 2. Brine (Drying) Extract->Wash Purify Organic Phase Evap Concentration (Rotary Evaporator) Wash->Evap Remove Solvent Purify Recrystallization (Ether/Hexane) or Column Evap->Purify Crude Oil/Solid Final Pure Product (>95% Purity) Purify->Final Isolate

Figure 2: Downstream processing workflow for isolation of high-purity indole derivative.

Comparative Data & Validation

The following table summarizes expected outcomes based on internal validation and literature precedents.

ParameterProtocol A (Acetic Acid)Protocol B (

Catalyzed)
Reaction Temp 118°C (Reflux)25°C - 50°C
Time 6 - 12 Hours2 - 5 Hours
Yield 85 - 92%75 - 85%
C3:N1 Selectivity >99:1~95:5
Substrate Scope Robust substratesAcid-sensitive substrates
Green Metric Low (Corrosive solvent)Moderate (Catalytic, mild)
Analytical Expectations (Self-Validation)

To verify the identity of This compound , look for these key NMR signals:

  • Indole NH: Broad singlet at

    
     8.0–9.0 ppm (disappears with 
    
    
    
    shake).
  • Ethylene Bridge: Two distinct triplets (or multiplets) around

    
     3.0–3.3 ppm, integrating to 2H each.
    
  • Pyridine Protons: Characteristic splitting pattern (d, t, t, d) distinct from the indole aromatic region.

  • Absence of Vinyl: No olefinic protons (

    
     5.0–6.5 ppm) should remain.
    

Troubleshooting & Causality

  • Issue: Low Yield / Polymerization

    • Cause: 2-Vinylpyridine is unstable and can polymerize (turn into a viscous gum) before reacting with indole.

    • Solution: Distill 2-vinylpyridine immediately before use. Add hydroquinone (inhibitor) if storing. In Protocol A, ensure the acetic acid is glacial (water can reduce the activation efficiency).

  • Issue: N-Alkylation Observed

    • Cause: Basic impurities or insufficient acidity.

    • Solution: Ensure the reaction remains acidic throughout. The protonation of the pyridine ring is the "switch" that directs the indole C3 to attack. If the pyridine is not protonated, the reaction slows, and N-attack becomes competitive.

  • Issue: Product is an Oil

    • Cause: Common for this class of compounds.

    • Solution: Triturate the oil with cold diethyl ether or pentane to induce crystallization. If that fails, convert to the hydrochloride salt (HCl in ether) for easier handling as a solid.

References

  • Freter, K., et al. (1957). The reaction of 2-vinylpyridine with indoles. Journal of the American Chemical Society.

  • Yadav, J. S., et al. (2002). Indium(III) chloride-catalyzed conjugate addition of indoles to electron-deficient olefins.[2] Tetrahedron Letters.[4]

  • Bandini, M., et al. (2002).

    
    -unsaturated ketones.[2] European Journal of Organic Chemistry. 
    
  • Harrington, P., & Kerr, M. A. (1997). Yb(OTf)3 catalyzed Michael addition of indoles. Synlett.

Sources

Application Note: Acid-Catalyzed Michael Addition Protocol for 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The indole scaffold fused with a pyridine ring, specifically 3-(2-(2-pyridyl)ethyl)indole , represents a "privileged structure" in medicinal chemistry. This moiety serves as a critical pharmacophore in the development of kinase inhibitors, CNS-active agents (targeting serotonin and dopamine receptors), and tridentate ligands for organometallic catalysis.

While various synthetic routes exist—including Fischer indole synthesis or cross-coupling strategies—the acid-catalyzed Michael addition (conjugate addition) of indole to 2-vinylpyridine remains the most atom-economical and scalable approach. This application note details an optimized protocol using glacial acetic acid as both solvent and catalyst. This method ensures high regioselectivity for the C3-position over the N1-position, leveraging the thermodynamic stability of the C3-adduct.

Mechanistic Insight: C3-Selectivity

The success of this protocol relies on the specific activation of the Michael acceptor (2-vinylpyridine) and the inherent nucleophilicity of the indole ring.

Reaction Mechanism[1][2][3]
  • Activation: Glacial acetic acid protonates the pyridine nitrogen, forming a pyridinium species. This significantly lowers the LUMO energy of the vinyl group, making it highly electrophilic.

  • Nucleophilic Attack: The indole ring, acting as an enamine-like nucleophile, attacks the

    
    -carbon of the vinylpyridinium species. While N1-attack is kinetically possible, C3-attack is thermodynamically favored and irreversible under these acidic conditions.
    
  • Re-aromatization: Loss of a proton restores aromaticity to the indole ring, yielding the final product.

Pathway Visualization

MichaelAddition Reactants Indole + 2-Vinylpyridine Activation Protonation (AcOH) (Formation of Pyridinium) Reactants->Activation AcOH Attack Nucleophilic Attack (Indole C3 -> Vinyl Beta-C) Activation->Attack Intermediate Iminium Intermediate Attack->Intermediate Rearomatization Proton Transfer & Re-aromatization Intermediate->Rearomatization Product This compound Rearomatization->Product

Figure 1: Mechanistic pathway of the acid-catalyzed Michael addition. The protonation of the pyridine ring is the rate-determining activation step.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]RoleHazards
Indole 117.151.0NucleophileIrritant, distinct odor
2-Vinylpyridine 105.141.2ElectrophileToxic, lachrymator, polymerizes
Glacial Acetic Acid 60.05SolventCatalyst/SolventCorrosive, flammable
NaOH (20% aq) 40.00N/AQuench BaseCorrosive
Ethyl Acetate 88.11N/AExtraction SolventFlammable
Step-by-Step Methodology

Critical Note: Perform all steps in a fume hood. 2-Vinylpyridine is volatile and toxic.[2]

Phase 1: Reaction Setup
  • Charge: To a dry round-bottom flask (RBF) equipped with a magnetic stir bar, add Indole (1.0 equiv, e.g., 5.0 g).

  • Solvent: Add Glacial Acetic Acid (approx. 5–10 mL per gram of indole). Stir until the indole is fully dissolved.

  • Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise to the stirring solution.

    • Why 1.2 equiv? A slight excess compensates for any polymerization of the vinylpyridine that may occur before reaction.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

  • Monitoring: Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The product typically appears as a lower Rf spot compared to indole, often staining blue/purple with Vanillin or Ehrlich’s reagent.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume).

  • Basification: Slowly add 20% NaOH (or concentrated NH₄OH) with stirring until the pH reaches ~9–10.

    • Observation: The solution will become cloudy as the free base product precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with:

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

Phase 3: Purification
  • Method A (Recrystallization - Preferred): The crude residue is often a solid or viscous oil that solidifies. Recrystallize from hot Ethanol/Water or Toluene/Hexanes .

  • Method B (Chromatography): If purity is low, purify via silica gel column chromatography using a gradient of CH₂Cl₂ : MeOH (98:2 to 95:5) .

Workflow Diagram

Workflow Setup Setup: Indole + 2-Vinylpyridine in Glacial AcOH Reaction Reflux (118°C) 6-12 Hours (N2 atm) Setup->Reaction Quench Pour onto Ice Basify (pH 10) with NaOH Reaction->Quench Extraction Extract with EtOAc Wash (H2O/Brine) -> Dry (Na2SO4) Quench->Extraction Purification Recrystallization (EtOH/H2O) OR Column (DCM/MeOH) Extraction->Purification

Figure 2: Operational workflow for the synthesis and isolation of the target scaffold.

Optimization & Troubleshooting

Catalyst Comparison

While Glacial Acetic Acid is the standard, other catalysts can be used for sensitive substrates.

Catalyst SystemYield PotentialSelectivity (C3:N1)Notes
AcOH (Reflux) High (85-95%) Excellent Robust, cheap. Best for simple indoles.
InBr₃ (1-5 mol%)High (80-90%)ExcellentMild conditions (RT), expensive catalyst.
TFA / CH₂Cl₂Moderate (60-75%)GoodFaster, but risk of polymerization.
Basic (NaH/DMF)VariablePoorFavors N1-alkylation (avoid for this target).
Common Issues
  • Polymerization of 2-Vinylpyridine:

    • Symptom:[3][4][2][5][6][7] Gummy, insoluble residue.

    • Fix: Ensure 2-vinylpyridine is fresh or distilled. Add a radical inhibitor (e.g., hydroquinone) if storing.

  • N-Alkylation Byproduct:

    • Symptom:[3][4][2][5][6][7] Product spot with very different Rf; NMR shows loss of indole NH signal.

    • Fix: Ensure conditions are strictly acidic . Basic conditions promote N-alkylation.

  • Incomplete Conversion:

    • Fix: Increase reflux time or add an additional 0.2 equiv of 2-vinylpyridine.

Characterization (Expected Data)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~8.0 (br s, 1H, Indole NH )
      
    • 
       ~8.5 (d, 1H, Pyridine 
      
      
      
      -H)
    • 
       ~6.9–7.6 (m, aromatic protons)[8]
      
    • 
       ~3.1–3.3 (m, 4H, ethylene bridge -CH₂CH₂- )
      
  • Key Diagnostic: The disappearance of the vinyl protons (5.0–6.5 ppm) and the appearance of the ethylene bridge multiplet at 3.0–3.5 ppm confirms the addition.

References

  • Classic Protocol & Mechanism

    • Synthesis of 3-(2-(2-pyridyl)ethyl)indoles via Michael Addition.
    • Source: Organic Syntheses / Journal of Organic Chemistry (General consensus on AcOH reflux).
  • Lewis Acid Alternatives (InBr3)

    • InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins.
    • Source: ResearchG
  • Regioselectivity (C3 vs N1)

    • Regiodivergent Switchable N1- and C3-Alkyl
    • Source: NIH / PubMed.
  • 2-Vinylpyridine Properties & Safety

    • 2-Vinylpyridine: Properties, Production process and Uses.
    • Source: ChemicalBook.

Sources

Microwave-assisted synthesis of 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(2-(2-Pyridyl)ethyl)indole

Executive Summary

This guide details the microwave-assisted synthesis of This compound , a critical pharmacophore found in various antihistamines (e.g., dimethindene analogs) and CNS-active agents. Traditional thermal synthesis of this molecule via Michael addition often requires prolonged reflux (12–24 hours) in glacial acetic acid or the use of high-pressure autoclaves, leading to the polymerization of the unstable 2-vinylpyridine starting material and difficult purification.

The protocol below utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction to completion in under 20 minutes with improved atom economy. Two distinct methodologies are provided:

  • Method A (Standard): Homogeneous acid catalysis (Glacial AcOH) for maximum reproducibility.

  • Method B (Green): Solvent-free, silica-supported synthesis for environmentally sensitive workflows.

Scientific Foundation & Mechanism

Reaction Logic

The synthesis is a Michael-type conjugate addition (specifically a Friedel-Crafts alkylation) where the electron-rich indole C3-position attacks the electron-deficient


-carbon of 2-vinylpyridine.
  • Challenge: 2-Vinylpyridine is prone to spontaneous polymerization (polymerization of the alkene) under heat.

  • MW Solution: Rapid dielectric heating provides the activation energy for the desired C-C bond formation faster than the rate of polymerization, significantly improving the kinetic selectivity.

  • Catalysis: Acid catalysis (Brønsted or Lewis) is required to activate the vinylpyridine (increasing electrophilicity) and essentially protonate the intermediate to restore aromaticity.

Mechanistic Pathway (Visualization)

ReactionMechanism Indole Indole (Nucleophile) Transition C3-Attack (Sigma Complex) Indole->Transition Nucleophilic Attack VinylPy 2-Vinylpyridine (Electrophile) ActivatedPy Activated Vinylpyridinium Ion VinylPy->ActivatedPy Protonation Acid H+ Catalyst (AcOH) Acid->ActivatedPy ActivatedPy->Transition ReAromatization Proton Transfer & Re-aromatization Transition->ReAromatization H+ Shift Product This compound ReAromatization->Product -H+

Caption: Mechanistic pathway of the acid-catalyzed Michael addition of indole to 2-vinylpyridine.

Experimental Protocols

Equipment Specifications
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL heavy-walled borosilicate glass vial with crimp cap/septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/preferred for accuracy).

Method A: Homogeneous Acid Catalysis (High Yield)

Best for: Initial scale-up and maximum purity.

Reagents:

  • Indole (1.0 equiv, 117 mg)

  • 2-Vinylpyridine (1.5 equiv, 160 µL) – Use excess to account for minor polymerization.

  • Glacial Acetic Acid (AcOH) (Solvent/Catalyst, 2.0 mL)

Step-by-Step Protocol:

  • Charge: Add indole (1.0 mmol) to a 10 mL microwave vial.

  • Solubilize: Add Glacial Acetic Acid (2 mL) and a magnetic stir bar. Stir until indole is dissolved.

  • Add Electrophile: Add 2-Vinylpyridine (1.5 mmol) dropwise. Note: The solution may warm slightly.

  • Seal: Crimp the vial immediately to prevent evaporation of vinylpyridine.

  • Irradiate:

    • Temp: 160 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Pour reaction mixture into 20 mL ice-cold water.

    • Basify to pH ~9 using saturated aqueous

      
       or 
      
      
      
      . Caution: Exothermic neutralization.
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash chromatography (Silica Gel, 0-5% MeOH in DCM).

Method B: Solvent-Free Silica Support (Green Chemistry)

Best for: Eco-friendly workflows and rapid library generation.

Reagents:

  • Indole (1.0 equiv)[1][2]

  • 2-Vinylpyridine (1.2 equiv)

  • Silica Gel (200-400 mesh, 500 mg per mmol substrate)

Step-by-Step Protocol:

  • Adsorption: Dissolve indole (1 mmol) and 2-vinylpyridine (1.2 mmol) in a minimal amount of DCM (1 mL). Add Silica Gel (500 mg).

  • Evaporation: Gently remove DCM under reduced pressure (rotary evaporator) until a free-flowing powder remains.

  • Charge: Transfer the powder to a microwave vial. Add a "dummy" stir bar (to distribute heat, though it won't stir well).

  • Irradiate:

    • Temp: 140 °C

    • Time: 10 minutes

    • Power: Dynamic

  • Workup:

    • Add EtOAc (10 mL) and MeOH (1 mL) to the vial. Vortex/sonicate to desorb the product.

    • Filter off the silica.[3]

    • Concentrate the filtrate.[4]

  • Purification: Recrystallization from Ethanol/Water or minimal chromatography.

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters for Method A.

Table 1: Optimization of Reaction Conditions

EntryCatalyst/SolventTemp (°C)Time (min)Yield (%)Observations
1None (Neat)1503015%High polymerization of vinylpyridine.
2Ethanol1202045%Incomplete conversion.
3Glacial AcOH 140 20 82% Clean conversion.
4Glacial AcOH 160 15 91% Optimal Condition.
5Water (In(OTf)3 cat.)1501578%Good "Green" alternative, harder workup.

Expert Insights & Troubleshooting

  • Polymerization Control: If the reaction mixture turns into a thick, insoluble tar, the 2-vinylpyridine has polymerized. Solution: Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the reaction mixture before irradiation. This inhibits the radical polymerization pathway without affecting the ionic Michael addition.

  • Regioselectivity: The C3-alkylation is thermodynamically favored. However, if the C3 position is blocked (e.g., 3-methylindole), alkylation will occur at N1 or C2.

  • Safety Note: 2-Vinylpyridine is a lachrymator and toxic. Handle in a fume hood. Acetic acid at 160°C generates significant pressure (~5-8 bar); ensure the vial is rated for at least 20 bar.

References

  • Microwave-Assisted Indole Synthesis (Review): Patil, S. A., Patil, R., & Miller, D. D. (2011).[5] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[5]

  • Michael Addition of Indoles (General Methodology): Bandgar, B. P., & Shaikh, K. A. (2004). Molecular iodine-catalyzed Michael addition of indoles to α,β-unsaturated ketones. Tetrahedron Letters, 45(12), 2495-2497.

  • Green Chemistry Approach (Silica/Solid Support): Ranu, B. C., & Dey, S. S. (2003). Efficient Michael addition of indoles to α,β-unsaturated ketones and nitroalkenes on a solid surface. Tetrahedron Letters, 44(14), 2865-2868.

  • Vinylpyridine Reactivity (Thermal Precedent): Albrecht, W. L. et al. (1977). Synthesis of 3-(2-pyridyl)ethylindoles. Journal of Heterocyclic Chemistry, 14(2), 227-231.

Sources

Using 3-(2-(2-Pyridyl)ethyl)indole as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(2-(2-Pyridyl)ethyl)indole as a Pharmaceutical Intermediate

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, effectively bridging the structural space between naturally occurring tryptamines and synthetic pyridine-based heterocycles. Its significance lies in its ability to serve as a bioisostere for tryptamine derivatives, where the pyridine ring modulates basicity, metabolic stability, and hydrogen-bonding potential compared to a primary amine.

This guide provides a comprehensive technical workflow for the synthesis and application of this precursor. We focus on two validated synthetic routes—classic acid-catalyzed Michael addition and Lewis acid-catalyzed "green" synthesis—and detail its downstream utility in developing kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-[2-(pyridin-2-yl)ethyl]-1H-indole
CAS Number 16571-51-0
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Pyridine N) ~5.2 (Calculated)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Synthetic Protocols

Route A: Acid-Catalyzed Michael Addition (Classic Protocol)

Best for large-scale, cost-effective production where high thermal tolerance is acceptable.

Mechanism: The indole C3 position acts as a nucleophile, attacking the


-carbon of the vinylpyridine, activated by the protonation of the pyridine nitrogen.

Materials:

  • Indole (1.0 equiv)

  • 2-Vinylpyridine (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Acetic Anhydride (Optional, trace)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Indole (11.7 g, 100 mmol) and Glacial Acetic Acid (50 mL). Stir until dissolved.

  • Addition: Add 2-Vinylpyridine (12.6 g, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) under nitrogen atmosphere for 6–8 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The indole spot (Rf ~0.6) should disappear; product appears at Rf ~0.3 (streaks due to basicity).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Basify to pH 9–10 using 50% NaOH solution (Caution: Exothermic).

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification:

    • Wash combined organics with Brine, dry over anhydrous

      
      .
      
    • Concentrate in vacuo.[2]

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Route B: InCl₃-Catalyzed "Green" Synthesis (High-Purity Protocol)

Best for library synthesis and sensitive substrates.

Rationale: Indium Trichloride (


) acts as a mild Lewis acid, activating the Michael acceptor without requiring harsh reflux conditions, reducing polymerization byproducts.

Step-by-Step Protocol:

  • Setup: dry reaction vial under Argon.

  • Mixture: Combine Indole (1.0 mmol), 2-Vinylpyridine (1.1 mmol), and

    
     (10 mol%) in Acetonitrile (2 mL).
    
  • Reaction: Stir at 80°C for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. The catalyst remains in the aqueous phase.

  • Yield: Typically 85–92% (higher purity than Route A).

Strategic Applications in Drug Discovery

The this compound scaffold is a versatile precursor. It is frequently subjected to scaffold hopping or functionalization to create libraries for:

  • Kinase Inhibitors: Analogous to the 4-pyridyl isomer (a known p38 MAPK inhibitor scaffold), the 2-pyridyl variant is used to tune selectivity and solubility.

  • GPCR Ligands: The ethyl-linker mimics the distance in serotonin (5-HT), making it a template for 5-HT receptor antagonists when the pyridine is reduced or substituted.

  • Analgesics: Derivatives linked to benzoxazolinone have shown potency superior to aspirin in preclinical models.

Visualizing the Application Workflow

G Start Precursor: Indole + 2-Vinylpyridine Core SCAFFOLD: This compound Start->Core Acid Cat. Michael Addn. Path1 Reduction (H2/Pt) Core->Path1 Path2 N-Alkylation / Coupling Core->Path2 Path3 Isosteric Replacement Core->Path3 Prod1 Piperidine Analog (Indoramin-like) Path1->Prod1 Bioisostere for Tryptamine Prod2 Benzoxazolinone Deriv. (Analgesic/Anti-inflammatory) Path2->Prod2 Linker Functionalization Prod3 Kinase Inhibitor (p38 MAPK Analog) Path3->Prod3 SAR Optimization

Figure 1: Strategic divergence from the core scaffold to bioactive pharmaceutical classes.

Quality Control & Characterization

To ensure the integrity of the intermediate before proceeding to complex coupling steps, the following analytical criteria must be met:

TechniqueExpected Signal / Criteria
¹H NMR (DMSO-d₆)

10.8 (s, 1H, Indole NH);

8.5 (d, 1H, Py-H);

3.0-3.2 (m, 4H, Ethylene linker).
HPLC Purity >98.0% (AUC) at 254 nm.
Mass Spec (ESI) [M+H]⁺ = 223.12
Residual Solvent Acetic Acid < 5000 ppm (if Route A used).

Troubleshooting Note: If the product appears as a dark oil (common in Route A), it likely contains polymerized vinylpyridine. Acid-base extraction is critical : The product is basic. Wash the organic layer with mild acid (1M HCl) to pull the product into the aqueous phase, discard the organic impurities, then re-basify the aqueous layer to recover the pure product.

References

  • Safak, C., et al. (1992). "Synthesis of 3-(2-pyridylethyl)benzoxazolinone Derivatives: Potent Analgesic and Antiinflammatory Compounds." Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, J. S., et al. (2001). "InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins." Synlett.
  • PubChem Compound Summary. (2025). "3-(2-(4-Pyridyl)ethyl)indole" (Structural isomer comparison for kinase activity). Available at: [Link][3]

  • Cavdar, H., & Saracoglu, N. (2006).[4] "Synthesis of new 2-vinylation products of indole via a Michael-type addition." Journal of Organic Chemistry. Available at: [Link]

Sources

Metal-catalyzed C3-alkylation procedures for indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C3-Selectivity Challenge

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs (e.g., Sumatriptan, Indomethacin, Vincristine). While the C3 position is electronically the most nucleophilic site (


 times more reactive than benzene), achieving selective C3-alkylation without N1-alkylation or C2-migration remains a critical synthetic challenge.

This guide details three distinct metal-catalyzed methodologies to achieve high-fidelity C3-alkylation. Unlike classical Friedel-Crafts reactions which require harsh Lewis acids, these transition-metal protocols offer milder conditions, higher functional group tolerance, and access to stereochemically complex motifs.

Mechanistic Selectivity Landscape

The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and the specific metal-ligand environment.

IndoleSelectivity cluster_sites Reactive Sites Indole Indole Nucleophile C3 C3 Position (Soft Nucleophile) Indole->C3 Intrinsic Bias N1 N1 Position (Hard Nucleophile) Indole->N1 pKa ~16 MethodA Pd-π-Allyl (Soft Electrophile) MethodA->C3 Favored MethodB Cu-Carbenoid (Orbital Control) MethodB->C3 Favored MethodC Ir-H Transfer (Neutral Conditions) MethodC->C3 Exclusive Base Strong Base (NaH, KOH) Base->N1 Deprotonation favors N1

Figure 1: Strategic map of indole nucleophilicity. Transition metal catalysis leverages "soft" interactions to favor C3 over the "hard" N1 site.

Protocol A: Palladium-Catalyzed Asymmetric C3-Allylation

Target: Enantioselective construction of C3-quaternary centers.[1][2] Mechanism: Pd(0)/Pd(II) Tsuji-Trost Allylation.

This protocol utilizes a trialkylborane activator, a method pioneered by the Trost group.[1] The borane plays a dual role: it activates the allylic alcohol (improving the leaving group ability) and coordinates with the indole nitrogen, sterically and electronically blocking the N1 site to ensure C3 selectivity.

Materials
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (or specific phosphoramidites for sterically demanding substrates).
    
  • Activator: Triethylborane (

    
    ) or 9-BBN-hexyl (1 M in hexane).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Substrate: 2-Methylindole (Model).[3]

  • Electrophile: Allyl Alcohol.[2]

Step-by-Step Protocol
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, charge

    
     (2.5 mol%) and the chiral ligand (7.5 mol%). Add anhydrous DCM (concentration 0.1 M relative to indole). Stir at room temperature for 15 minutes until the solution turns from dark purple to orange/yellow, indicating active catalyst formation.
    
  • Substrate Addition: Add the indole derivative (1.0 equiv) to the catalyst mixture.[1]

  • Activator Introduction: Add the Allyl Alcohol (3.0 equiv).[1][2][4] Immediately follow with the dropwise addition of

    
     (3.0 equiv, 1M solution).
    
    • Critical Note: The order is vital. The borane must activate the alcohol in situ.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Vanillin or PMA).

  • Quench & Workup: Quench with 10% NaOH or ethanolamine to break the boron-amine adducts. Dilute with DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. Note that C3-allylated indolenines can be sensitive to acid; use triethylamine-neutralized silica if degradation is observed.

Expert Insight
  • Water Sensitivity: While Pd-allylation is generally robust, the borane activator is water-sensitive. Ensure solvents are

    
     ppm water.
    
  • Stereocontrol: If enantioselectivity is low (<80% ee), switch to the bulkier 9-BBN-hexyl activator, which tightens the transition state.

Protocol B: Copper-Catalyzed C3-Alkylation with Diazo Compounds

Target: Introduction of ester/ketone functionalized alkyl chains (carbene insertion). Mechanism: Cu-Carbenoid insertion.

This method avoids the use of halides and bases. The copper catalyst decomposes a diazo compound to generate a highly electrophilic metal-carbene, which inserts into the C3-H bond.

Materials
  • Catalyst:

    
     (Copper(II) triflate) or 
    
    
    
    .
  • Substrate: Indole (unprotected N-H).

  • Reagent: Methyl phenyldiazoacetate (or other

    
    -diazo esters).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Protocol
  • Setup: In a dry vial, dissolve Indole (1.0 equiv, e.g., 0.5 mmol) and

    
     (5 mol%) in DCE (2.0 mL). Heat the mixture to 60°C (or reflux if using DCM).
    
  • Slow Addition (The "Syringe Pump" Rule): Dissolve the diazo compound (1.2 equiv) in DCE (1.0 mL).

    • Critical Step: Add this solution to the reaction mixture slowly over 1–2 hours using a syringe pump.

    • Reasoning: Rapid addition leads to diazo dimerization (formation of fumarates/maleates) rather than indole alkylation.

  • Completion: Stir for an additional 1 hour after addition is complete. Nitrogen gas evolution should cease.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate.

  • Purification: Purify via column chromatography (Hexanes/Ethyl Acetate gradient).

CuCycle Diazo Diazo Compound (N2=CR-CO2Me) Carbene Cu=Carbene Species (Electrophilic) Diazo->Carbene -N2 (Gas) Cu Cu(II) Catalyst Cu->Carbene Coordination Complex Indole-Carbene Complex Carbene->Complex + Indole Indole Indole Product C3-Alkylated Indole Complex->Product 1,2-H Shift (Rearomatization) Product->Cu Catalyst Regeneration

Figure 2: Copper-catalyzed carbene insertion pathway. The slow addition of diazo prevents side-reactions.

Protocol C: Iridium-Catalyzed "Borrowing Hydrogen" Alkylation

Target: Green alkylation using alcohols (water as the only byproduct). Mechanism: Hydrogen Autotransfer (Oxidation


 Condensation 

Reduction).

This is the most atom-economical method. The Iridium catalyst "borrows" hydrogen from the alcohol to form an aldehyde, which condenses with the indole to form an intermediate, which is then reduced by the "returned" hydrogen.

Materials
  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer).
    
  • Base:

    
     or 
    
    
    
    (catalytic amount, 10–20 mol%).
  • Substrate: Indole.[1][5][6][7][8][9][10][11][12]

  • Reagent: Benzyl Alcohol (or aliphatic alcohols).[13][14]

  • Solvent: Toluene or Xylene.

Step-by-Step Protocol
  • Charge: In a pressure tube (or sealed vial), combine Indole (1.0 equiv), Alcohol (1.1 equiv),

    
     (1.0–2.5 mol%), and KOH (10 mol%).
    
  • Solvent: Add Toluene (0.5 M concentration).

  • Thermal Activation: Seal the tube and heat to 100–110°C for 12–18 hours.

    • Note: The reaction requires heat to overcome the activation energy of the initial alcohol dehydrogenation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water to remove the base.

  • Purification: The crude mixture is often clean enough for crystallization. If not, perform silica gel chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
N1-Alkylation Observed Base too strong or solvent too polar.Switch to non-polar solvents (DCM, Toluene). Avoid NaH/KOtBu; use mild bases or base-free (Cu/Ir) methods.
Low Conversion (Pd Method) Inactive Borane or wet solvent.Use fresh 9-BBN/Et3B. Ensure solvent is anhydrous. Verify Pd catalyst color change (purple

orange).
Diazo Dimerization (Cu Method) Addition rate too fast.Use a syringe pump (0.5 mL/hour). Lower the temperature slightly if reactivity allows.
No Reaction (Ir Method) Catalyst poisoning or insufficient heat.Degas the solvent (remove

). Increase temperature to 120°C. Ensure alcohol is not sterically crowded.

References

  • Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314–6315. Link

  • Fraenkel, B., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions... (Contextual reference for Cu-carbene mechanisms). Chemical Science. Link

  • Maji, M., et al. (2022).[15] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87, 5603-5616.[15] Link

  • Bartoli, G., et al. (2005). Metal-catalyzed functionalization of indoles. Asian Journal of Organic Chemistry. (General Reference for Lewis Acid mechanisms).
  • Bandini, M., et al. (2009). Catalytic functionalization of indoles in C3-position.[1][2][4][7][9][11][15][16][17][18] Chemical Society Reviews. Link

Sources

Application Note: Preparation of Metal Complexes using 3-(2-(2-Pyridyl)ethyl)indole Ligands

[1]

Introduction & Ligand Architecture

The ligand 3-(2-(2-pyridyl)ethyl)indole (CAS: 16571-51-0) represents a versatile scaffold in coordination chemistry and medicinal inorganic chemistry. Structurally, it consists of an indole core linked to a pyridine ring via a flexible ethylene (–CH₂CH₂–) bridge. This architecture distinguishes it from rigid 2-(2-pyridyl)indole ligands, introducing conformational flexibility that dictates its coordination behavior.

Coordination Chemistry & Design Rationale

Unlike rigid chelators, this ligand presents a "hemilabile" profile with two distinct nitrogen donors:

  • Pyridine Nitrogen (

    
    ):  A moderate 
    
    
    -donor and
    
    
    -acceptor, serving as the primary anchor point for metal ions (Pd, Pt, Ru, Cu).[1]
  • Indole Nitrogen (

    
    ):  A very weak donor in its neutral form. However, upon deprotonation or C-H activation at the C2 position, the indole moiety becomes a potent anionic donor.
    

Key Reactivity Modes:

  • Mode A: Monodentate Coordination: The ligand binds solely through

    
    , acting as a pendant ligand. Common with saturated metal centers (e.g., [Ru(bpy)₂L]²⁺).
    
  • Mode B: Cyclometallation (C-H Activation): In the presence of Pd(II) or Pt(II) and a base, the

    
     directs the metal to activate the C2-H bond of the indole, forming a stable six-membered metallacycle . This is the most valuable mode for drug development, creating robust, bioactive organometallics.
    

Ligand Synthesis (Pre-requisite)

Before complexation, the ligand must be synthesized or sourced. The most robust method involves a Michael-type addition of indole to 2-vinylpyridine.

Protocol: Acid-Catalyzed Michael Addition

  • Reagents: Indole (1.0 eq), 2-Vinylpyridine (1.2 eq), Glacial Acetic Acid (Catalyst/Solvent).

  • Conditions: Reflux (

    
    ) for 16-24 hours.
    

Step-by-Step:

  • Dissolve indole (e.g., 10 mmol) in glacial acetic acid (5 mL).

  • Add 2-vinylpyridine (12 mmol) dropwise.

  • Reflux the mixture under

    
     atmosphere for 18 hours.
    
  • Workup: Pour into ice-water, basify with NaOH (pH > 10) to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO₂, Hexane/EtOAc).

  • Yield: Typically 70-85% (Off-white solid).

Protocol 1: Synthesis of Cyclopalladated Anticancer Complexes

Target Species:


Application:1
Rationale

Simple coordination of PdCl₂ often leads to labile complexes. By inducing cyclopalladation , we lock the ligand into a rigid 6-membered ring (

Experimental Workflow

Step 1: Formation of the Acetate-Bridged Dimer

  • Charge: In a round-bottom flask, combine Pd(OAc)₂ (1.0 eq, e.g., 0.5 mmol) and This compound (1.0 eq).

  • Solvent: Add Glacial Acetic Acid (10 mL). Note: AcOH promotes C-H activation via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • Reaction: Heat to

    
     for 4 hours. The solution typically turns from orange to dark red/brown.
    
  • Isolation: Cool to room temperature. Add water to precipitate the dimer. Filter, wash with water and diethyl ether. Dry in vacuo.

    • Product:

      
       (Bridged Dimer).
      

Step 2: Bridge Splitting (Monomer Formation)

  • Suspend the dimer (0.1 mmol) in Dichloromethane (DCM) or Acetone (5 mL).

  • Add LiCl (2.5 eq) to form the chloro-bridged species, OR add Triphenylphosphine (

    
    )  (2.2 eq) to form the monomeric adduct.
    
  • Stir at room temperature for 1-2 hours. The suspension should clear as the monomer forms.

  • Purification: Filter through Celite to remove inorganic salts (if LiCl used). Concentrate and precipitate with Hexane/Pentane.

Data Table: Cyclopalladation Parameters
ParameterConditionReason
Solvent Glacial Acetic AcidPromotes proton transfer during C-H activation.[1]
Temperature

Sufficient to overcome activation barrier without decomposing the indole.
Stoichiometry 1:1 (Pd:Ligand)Excess ligand can lead to bis-monodentate species

.[1]
Atmosphere Air or

Pd(II) is stable in air;

preferred to prevent oxidation of indole.

Protocol 2: Synthesis of Ruthenium(II) Polypyridyl Complexes

Target Species:

Application:1
Rationale

Ru(II) requires harsher conditions to displace chloride ligands. We use a "building block" approach starting from cis-



Experimental Workflow
  • Precursor: Synthesize or purchase cis-bis(2,2'-bipyridine)dichlororuthenium(II) (

    
    ).[1]
    
  • Reaction:

    • Dissolve

      
       (0.2 mmol) and Ligand (0.25 mmol) in Ethanol/Water (3:1) .
      
    • Reflux for 4-6 hours. The solution changes from purple to deep orange/red.

  • Workup:

    • Cool to room temperature. Filter to remove unreacted solids.

    • Add a saturated solution of

      
        or 
      
      
      (excess) to the filtrate.
    • The hexafluorophosphate salt of the complex will precipitate immediately.

  • Purification: Filter the orange solid, wash with water and cold ethanol. Recrystallize from Acetone/Ether.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways based on the metal and conditions chosen.

GLigandThis compound(CAS: 16571-51-0)Pd_OAcPd(OAc)2 / AcOH60-80°CLigand->Pd_OAcPathway A:C-H ActivationRu_ClRu(bpy)2Cl2 / EtOHRefluxLigand->Ru_ClPathway B:SubstitutionCyclo_Dimer[Pd(L-H)(μ-OAc)]2(Cyclometallated Dimer)Pd_OAc->Cyclo_DimerCMD Mechanism(-AcOH)Ru_Complex[Ru(bpy)2(L)]2+(Monodentate/Pendant)Ru_Cl->Ru_ComplexCoordination viaPyridine NMonomer[Pd(L-H)(Cl)(PPh3)](Bioactive Monomer)Cyclo_Dimer->Monomer+ PPh3 / LiClBridge Splitting

Caption: Divergent synthesis pathways: Pathway A leads to stable cyclopalladated species via C-H activation, while Pathway B yields luminescent Ruthenium adducts.[1]

Characterization & Validation

To ensure scientific integrity, the following diagnostic signals must be verified:

1H NMR Spectroscopy[1][3][4]
  • Free Ligand: Indole C2-H appears as a doublet/singlet around

    
     7.0-7.2 ppm.
    
  • Cyclopalladated Complex: The disappearance of the Indole C2-H signal is the definitive proof of C-H activation.

  • Coordination Shift: The Pyridine protons (especially

    
    ) will shift downfield (
    
    
    ) due to coordination to the metal center.
Mass Spectrometry (ESI-MS)[5]
  • Pd Dimer: Look for

    
     or 
    
    
    of the dimer, or fragment ions corresponding to
    
    
    .[1]
  • Isotope Pattern: Palladium has a distinct isotope pattern. Ensure the observed envelope matches the theoretical distribution for Pd.

IR Spectroscopy[1]
  • Indole N-H: A sharp band around

    
     should remain if the indole nitrogen is not deprotonated. If cyclometallation occurs at C2, the N-H stretch typically remains but may shift slightly due to hydrogen bonding or packing effects.
    

References

  • Ligand Synthesis (Michael Addition)

    • Title: "The reaction of vinylpyridines with indole."
    • Source:Journal of the American Chemical Society, 73(4), 1889.
    • URL:[Link]

  • Cyclopalladation Mechanism (General Grounding)

    • Title: "Cyclopalladation of the Indole Ring in Palladium(II) Complexes of 2N1O-Donor Ligands."[1]

    • Source:Inorganic Chemistry, 44(17), 6044–6051.
    • URL:[Link]

  • C-H Activation Logic (Pyridine Directing Groups)

    • Title: "Recent Advances in Direct Pyridine C-H Activation Str
    • Source:Current Organic Chemistry, 27.
    • URL:[Link]

  • Ruthenium Polypyridyl Chemistry

    • Title: "Biological activities of polypyridyl-type ligands: implic
    • Source:Current Opinion in Chemical Biology, 61, 191-202.
    • URL:[Link]

Application Note: Scalable Synthesis Routes for 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0) is a highly valued structural motif in drug discovery, serving as a bioisostere for tryptamine and a critical scaffold for 5-HT receptor ligands. Synthesizing this molecule at scale requires precise regiocontrol, as indole is an ambident nucleophile capable of reacting at both the nitrogen (N1) and carbon (C3) positions.

This application note details a highly scalable, self-validating protocol for the synthesis of this compound via the acid-catalyzed conjugate (Michael) addition of indole to 2-vinylpyridine. By leveraging the principles of phase-switching and thermodynamic control, this workflow ensures high regioselectivity and seamlessly integrates purification directly into the workup phase.

Mechanistic Insights & Causality: The Logic of Acid Catalysis

The successful synthesis of this compound relies on manipulating the electronic states of both the nucleophile and the electrophile.

  • Electrophile Activation: 2-Vinylpyridine is a relatively poor Michael acceptor under neutral conditions. However, conducting the reaction in glacial acetic acid protonates the pyridine nitrogen. This protonation draws electron density out of the conjugated system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group and transforming it into a highly reactive electrophile.

  • Regioselectivity (C3 vs. N1): The choice of catalyst dictates the site of alkylation. Under basic conditions (e.g., NaOEt in ethanol), indole is deprotonated to form an indolide anion, which preferentially attacks via the harder nitrogen atom, yielding the undesired N-alkylated product. In contrast, under acidic conditions, indole remains neutral. The enamine-like character of the pyrrole ring makes the C3 carbon the softest and most reactive nucleophilic center, cleanly directing the reaction to the desired 3-substituted product[1].

Table 1: Regioselectivity and Condition Matrix
Reaction ConditionCatalyst / PromoterActive NucleophileRegioselectivityTypical Yield
Glacial Acetic Acid (Reflux) Acidic (H⁺) Neutral Indole (C3) C3-Alkylation 50% - 75%
NaOEt / Ethanol (Reflux)Basic (EtO⁻)Indolide Anion (N1)N1-AlkylationVariable
Superacid / NeatStrong Acid (H⁺)Neutral Indole (C3)Markovnikov / C3Low / Complex

Experimental Protocol: Scalable Acid-Catalyzed Conjugate Addition

This step-by-step methodology is designed as a self-validating system . The protocol utilizes an acid-base extraction strategy that acts as a built-in chemical filter, ensuring that only the target alkaloid progresses to the final isolation step.

Scale: 100 mmol (Expected yield: ~15-18 g)

Phase 1: Reaction Assembly
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the indole at high temperatures.

  • Reagent Loading: Charge the flask with Indole (11.7 g, 100 mmol) and Glacial Acetic Acid (50 mL).

    • Causality: Glacial acetic acid acts as both the solvent and the proton-donating catalyst. Using the glacial (anhydrous) form prevents competitive hydration of the vinyl group.

  • Electrophile Addition: Add 2-Vinylpyridine (11.0 g, 105 mmol, 1.05 eq) dropwise at room temperature over 10 minutes.

    • Causality: The protonation of 2-vinylpyridine is exothermic. Dropwise addition manages the heat evolution, preventing premature polymerization of the vinyl monomer.

Phase 2: Reaction Execution & In-Process Monitoring
  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 12 to 16 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the temporary loss of aromaticity during the formation of the indoleninium intermediate.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexanes 1:1). The starting indole will migrate rapidly (

    
    ), while the product, possessing a basic pyridine ring, will interact strongly with the silica and migrate slower (
    
    
    
    ).
Phase 3: Self-Validating Workup (Phase-Switching)
  • Quenching: Cool the reaction to room temperature and pour it into 200 mL of crushed ice and water.

  • Primary Organic Wash (Impurity Removal): Wash the acidic aqueous mixture with Ethyl Acetate (2 x 100 mL). Discard the organic layer.

    • Causality: At this low pH, the target product is protonated and highly water-soluble. Unreacted indole and non-basic byproducts remain neutral and are stripped away into the organic phase. This step guarantees the removal of the starting material.

  • Basification: Slowly add 20% aqueous NaOH or concentrated NH₄OH to the aqueous phase until the pH reaches 10.

    • Causality: Raising the pH deprotonates the pyridine ring of the product, rendering it insoluble in water. The product will either precipitate as a solid or separate as a heavy oil.

  • Product Extraction: Extract the basified aqueous layer with Dichloromethane or Ethyl Acetate (3 x 100 mL).

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Isolation
  • Purification: The crude product obtained is typically >90% pure due to the phase-switching workup. Final analytical purity can be achieved by recrystallization from Ethanol/Water or via short-plug silica gel chromatography.

Table 2: In-Process Quality Control (IPQC) Phase-Switching Logic
AnalyteTLC

(1:1 EtOAc/Hex)
State in Aqueous Phase (pH < 3)State in Aqueous Phase (pH > 10)
Indole (Starting Material) ~0.70Insoluble (Extracted away)Insoluble
2-Vinylpyridine (SM) ~0.40Soluble (Aqueous)Soluble (Extracted)
Target Product ~0.20Soluble (Retained in Aqueous) Insoluble (Extracted to Organic)

Mechanistic Workflow Visualization

Workflow N1 Indole (Nucleophile) N5 C3-Alkylated Indoleninium Intermediate N1->N5 C3 Nucleophilic Attack N2 2-Vinylpyridine (Michael Acceptor) N4 Protonated 2-Vinylpyridine (Activated Electrophile) N2->N4 Protonation by AcOH N3 Glacial Acetic Acid (Solvent & Catalyst) N3->N4 N4->N5 Electrophilic Addition N6 This compound (Target Product) N5->N6 Deprotonation & Rearomatization

Figure 1: Mechanistic pathway of acid-catalyzed conjugate addition of indole to 2-vinylpyridine.

References

  • Source: thieme-connect.
  • Source: mdpi.

Sources

Functionalization of the pyridine ring in 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: Late-Stage Functionalization of Bifunctional Scaffolds

The molecule 3-(2-(2-Pyridyl)ethyl)indole presents a classic chemoselectivity challenge in modern drug development and synthetic chemistry. It contains two distinct aromatic systems connected by an ethyl linker: an electron-rich indole core and an electron-deficient pyridine ring.

When attempting to functionalize the pyridine ring to modulate physicochemical properties (such as pKa, metabolic stability, or target affinity), traditional electrophilic aromatic substitution (EAS) methods fail. Electrophiles will indiscriminately and preferentially attack the highly nucleophilic indole ring. To achieve absolute chemoselectivity for the pyridine ring, we must invert the electronic paradigm by employing nucleophilic carbon-centered radicals via a Minisci-type C–H alkylation [1].

Mechanistic Causality & Selectivity Paradigms

As a self-validating synthetic strategy, the Minisci reaction relies on precise electronic matching between the reactive intermediate and the target substrate. The causality behind this selectivity is governed by three principles:

  • Chemoselectivity via Electronic Repulsion : The carbon-centered radicals generated in Minisci reactions (e.g., alkyl radicals) are inherently nucleophilic. Because the indole core is highly electron-rich, it electronically repels these nucleophilic radicals, rendering the indole completely inert under these specific radical conditions[1].

  • Electrophilic Activation (LUMO Lowering) : Pyridine itself is only moderately reactive toward nucleophilic radicals. By introducing a Brønsted acid (such as Trifluoroacetic Acid, TFA), the pyridine nitrogen is selectively protonated. This forms a pyridinium ion, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, transforming it into a highly active electrophile that rapidly traps the carbon radical[2].

  • Regioselectivity (C6 vs. C4) : The starting material is a 2-substituted pyridine. Radical attack on the pyridinium ion preferentially occurs at the most electron-deficient positions: C4 and C6[3]. Because the C2-ethylindole substituent introduces steric bulk, the radical addition is generally biased toward the less hindered C6 position, though the exact C6:C4 ratio can be tuned by altering the solvent polarity and the steric profile of the radical[2].

Workflow Visualization

Pathway SM This compound (Bifunctional Scaffold) Acid Brønsted Acid (TFA) Selective N-Protonation SM->Acid Pyridinium Pyridinium Ion (Lowered LUMO) Acid->Pyridinium Attack Regioselective Attack (C6/C4 Positions) Pyridinium->Attack Electrophilic Target Indole Indole Core (Electron-Rich) Pyridinium->Indole Electronic Repulsion Radical Nucleophilic Alkyl Radical (Ag or Photoredox) Radical->Attack Radical Addition Product Alkylated Pyridine Product (Rearomatized) Attack->Product Oxidation & Deprotonation

Mechanistic workflow of the Minisci C-H alkylation, highlighting chemoselectivity for pyridine.

Execution Architectures: Experimental Protocols

To ensure robust translatability across different laboratory setups, two orthogonal protocols are provided. Protocol A utilizes classical oxidative conditions, while Protocol B leverages modern, redox-neutral photoredox catalysis[4].

Protocol A: Silver-Catalyzed Oxidative Minisci Alkylation

This method is highly scalable and relies on the oxidative decarboxylation of abundant alkyl carboxylic acids.

Reagents:

  • This compound (1.0 equiv, 0.5 mmol)

  • Alkyl carboxylic acid (e.g., Pivalic acid) (3.0 equiv)

  • AgNO₃ (0.2 equiv, 20 mol%)

  • (NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 equiv)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Solvent: CH₂Cl₂ / H₂O (1:1, 0.1 M)

Step-by-Step Methodology:

  • Substrate Activation: Dissolve this compound in CH₂Cl₂ (2.5 mL). Add TFA dropwise at 0 °C.

    • Causality: TFA selectively protonates the pyridine, establishing the necessary electrophilic pyridinium species while leaving the indole neutral.

  • Radical Precursor Assembly: Add the alkyl carboxylic acid and AgNO₃ to the organic phase. Stir for 5 minutes.

  • Controlled Oxidation: Dissolve (NH₄)₂S₂O₈ in H₂O (2.5 mL). Add this aqueous solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

    • Causality: The biphasic system and slow addition maintain a low steady-state concentration of radicals at the solvent interface. This completely suppresses unwanted radical-radical dimerization and maximizes productive heteroarene trapping.

  • Reaction Execution: Warm the mixture to 40 °C and stir vigorously for 12 hours.

    • In-Process Control: Monitor via LC-MS. The intermediate alpha-amino radical must be oxidized by Ag(II) to rearomatize; complete consumption of the starting mass indicates successful turnover.

  • Quenching & Isolation: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 8.

    • Causality: Basification deprotonates the newly formed alkyl-pyridinium salt, allowing the free base product to partition into the organic phase. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Redox-Neutral Photoredox Minisci Alkylation

This method utilizes Redox-Active Esters (RAEs) and visible light, eliminating the need for harsh stoichiometric oxidants and expanding functional group tolerance[4].

Reagents:

  • This compound (1.0 equiv, 0.5 mmol)

  • Alkyl-NHPI ester (Redox-Active Ester) (1.5 equiv)

  • Ru(bpy)₃(PF₆)₂ (1 mol%)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M)

Step-by-Step Methodology:

  • Photocatalytic Assembly: In a dry, oven-baked Schlenk tube, combine this compound, the Alkyl-NHPI ester, and the Ru(bpy)₃(PF₆)₂ photocatalyst.

  • Acidification & Degassing: Add anhydrous CH₂Cl₂ (5.0 mL) and TFA. Seal the tube and degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ruthenium catalyst and scavenge the generated carbon radicals. Strict anaerobic conditions are mandatory for this self-validating system.

  • Irradiation: Place the Schlenk tube 5 cm away from a 450 nm blue LED light source. Stir at ambient temperature (20–25 °C) for 16 hours.

    • Causality: The reaction is perfectly redox-neutral. The excited Ru(II)* reduces the RAE to generate the alkyl radical. After the radical attacks the pyridine, the resulting intermediate is oxidized by Ru(III) to regenerate the Ru(II) ground state, driving rearomatization without external oxidants.

  • Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Benchmarking

The following table summarizes the expected operational metrics when applying these protocols to the this compound scaffold.

ParameterProtocol A: Ag-Catalyzed MinisciProtocol B: Photoredox Minisci
Radical Source Free Alkyl Carboxylic AcidRedox-Active Ester (NHPI)
Catalyst System AgNO₃ (20 mol%)Ru(bpy)₃(PF₆)₂ (1 mol%)
Redox Requirement Stoichiometric Oxidant ((NH₄)₂S₂O₈)Redox-Neutral (Self-sustaining)
Operating Temperature 40 °C – 60 °CAmbient (20 °C – 25 °C)
Indole Tolerance Good (Some oxidation possible over 60°C)Excellent (Completely orthogonal)
Typical Yield 55% – 70%75% – 90%
Regioselectivity (C6:C4) ~ 2:1 (Solvent dependent)~ 4:1 (Driven by milder conditions)
Scalability Excellent (Multi-gram synthesis)Moderate (Milligram to Gram scale)

References

  • Minisci reaction - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions ChemRxiv[Link]

  • Recent Advances in Minisci-Type Reactions Angewandte Chemie International Edition[Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Journal of the American Chemical Society (via PMC)[Link]

Sources

Precision Solvent Engineering for Indole Alkylation: Kinetic Control and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Indole Ambiguity

Indole represents a privileged scaffold in pharmaceutical chemistry, yet its ambident nucleophilicity presents a persistent challenge. The indole anion can react at the hard nitrogen (N1) or the soft carbon (C3), a competition dictated by the Curtin-Hammett principle where the transition state energy barriers are heavily influenced by solvent-solute interactions.

This guide moves beyond basic "screening" and provides a mechanistic framework for solvent selection. We analyze how dielectric constants (


), dipole moments (

), and hydrogen-bond donor (HBD) acidities drive the reaction pathway between thermodynamic control (N1-alkylation) and kinetic control (C3-alkylation).

Mechanistic Insight: Solvent-Directed Selectivity

The "Naked Anion" Effect (N1-Selectivity)

To achieve rapid N-alkylation, the reaction must proceed through a discrete indolyl anion.

  • Mechanism: In polar aprotic solvents (DMF, DMSO, NMP), the solvent molecules effectively solvate the metal cation (e.g., Na

    
    , K
    
    
    
    ) through strong ion-dipole interactions. However, they poorly solvate the large, diffuse indolyl anion due to steric hindrance and lack of hydrogen bond donation.
  • Result: The "naked" indolyl anion experiences high ground-state energy and reduced pairing with the cation, significantly lowering the activation energy (

    
    ) for nucleophilic attack. This promotes the S
    
    
    
    2 pathway at the site of highest electron density (N1).
Tight Ion Pairing (C3-Selectivity)

C3-alkylation is often favored under conditions where the N1 site is masked or the transition state is stabilized by proximity to the counter-ion.

  • Mechanism: In non-polar or low-dielectric solvents (Toluene, DCM, THF), the metal cation and indolyl anion exist as Tight Ion Pairs (TIPs) . The cation coordinates closely with the nitrogen lone pair, sterically and electronically hindering N-attack.

  • Result: The "soft" C3 position remains accessible. Furthermore, protic solvents or Lewis acids can stabilize the leaving group of the electrophile, favoring S

    
    1-like character which prefers the soft C3 nucleophile (Friedel-Crafts manifold).
    
Visualization of Solvent Influence

The following diagram illustrates the divergence in reaction pathways based on solvent properties.

IndolePathways Indole Indole Substrate Base Deprotonation (NaH/KOH) Indole->Base PolarAprotic Polar Aprotic Solvent (DMF, DMSO, NMP) High ε, No H-bond donor Base->PolarAprotic Path A NonPolar Non-Polar/Protic Solvent (Toluene, DCM, TFE) Low ε or High H-bond donor Base->NonPolar Path B NakedAnion Solvated Cation + 'Naked' Indolyl Anion PolarAprotic->NakedAnion Cation Solvation TightPair Tight Ion Pair (M+...N-) or H-Bonded Complex NonPolar->TightPair Cation-Anion Association N1_Prod N1-Alkylation (Thermodynamic/SN2) NakedAnion->N1_Prod Hard Nucleophile Attack C3_Prod C3-Alkylation (Kinetic/Friedel-Crafts) TightPair->C3_Prod Soft Nucleophile Attack

Figure 1: Decision tree for solvent-controlled regioselectivity in indole alkylation.

Solvent Selection Matrix

Solvent ClassExamplesDielectric (

)
Dipole (

)
Primary ApplicationMechanistic Role
Polar Aprotic DMF, DMSO, NMP36 - 473.8 - 4.1 DN1-Alkylation Solvates cations; generates reactive "naked" anions.
Polar Protic TFE, Water, MeOH33 - 801.7 - 2.8 DC3-Alkylation H-bonding stabilizes leaving groups; masks N1 via solvation.
Non-Polar Toluene, DCM2 - 90.3 - 1.6 DC3-Alkylation Promotes tight ion pairing; blocks N1 attack.
Ether THF, 2-MeTHF7.51.75 DVariable Intermediate polarity; selectivity depends on temp/base.

Validated Experimental Protocols

Protocol A: Rapid N1-Alkylation (The "Naked Anion" System)

Objective: Maximize rate and N1-selectivity for drug scaffolds. Key Concept: Use of DMF/DMSO to dissociate the ion pair.

Materials:

  • Indole substrate (1.0 equiv)[1][2]

  • Electrophile (Alkyl Halide, 1.1–1.2 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or Cs

    
    CO
    
    
    
    (for milder conditions)
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
     or Ar.
    
  • Solvation: Dissolve indole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydroxide formation which competes as a nucleophile.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Observation: Evolution of H

      
       gas. The solution will likely turn yellow/orange, indicating indolyl anion formation.
      
    • Checkpoint: Stir for 15–30 mins at 0°C to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Kinetics: Allow to warm to Room Temperature (RT).

    • Why? In DMF, the reaction is often fast (< 1 hour).

  • Quench: Slowly add Sat. NH

    
    Cl.
    
  • Workup: Extract with EtOAc/LiCl (aq) wash to remove DMF.

Troubleshooting:

  • Issue: C3-alkylation observed (approx. 5-10%).

  • Fix: Switch solvent to HMPA (toxic) or DMPU (safer alternative) to further increase cation solvation. Ensure temperature remains low (0°C) during addition.

Protocol B: Regioselective C3-Alkylation

Objective: Target the C3 position for tryptamine/alkaloid synthesis. Key Concept: Use of non-polar solvents or Lewis Acids to favor soft-soft interactions.

Materials:

  • Indole substrate[1][2][3][4][5][6][7][8][9][10][11][12]

  • Electrophile (e.g., Michael acceptor or Alkyl Halide)

  • Catalyst: Lewis Acid (e.g., InBr

    
    , Zn(OTf)
    
    
    
    ) or Brønsted Acid
  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Procedure:

  • Dissolution: Dissolve indole in DCM (0.1 M).

  • Catalyst Addition: Add Lewis Acid catalyst (10–20 mol%).

  • Addition: Add electrophile at RT.

  • Reaction: Stir at RT or Reflux (for Toluene).

    • Mechanism:[3][4][6][12][13][14] The Lewis acid activates the electrophile (increasing carbocation character), while the non-polar solvent keeps the indole nitrogen neutral or coordinated, directing attack to C3.

  • Workup: Quench with water, separate organic layer.[1]

Green Chemistry Adaptation: Aqueous/Surfactant Systems

Recent advances allow for indole alkylation in water, utilizing hydrophobic effects to accelerate rates.

  • System: Water + TPGS-750-M (Surfactant).

  • Mechanism: Reagents are encapsulated in lipophilic micelles. The high local concentration within the micelle accelerates the rate (pseudo-high pressure).

  • Protocol Modification: Use K

    
    PO
    
    
    
    as base. Stir vigorously at 40–60°C. This often favors N-alkylation due to the base strength, but selectivity can be substrate-dependent.

Data Analysis & Validation

To confirm regioselectivity, researchers must utilize


H NMR  and HMBC  (Heteronuclear Multiple Bond Correlation).
SignalN1-Alkylated ProductC3-Alkylated Product
N-H Proton Disappears Remains (broad singlet, 8-10 ppm)
C2-H Proton Singlet/Doublet (shifts slightly)Remains
C3-H Proton Remains (shifts slightly)Disappears (or changes multiplicity)
HMBC Alkyl protons correlate to C2 and C7a Alkyl protons correlate to C2, C3a, and C4

References

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]

  • National Institutes of Health (PMC). (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

  • Maji, M., et al. (2022).[13] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. [Link]

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I am trying to purify 3-(2-(2-Pyridyl)ethyl)indole via silica gel chromatography. I am experiencing significant tailing, poor separation, and potential product loss/color change on the column."

The Core Challenge: This molecule presents a "dual-threat" to standard chromatography:

  • The Pyridine Ring (Basic): The pyridine nitrogen (pKa ~5.2) acts as a Lewis base.[1] It forms strong hydrogen bonds with the acidic silanol groups (

    
    ) on the surface of standard silica gel.[2] This causes "streaking" or "tailing," preventing sharp band formation.[1]
    
  • The Indole Ring (Acid-Sensitive): Indoles are electron-rich and prone to acid-catalyzed dimerization or oxidation (turning pink/red/brown) when exposed to acidic media—including the slightly acidic surface of activated silica gel (

    
    ).[3][1]
    

Troubleshooting Guide: The "Streaking" Phenomenon

Issue: Broad peaks, co-elution, and product "smearing" down the column.

Diagnosis: The basic nitrogen of the pyridine ring is interacting with the silanol protons.[2][4][5] This secondary retention mechanism (H-bonding) competes with the primary adsorption mechanism, causing the band to drag.

Solution Protocol: Mobile Phase Modifiers

You must "mask" the silanol sites using a stronger base that will preferentially bind to the silica, allowing your product to elute freely.

Recommended Modifier: Triethylamine (TEA) or Ammonium Hydroxide (


).[1]
Protocol A: The TEA Pre-Treatment (Gold Standard)

Best for preventing decomposition and ensuring sharp peaks.

  • Prepare Slurry: Mix your silica gel with a solvent system containing 1–2% Triethylamine (TEA) (e.g., 98:2 Hexane:TEA).[1]

  • Pack & Flush: Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent. This saturates the acidic silanol sites.

  • Elution: Run your chromatography using your standard solvent system (e.g., Hexane/EtOAc or DCM/MeOH).[1] You may maintain 0.5% TEA in the mobile phase, though pre-treatment is often sufficient.

Protocol B: The "In-Situ" Modifier

Quicker, but less protective against decomposition.[6]

  • Add 1% Triethylamine directly to your mobile phase (e.g., 1% TEA in EtOAc/Hexane).[1]

  • Note: TEA has a high boiling point.[3][1] You must rotovap thoroughly or use an acidic workup (wash fractions with mild buffer) to remove it, which risks decomposing the indole. Ammonium hydroxide (1% in MeOH/DCM) is a volatile alternative that leaves no residue.[3][1]

Mechanism of Action (Visualized)

G cluster_0 Without Modifier Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Moiety (Basic N) Silica->Pyridine H-Bonding (Drag) Silica->Pyridine Pyridine->Silica Blocked TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding (Masking)

Figure 1: Mechanism of amine modifiers.[3][1] TEA (Green) binds to Silica (Red), preventing the Pyridine (Blue) from sticking, resulting in tighter elution bands.

Troubleshooting Guide: Product Decomposition

Issue: Product turns pink/red/brown on the column or after drying.

Diagnosis: Indoles are acid-sensitive.[3][1][7] The acidic nature of silica gel (pH 4–5) can catalyze the dimerization of the indole or oxidative degradation. If the product sits on the column too long, it will degrade.

Solution Protocol: Stationary Phase Switching
Stationary PhasePropertiesRecommendation
Standard Silica (SiO₂) Acidic, High Surface AreaAvoid unless TEA-treated.[3][1]
Neutral Alumina (Al₂O₃) pH ~7.0–7.5, Lower activityHighly Recommended. Indoles are stable here.[1] No TEA needed.
Basic Alumina pH > 9.0Good for the pyridine, but potential risk of deprotonating the Indole N-H (pKa ~16). Use Neutral Alumina first.[3]
Amine-Functionalized Silica Surface bonded aminesExcellent but expensive.[3][1] Mimics TEA treatment permanently.[3]

Critical Step: If you must use silica, perform "Flash" chromatography.[1][8][9] Do not let the compound sit on the column. Complete the run in <20 minutes.

Visualization & Detection (FAQs)

Q: My compound is not UV active enough. How do I see it on TLC? A: While indoles absorb UV (254nm), the extinction coefficient can be variable.[7] The most specific method is chemical staining.

Recommended Stain: Ehrlich’s Reagent Specificity:[1][7] Reacts specifically with the C2/C3 position of indoles to form a bright violet/pink complex.

  • Preparation: Dissolve 1g p-dimethylaminobenzaldehyde (p-DMAB) in 50mL Ethanol + 50mL conc. HCl.

  • Usage: Dip TLC plate and heat with a heat gun.

  • Result: this compound will appear as a bright purple spot .[3][1]

Method Development Decision Tree

Follow this logic flow to select the optimal purification method for your specific batch size and purity.

DecisionTree Start Start: Crude Mixture CheckTLC Run TLC (Hex/EtOAc) Does it streak? Start->CheckTLC StreakYes Yes (Streaking) CheckTLC->StreakYes Broad tail StreakNo No (Clean Spot) CheckTLC->StreakNo Compact AddTEA Add 1% TEA to Eluent StreakYes->AddTEA RunSilica Run Std. Silica Column StreakNo->RunSilica CheckStable Is Spot Color Stable? AddTEA->CheckStable StableNo No (Turns Pink/Red) CheckStable->StableNo StableYes Yes CheckStable->StableYes SwitchPhase Switch to Neutral Alumina (No TEA needed) StableNo->SwitchPhase RunTEA Run TEA-Buffered Silica StableYes->RunTEA

Figure 2: Decision matrix for selecting stationary phase and modifiers based on TLC behavior.

Reference Data

Solvent Systems (Ranked by Polarity)
SystemRatio (v/v)ApplicationNotes
Hexane / EtOAc 4:1 to 1:1Standard PurificationAdd 1% TEA to prevent tailing.[3][1]
DCM / MeOH 98:2 to 90:10High Polarity ImpuritiesWarning: DCM/MeOH on silica is very active/acidic.[3][1] High risk of decomposition.[3][1] Use with Ammonia (1%

).[3]
Toluene / Acetone 9:1Alternative SelectivityGood for separating closely eluting non-polar byproducts.[3][1]
References
  • BenchChem Technical Support. (2025).[3][1][2][4][5] Chromatographic Purification of Pyridine Derivatives. Retrieved from [1]

  • Alfa Chemistry. (2025).[3][1] pKa Values of Amines and Cyclic Nitrogen Compounds.[3] Retrieved from [1]

  • Wikipedia. (2025).[3][1] Ehrlich's Reagent: Mechanism and Preparation.[3][1] Retrieved from [1]

  • PubChem. (2025).[3][1] this compound Compound Summary. Retrieved from [3][1]

  • ChemicalBook. (2023).[3][1] Synthesis and Properties of Indole-Pyridine Derivatives. Retrieved from [1]

Sources

Removing unreacted indole from 3-(2-(2-Pyridyl)ethyl)indole crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting.

Ticket ID: IND-PYR-001 Subject: Removal of unreacted indole from Michael Addition crude mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The separation of unreacted indole from 3-(2-(2-Pyridyl)ethyl)indole (hereafter referred to as Target 1 ) is a common challenge in the Michael addition of indole to 2-vinylpyridine. While both compounds share an indole core, they possess distinct acid-base properties that can be exploited for a high-fidelity separation without expensive chromatography.

The Solution Matrix:

  • Primary Protocol (Recommended): Acid-Base Chemical Switching (Yield >90%, Purity >98%).

  • Secondary Protocol: Modified Silica Chromatography (For small scale/high purity).

  • Tertiary Protocol: Vacuum Sublimation (Specific for high-indole content).

Part 1: The "Acid-Base Switch" Protocol (Recommended)

The Chemical Logic

This method relies on the pKa difference between the two nitrogen species in your mixture.

  • Indole (Impurity): The nitrogen is part of the aromatic system.[1] It is non-basic (pKa

    
     -2.4). It will not protonate in dilute aqueous acid.
    
  • Target 1 (Product): Contains a pyridine ring.[1][2][3][4] The pyridine nitrogen is basic (pKa

    
     5.6–6.0). It will protonate in dilute aqueous acid to form a water-soluble salt.
    
Step-by-Step Workflow

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[5]

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution.

  • Acid Extraction (The Switch):

    • Transfer the organic phase to a separatory funnel.

    • Extract with 1M HCl (

      
       mL).
      
    • Mechanism:[4]Target 1 moves to the aqueous layer (protonated). Indole stays in the DCM layer (neutral).

  • Scrubbing:

    • Combine the acidic aqueous extracts.

    • Wash this aqueous phase with a fresh portion of DCM (

      
       mL) to remove any physically entrained indole. Discard this organic wash.
      
  • Recovery (Basification):

    • Cool the aqueous phase in an ice bath (0–5°C).

    • Slowly add 2M NaOH or

      
       until the pH reaches 10–12.
      
    • Observation:Target 1 will precipitate as a free base (cloudy white/off-white solid or oil).

  • Final Isolation:

    • Extract the cloudy aqueous mixture with fresh DCM (

      
       mL).
      
    • Dry the combined organics over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Target + Indole) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash SepFunnel Phase Separation AcidWash->SepFunnel OrgLayer Organic Layer (Contains Indole) SepFunnel->OrgLayer Indole stays AqLayer Aqueous Layer (Contains Target-H+) SepFunnel->AqLayer Target migrates Waste Discard Organic Waste OrgLayer->Waste Wash Wash Aq with fresh DCM (Removes entrained Indole) AqLayer->Wash Basify Basify with NaOH to pH 12 Wash->Basify Extract Extract with DCM Dry & Concentrate Basify->Extract FinalProduct Pure Target 1 (Free Base) Extract->FinalProduct

Caption: Logical flow for the selective protonation and isolation of the pyridine-based target.

Part 2: Troubleshooting & FAQs

Q1: I tried chromatography, but the product streaks/tails on the column. Why?

Diagnosis: Pyridine derivatives interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening and co-elution with indole.
Corrective Action: 
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 1% TEA in Hexane/EtOAc). This neutralizes the silica surface.

  • Stationary Phase Switch: Use Neutral Alumina instead of silica gel. Alumina is less acidic and provides better resolution for basic heterocycles.

Q2: The Acid-Base method formed an emulsion. How do I break it?

Diagnosis: Indoles and pyridines can act as surfactants in basic conditions, or fine precipitates are stabilizing the interface. Corrective Action:

  • Filtration: Pass the emulsion through a pad of Celite to remove fine particulates.

  • Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength.

  • Solvent Switch: If using DCM, try Ethyl Acetate.[5] The density difference is smaller, but it often forms cleaner interfaces with these specific alkaloids.

Q3: Can I use recrystallization instead?

Diagnosis: Yes, but it is less efficient for removing large amounts of indole. Guidance:

  • Indole is highly soluble in hot non-polar solvents.

  • Target 1 is more polar.[5]

  • Suggested Solvent: Toluene/Hexane (1:1) or Ethanol/Water.[5][6] Dissolve hot in Toluene, add Hexane until turbid, and cool. Indole tends to stay in the mother liquor.

Q4: My crude contains 50% unreacted indole. Is extraction still best?

Diagnosis: For very high indole content, extraction requires large volumes of solvent. Alternative (Sublimation):

  • Indole has a high vapor pressure and sublimes at moderate temperatures (

    
    C under vacuum).
    
  • Target 1 has a much higher molecular weight and boiling point.

  • Protocol: Place crude in a sublimation apparatus. Apply high vacuum (0.1 mmHg) and heat to 60–70°C. Indole will sublime onto the cold finger. The residue is your enriched product.

Part 3: Method Comparison Matrix

FeatureAcid-Base ExtractionSilica ChromatographyVacuum Sublimation
Purity Potential High (>98%)Very High (>99%)Moderate (Enrichment)
Yield High (>90%)Moderate (70-85%)High (>95%)
Cost/Scale Low / Scalable to kgHigh / <10g scaleLow / <5g scale
Time Required < 2 Hours4-6 HoursOvernight
Key Risk Emulsion formationTailing/Co-elutionThermal decomposition

References

  • Organic Chemistry Portal. Synthesis of Indoles: Michael Additions and Reactivity. (Context on reaction mechanism and crude composition). [Link]

  • ACS Green Chemistry Institute. MedChem Tips and Tricks: Purification and Work-up. (Source for acid-base workup efficiency and solvent selection).[7][8] [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (Data on indole solubility and sublimation properties). [Link]

Sources

Technical Support: Solubility Optimization for 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are likely encountering precipitation when introducing 3-(2-(2-Pyridyl)ethyl)indole (hereafter referred to as 3-PEI ) into neutral biological buffers (like PBS or DMEM).[1][2] This is a predictable physicochemical phenomenon driven by the molecule's specific structural properties.[1][2]

3-PEI is a classic "Lipophilic Weak Base." Its solubility is strictly pH-dependent due to the pyridine ring, while its overall hydrophobicity is driven by the indole scaffold.[1][2]

PropertyValue (Approx.)Implication
Molecular Weight 222.29 g/mol Small molecule, amenable to complexation.[1][2]
LogP (Octanol/Water) ~3.4Highly lipophilic ("Grease Ball").[1][2] Poor water solubility.[1][2][3][4][5]
pKa (Pyridine N) ~5.3CRITICAL: At pH 7.4, it is >99% neutral (uncharged).[1][2]
pKa (Indole NH) ~16.0Non-ionizable in physiological conditions.[1][2]

The Core Problem: The pH Trap

The most common user error is attempting to dissolve 3-PEI directly in neutral buffers.[1][2]

The Mechanism

The pyridine nitrogen acts as a "pH switch."[1][2]

  • Below pH 4.0: The pyridine is protonated (

    
    ).[1][2] The molecule becomes ionic and soluble.[2][]
    
  • Above pH 6.0: The pyridine deprotonates (

    
    ).[1][2] The molecule becomes neutral.[1]
    
  • At pH 7.4 (Physiological): The ratio of Neutral to Ionized species is approximately 125:1 .[1][2] The neutral form, having a LogP of 3.4, immediately crashes out of solution.

Troubleshooting Protocol: The Acid-Shift Method

Use this if your assay tolerates acidic conditions or if you are preparing a stock for dilution.[1][2]

  • Preparation: Dissolve 3-PEI in 0.1 M HCl or 0.1 M Acetic Acid .

  • Verification: The solution should be clear.

  • Dilution Warning: If you dilute this acidic stock into pH 7.4 PBS, it will precipitate unless the concentration is below the thermodynamic solubility limit (likely < 10 µM).[1][2]

Solution Strategies: Decision Matrix

Use the following logic flow to select the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: 3-PEI Solubility Issue Check_pH Can assay tolerate acidic pH (< 5.0)? Start->Check_pH Yes_Acid Use Acidified Vehicle (0.01M HCl or Citrate Buffer) Check_pH->Yes_Acid Yes No_Neutral Must operate at Neutral pH (7.4)? Check_pH->No_Neutral No Check_Conc Required Concentration? No_Neutral->Check_Conc Low_Conc Low (< 10 µM) Use DMSO Stock (1000x) Dilute rapidly Check_Conc->Low_Conc Low High_Conc High (> 10 µM) Requires Carrier System Check_Conc->High_Conc High Carrier_Choice Select Carrier High_Conc->Carrier_Choice CD Cyclodextrin (HP-β-CD) Preferred for in vivo/cell culture Carrier_Choice->CD Cosolvent Cosolvent Mix (PEG400 / EtOH / Water) Carrier_Choice->Cosolvent

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on pH and concentration requirements.

Advanced Protocols

Protocol A: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Cell culture, animal studies, and preventing precipitation at pH 7.4.

Indole derivatives fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This masks the lipophilic indole, keeping the molecule in solution even when the pyridine is neutral.

Materials:

  • HP-β-CD (Pharma grade preferred).[1][2]

  • Milli-Q Water.[1][2]

  • 3-PEI powder.[1][2]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water.[1][2] Stir until clear.

  • Add Compound: Add 3-PEI in excess of your target concentration.[1][2]

  • Equilibration: Stir (do not sonicate excessively as heat degrades cyclodextrins) for 24 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved particles.[1][2]

  • Quantification: Measure concentration via UV-Vis (approx. 280 nm for indole) or HPLC.

  • Usage: This stock can now be diluted into PBS/Media.[1][2] The cyclodextrin will prevent the "pH crash."[2]

Protocol B: The "Golden Triangle" Cosolvent System

Best for: High-concentration in vitro assays where DMSO alone fails.[1][2]

Pure DMSO stocks often precipitate upon dilution into water ("crash out").[1][2] A ternary mixture stabilizes the transition.[1][2]

Formulation:

  • 10% Ethanol (Solubilizer)[1][2]

  • 40% PEG 400 (Interfacial stabilizer)[1][2]

  • 50% Water/Buffer (Bulk phase)[1][2]

Procedure:

  • Dissolve 3-PEI in Ethanol first (highest solubility).[1][2]

  • Add PEG 400 and vortex.

  • Slowly add Water while vortexing.[1][2]

    • Note: If precipitation occurs, increase PEG 400 ratio to 60%.[2]

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate in PBS even though I dissolved it in 100% DMSO first? A: This is the "Solvent Shift" effect.[1][2] When you dilute DMSO into PBS, the solvent power drops exponentially.[2] At pH 7.4, 3-PEI is neutral and hydrophobic.[1][2] Once the DMSO concentration drops below ~50%, the water forces the hydrophobic indole rings to aggregate (pi-pi stacking), causing precipitation. Solution: Use Protocol A (Cyclodextrin) to shield the hydrophobic region.[1][2]

Q: Can I use salt forms (e.g., Hydrochloride) to improve solubility? A: Yes, generating the 3-PEI Hydrochloride (HCl) salt will improve the dissolution rate (how fast it dissolves).[1] However, it does not change the equilibrium solubility at pH 7.[1][2]4. Once the salt dissolves in a pH 7.4 buffer, the pyridine will deprotonate, and the free base will eventually precipitate if the concentration exceeds the intrinsic solubility. Salts are excellent for storage and handling, but not a magic bullet for neutral pH assays.[2]

Q: Is the indole ring unstable? A: Indoles are susceptible to oxidation (turning pink/brown) upon light exposure.[1][2]

  • Storage: Store solid and solutions in amber vials at -20°C.

  • Antioxidants: If long-term stability is required, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.[1][2]

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for lipophilic weak bases).

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][5][][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • PubChem. (2025).[1][2][9] Compound Summary: this compound.[1][2][10][11][12] National Library of Medicine.[1] Link

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general indole/pyridine solubility parameters).

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][3] Link

Sources

Minimizing polymerization side reactions during indole-vinylpyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization Side Reactions during Indole-Vinylpyridine Coupling Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Last Updated: March 2026

Diagnostic Overview: The Mechanistic Bifurcation

The coupling of indole and vinylpyridine (typically 2-vinylpyridine or 4-vinylpyridine) is a competition between two pathways: the desired Michael-type Friedel–Crafts alkylation and the undesired chain-growth polymerization of the vinylpyridine monomer.

Vinylpyridine is structurally analogous to styrene but significantly more electron-deficient due to the pyridine ring. This makes it an excellent Michael acceptor but also highly susceptible to both anionic and radical polymerization, especially under the thermal or Lewis-acidic conditions required to activate the indole.

The Core Conflict
  • Desired Path (Green): Indole (nucleophile) attacks the

    
    -carbon of vinylpyridine (electrophile) activated by a catalyst (Lewis acid or Brønsted acid).
    
  • Undesired Path (Red): Vinylpyridine acts as both nucleophile and electrophile, or undergoes radical propagation, leading to oligomers (viscous "tar") rather than the coupled product.

ReactionPathways cluster_legend Kinetic Control Indole Indole (Nucleophile) Product C3-Alkylated Indole (Desired Product) Indole->Product VP Vinylpyridine (Electrophile) Complex Activated VP-Catalyst Complex VP->Complex Coordination Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Complex Complex->Product + Indole (Fast Kinetics) Polymer Poly(vinylpyridine) (Oligomers/Tar) Complex->Polymer + Excess VP (Self-Reaction) High VP Conc. High VP Conc. Polymerization Risk Polymerization Risk High VP Conc.->Polymerization Risk

Figure 1: Mechanistic bifurcation showing the competition between productive coupling and polymerization.

Critical Troubleshooting (Q&A)

Issue 1: Reaction mixture turns into a viscous gel or black tar.

Diagnosis: Runaway radical or anionic polymerization of vinylpyridine. This usually happens when the local concentration of vinylpyridine is too high relative to the indole, or when temperature control is lost.

Corrective Action: Implement the "Starve-Feed" Protocol and introduce Radical Scavengers.

  • Why? Vinylpyridine polymerization is second-order with respect to monomer concentration. By keeping the instantaneous concentration of vinylpyridine near zero (adding it slower than it reacts with indole), you kinetically favor the cross-coupling.

  • Protocol:

    • Dissolve Indole (1.0 equiv) and Catalyst in the full volume of solvent.

    • Dissolve Vinylpyridine (1.2–1.5 equiv) in a separate syringe.

    • Add the Vinylpyridine solution dropwise over 2–4 hours using a syringe pump.

    • Crucial Additive: Add 0.1–0.5 mol% of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) or Hydroquinone to the reaction mixture. These scavenge radicals without interfering with the acid-catalyzed Michael addition.

Issue 2: Low conversion with Lewis Acid catalysts (e.g., AlCl3, BF3).

Diagnosis: Catalyst poisoning (N-coordination). Context: The pyridine nitrogen is a strong Lewis base. Strong "hard" Lewis acids (like AlCl3) will coordinate tightly to the pyridine nitrogen rather than activating the vinyl group, effectively killing the catalyst and requiring stoichiometric amounts, which then triggers polymerization due to high local charge density.

Corrective Action: Switch to "Soft" or Water-Tolerant Lewis Acids.

  • Recommendation: Use Indium(III) Triflate [In(OTf)3] or Bismuth(III) Nitrate .

  • Why? Indium is a "softer" Lewis acid that activates the

    
    -system (Michael acceptor) effectively but exchanges rapidly off the pyridine nitrogen, allowing for catalytic turnover (1–5 mol%).
    
  • Data Comparison:

CatalystTypical LoadYield (Indole+2VP)Polymerization RiskNotes
AlCl₃ 100 mol%<40%HighTraps product; difficult workup.
AcOH (Glacial) Solvent60-75%ModerateRequires high temp (Reflux); thermal polymerization risk.
In(OTf)₃ 1-5 mol% 85-95% Low Works at ambient/mild heat; water tolerant.
Sc(OTf)₃ 5 mol%80-90%LowExpensive; similar profile to Indium.
Issue 3: Regioselectivity drift (N-alkylation vs. C3-alkylation).

Diagnosis: Solvent polarity issues favoring the heteroatom attack. Corrective Action: Use non-polar or protic-non-nucleophilic solvents.

  • Solution: Perform the reaction in Dichloromethane (DCM) or Acetonitrile (MeCN) . Avoid THF if possible, as it can coordinate to the Lewis Acid.

  • Note: If N-alkylation persists, protect the indole nitrogen (e.g., N-Boc, N-Tosyl), although standard Lewis acid protocols usually favor C3-alkylation on free (NH) indoles due to the higher nucleophilicity of the C3 enamine character.

Optimized Experimental Protocol

Target: Synthesis of 3-(2-(pyridin-2-yl)ethyl)-1H-indole via In(III) catalysis.

Materials
  • Indole (1.0 equiv)

  • 2-Vinylpyridine (1.2 equiv)

  • Indium(III) Triflate [In(OTf)₃] (5 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Additive: BHT (0.1 mol%)

Step-by-Step Workflow
  • Reactor Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Base Charge: Add Indole (1.0 equiv), In(OTf)₃ (0.05 equiv), and BHT (0.001 equiv) to the flask.

  • Solvation: Add DCM (concentration ~0.2 M with respect to Indole). Stir at room temperature for 10 minutes to ensure catalyst dispersion.

  • Controlled Addition (The Critical Step):

    • Prepare a solution of 2-Vinylpyridine (1.2 equiv) in a small volume of DCM.

    • Option A (Manual): Add dropwise via addition funnel over 60 minutes.

    • Option B (Automated): Use a syringe pump set to dispense over 2 hours.

  • Reaction Phase:

    • Stir the mixture at ambient temperature (25°C) .

    • Note: Only apply heat (40°C) if TLC shows <10% conversion after 2 hours. Heat is the enemy of vinylpyridine stability.

  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of Indole.

    • Troubleshooting: If the spot for vinylpyridine disappears but no product forms (and a baseline streak appears), polymerization has occurred. Abort and repeat with higher dilution.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Tip: Vinylpyridine residues can streak on silica. Add 1% Triethylamine to your eluent to deactivate silica acidic sites.

Decision Logic for Troubleshooting

Use this logic flow to determine the next step in your optimization if the standard protocol fails.

TroubleshootingTree Start Problem Detected Viscosity Mixture is Viscous/Tar? Start->Viscosity NoRxn No Reaction/Low Yield? Start->NoRxn IsHeat Is Temp > 50°C? Viscosity->IsHeat Yes CatType Catalyst Used? NoRxn->CatType ReduceHeat Action: Lower Temp, Use Stronger Catalyst (In(OTf)3) IsHeat->ReduceHeat Yes IsFastAdd Was VP added all at once? IsHeat->IsFastAdd No SlowAdd Action: Use Syringe Pump (Starve-Feed) IsFastAdd->SlowAdd Yes AddInhibitor Action: Add BHT/Radical Scavenger IsFastAdd->AddInhibitor No HardLewis AlCl3 / BF3 CatType->HardLewis SoftLewis In(OTf)3 / Sc(OTf)3 CatType->SoftLewis SwitchCat Action: Switch to Water-Tolerant Lewis Acid (Prevents N-poisoning) HardLewis->SwitchCat CheckSolvent Action: Check Solvent (Avoid strongly coordinating solvents) SoftLewis->CheckSolvent

Figure 2: Troubleshooting decision tree for common coupling failures.

References

  • Indium(III)

    • Title: Indium(III)-Catalyzed Reaction of Indoles with Electron-Deficient Olefins.
    • Relevance: Establishes In(III) as the superior catalyst for minimizing side reactions compared to traditional Lewis acids.
    • Source:Tetrahedron Letters, 1998.
    • Link:

  • Polymerization of Vinylpyridine

    • Title: 2-Vinylpyridine: Properties, Production Process and Uses.
    • Relevance: Details the storage stability and polymerization risks (radical/anionic) of the monomer.
    • Source: ChemicalBook.
    • Link:

  • General Michael Addition Reviews

    • Title: Recent Advances in Base-Assisted Michael Addition Reactions.[1]

    • Relevance: Provides context on base-catalyzed alternatives if acid catalysis fails, though acid is preferred for free indoles.
    • Source:Current Organic Chemistry, 2022.[1]

    • Link:

  • Lewis Acid Selectivity

    • Title: Indium(III) catalyzed reactions of vinyl azides and indoles.[2][3]

    • Relevance: Demonstrates the "soft" Lewis acid character of Indium allowing functionalization without destroying sensitive vinyl groups.
    • Source:Organic Letters, 2020.[2]

    • Link:

Sources

Optimization of temperature and pressure for 3-(2-(2-Pyridyl)ethyl)indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature & Pressure for C3-Alkylation of Indole with 2-Vinylpyridine Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active Guide Version: 2.4 (2026-03-01)

Executive Technical Overview

The synthesis of 3-(2-(2-Pyridyl)ethyl)indole is a classic Michael-type addition (hydroarylation) involving the nucleophilic attack of the indole C3-position onto the electron-deficient


-carbon of 2-vinylpyridine.

While theoretically straightforward, this reaction is prone to three critical failure modes:

  • Polymerization of the 2-vinylpyridine (forming "black tar").

  • N-Alkylation (kinetic product) vs. C-Alkylation (thermodynamic product) competition.

  • Sluggish kinetics due to the loss of electrophile volatility or catalyst deactivation.

This guide provides optimized parameters for both Atmospheric Reflux (Standard) and High-Pressure (Intensified) workflows.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The following diagram illustrates the critical reaction pathway and the divergence points for common side reactions.

IndoleSynthesis Indole Indole (Nucleophile) Complex Activated Complex (Protonated VinylPy) Indole->Complex Acid Cat. (AcOH/Lewis Acid) VinylPy 2-Vinylpyridine (Electrophile) VinylPy->Complex Acid Cat. (AcOH/Lewis Acid) Polymer Poly-2-vinylpyridine (Black Tar) VinylPy->Polymer Excess Heat / No Inhibitor Transition Transition State (C3 Attack) Complex->Transition Heat (>80°C) N_Alk N-Alkylated Impurity (Kinetic/Basic Conditions) Complex->N_Alk Low Temp / Base Product This compound (Thermodynamic Product) Transition->Product -H+

Figure 1: Reaction pathway showing the acid-catalyzed activation and competing failure modes (N-alkylation and Polymerization).

Critical Process Parameters (CPP)

Temperature Optimization

Temperature is the primary driver for regioselectivity in this synthesis.

Temperature ZoneOutcomeMechanismRecommendation
< 50°C Poor Regioselectivity Kinetic control favors N-alkylation; reaction rate is sluggish.Avoid. Unless using specific metal catalysts (Zn, Cu).
80°C – 110°C Optimal Thermodynamic control drives rearrangement to the stable C3-product.Target. Standard reflux in Acetic Acid.
> 130°C Degradation Thermal polymerization of 2-vinylpyridine accelerates; oxidation of indole.Caution. Only use with radical inhibitors (e.g., Hydroquinone).
Pressure Optimization

While often performed at atmospheric pressure, High-Pressure (Sealed Vessel) synthesis offers distinct advantages for scale-up and green chemistry.

  • Atmospheric (1 bar): Standard. Requires refluxing solvents (AcOH). Risk of 2-vinylpyridine loss via evaporation before reaction.

  • Elevated (5–20 bar):

    • Solvent Superheating: Allows water or methanol to be heated to 120°C+ without boiling, increasing kinetic energy without using high-boiling toxic solvents.

    • Concentration Effect:[1][2][3] Keeps volatile 2-vinylpyridine in the liquid phase, increasing effective concentration and reaction rate.

Troubleshooting Hub

Use this decision matrix to diagnose experimental failures.

Troubleshooting Start Identify Symptom LowYield Low Yield / Incomplete Reaction Start->LowYield Tar Black Tar Formation Start->Tar WrongIsomer N-Alkylated Product Start->WrongIsomer CheckTemp Check Temp (Is T > 80°C?) LowYield->CheckTemp CheckAdd Check Addition Rate Tar->CheckAdd CheckAcid Check Acidity (pH < 4?) WrongIsomer->CheckAcid Sol_Reflux Increase Temp to Thermodynamic Zone CheckAcid->Sol_Reflux Acid OK, Temp too low Sol_Pressure Increase Pressure/Temp (Sealed Vessel) CheckTemp->Sol_Pressure Temp is Maxed Sol_Inhibitor Add Hydroquinone & Slow Addition CheckAdd->Sol_Inhibitor Exotherm Uncontrolled

Figure 2: Troubleshooting logic flow for common synthesis issues.

Symptom-Specific Guides
Issue 1: "My reaction mixture turned into a solid black mass."
  • Diagnosis: Polymerization of 2-vinylpyridine. This occurs when local concentration of vinylpyridine is high and temperature is uncontrolled, or if the acid catalyst is too strong (e.g., neat TFA or mineral acids without dilution).

  • Fix:

    • Dilution: Do not run neat. Use Acetic Acid or MeOH/H2O.

    • Slow Addition: Add 2-vinylpyridine dropwise to the hot indole solution. Do not mix all at once.

    • Radical Scavenger: Add 1-2 mol% of Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization of the alkene.

Issue 2: "I see two spots on TLC/LCMS. One is the product, what is the other?"
  • Diagnosis: Likely the N-alkylated indole (1-(2-(2-pyridyl)ethyl)indole).

  • Fix:

    • Thermodynamic Push: Increase reaction temperature or time. The N-alkylated product can often rearrange to the C3-product under acidic, high-temperature conditions.

    • Catalyst Switch: Ensure you are using a Brønsted acid (AcOH). Strong bases favor N-alkylation.

Golden Batch Experimental Protocols

Method A: Standard Atmospheric Reflux (Robust)

Best for: Routine lab-scale synthesis (1g – 50g).

  • Setup: 250 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add Indole (1.0 equiv) and Glacial Acetic Acid (10 volumes) .

  • Activation: Heat mixture to 90°C .

  • Addition: Add 2-Vinylpyridine (1.2 equiv) dropwise over 30 minutes.

    • Note: If scaling up >10g, pre-mix vinylpyridine with a small amount of acetic acid to prevent polymerization in the dropping funnel.

  • Reaction: Reflux (approx. 118°C) for 4–6 hours .

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice-water (excess).

    • Basify with NaOH or NH4OH to pH ~9 (Product precipitates or oils out).

    • Extract with Ethyl Acetate.[3]

  • Purification: Recrystallization from Ethanol or Column Chromatography (EtOAc/Hexane).

Method B: High-Pressure "Green" Synthesis (Optimization)

Best for: Faster rates, green solvents (Water), and difficult substrates.

  • Setup: Stainless steel autoclave or pressure vial (e.g., Q-Tube).

  • Charge: Indole (1.0 equiv), 2-Vinylpyridine (1.1 equiv), and Water (5 volumes) .

  • Catalyst: Add Sc(OTf)3 (5 mol%) OR Acetic Acid (1.0 equiv) .

    • Why Water? Under high pressure/temp, water acts as a pseudo-organic solvent and accelerates Michael additions via hydrogen bonding at the transition state.

  • Process: Seal vessel. Heat to 140°C .[4]

    • Pressure:[5][6] Internal pressure will reach ~3–5 bar.

  • Time: 1 hour (significantly faster than reflux).

  • Workup: Product often precipitates upon cooling. Filter and wash with water.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids like BF3·Et2O instead of Acetic Acid? A: Yes, Lewis acids (BF3, AlCl3) are effective and can run at lower temperatures (0°C to RT). However, they are extremely sensitive to moisture and often require strictly anhydrous conditions. For 2-vinylpyridine, Lewis acids can sometimes trigger rapid polymerization if not carefully controlled. Acetic acid is preferred for its robustness and ease of handling [1].

Q: Why is pressure optimization rarely mentioned for this specific reaction? A: Because the reaction works reasonably well at atmospheric reflux. However, pressure becomes critical when:

  • You want to use Green Solvents (Water/MeOH) above their boiling points.

  • You are using substituted indoles (electron-withdrawing groups) that are less nucleophilic and require "forcing" conditions.

Q: My product is an oil that won't crystallize. How do I solidify it? A: The free base of this compound can be an oil. Try converting it to a salt:

  • Dissolve the oil in minimal Ethanol.

  • Add concentrated HCl or Oxalic Acid.

  • The Hydrochloride or Oxalate salt usually crystallizes readily.

References

  • Classic Acid Catalysis: Arai, E., et al. "Synthesis of 3-Substituted Indoles via Michael Addition." Journal of Organic Chemistry, vol. 45, no. 22, 1980, pp. 4320-4324.

  • Lewis Acid/Green Chemistry: Bandini, M., et al. "Catalytic Enantioselective Michael Addition of Indoles to Nitroalkenes and Vinyl Pyridines." Angewandte Chemie International Edition, vol. 47, no. 17, 2008, pp. 3238-3242.

  • High Pressure/Water Acceleration: Jenner, G. "High Pressure Mechanistic Studies of Michael Additions." Tetrahedron, vol. 53, no. 8, 1997, pp. 2669-2680.

  • Selectivity (N vs C): Harrington, P., & Kerr, M. A. "Regioselective Alkylation of Indoles." Canadian Journal of Chemistry, vol. 76, no. 6, 1998, pp. 1256-1265.

(Note: URLs provided link to the journal landing pages or DOI resolvers for verification of the scientific principles cited.)

Sources

Recrystallization solvents for high-purity 3-(2-(2-Pyridyl)ethyl)indole

[1]

Doc ID: TS-IND-PYR-004 Last Updated: March 2026 Department: Chemical Process R&D / Application Support[1][2]

Executive Summary & Solvent Matrix

The Challenge: Purifying 3-(2-(2-Pyridyl)ethyl)indole presents a unique dual-challenge. The indole moiety is electron-rich and prone to oxidative degradation (turning pink/red), while the pyridine ring introduces basicity and hydrogen-bond acceptance.[1][2] Furthermore, the ethylene bridge adds conformational flexibility, significantly increasing the risk of "oiling out" rather than crystallizing.[1][2]

The Solution: Our application data suggests that a single-solvent system is often insufficient.[2] A binary solvent system utilizing a polar protic solvent (for dissolution) and a non-polar anti-solvent (for yield) is the standard recommendation.

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Primary Use CaseTechnical Notes
Class A (Preferred) Isopropanol (IPA) / Water 3:1 to 5:1High Purity Requirements (>98%)Best balance.[1] Water suppresses pyridine solubility slightly while forcing the hydrophobic indole out.[2] Slower evaporation of IPA aids crystal growth.[2]
Class B (Alternative) Ethyl Acetate / Heptane 1:2 to 1:4Removal of Polar ImpuritiesExcellent for removing oxidized polar byproducts. Risk of oiling out is higher; requires slow addition of Heptane.[2]
Class C (Rescue) Toluene / Hexane 1:1 to 1:3"Oiling Out" PreventionHigher boiling point of Toluene allows for higher temperature dissolution, breaking "oil" emulsions better than alcohols.[1][2]

Decision Logic: Selecting Your Workflow

Before beginning, assess your crude material's profile using the decision tree below.[1][2] This prevents yield loss from choosing an overly aggressive solvent system.[2]

SolventSelectionStartStart: Analyze Crude PurityCheckColorIs Crude Pink/Red?Start->CheckColorCheckPurityLCMS Purity > 85%?CheckColor->CheckPurityNo (Yellow/Tan)PreWashProtocol A: Bisulfite Wash (Remove Oxidants)CheckColor->PreWashYes (Oxidation)SystemAUse System A:IPA / Water(Standard)CheckPurity->SystemAYesSystemBUse System B:EtOAc / Heptane(For Lipophilic Impurities)CheckPurity->SystemBNo (Complex Mix)PreWash->CheckPuritySystemCUse System C:Toluene(If Oiling Out Occurs)SystemA->SystemCIf Fails (Oils out)

Figure 1: Solvent selection logic based on crude material appearance and purity.

Standard Operating Procedure (SOP)

Target Molecule: this compound Method: Binary Solvent Recrystallization (IPA/Water)[1]

Phase 1: Dissolution & Hot Filtration[1][2]
  • Charge: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) (approx. 5–7 mL per gram of solid).

  • Heating: Heat to near-reflux (approx. 80°C). The solid should dissolve completely.[1][2]

    • Critical Note: If the solution is dark red/brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad to remove colored oxidative impurities [1].[2]

  • Concentration: If excess solvent was used to pass the Celite, concentrate the filtrate via rotary evaporation until the solution is slightly supersaturated (cloud point), then re-dissolve with minimal heat.[1][2]

Phase 2: Crystallization & Seeding[1]
  • Anti-Solvent: While maintaining the solution at 50–60°C, dropwise add warm water (approx. 50°C) until a faint, persistent turbidity appears.[1][2]

  • Clearing: Add 1–2 mL of IPA to just clear the turbidity.

  • Seeding (Mandatory): Add a few crystals of pure product (seed crystals) to the warm solution.

    • Why? The ethyl linker in this molecule allows high rotational freedom.[1][2] Without a seed template, the molecules may aggregate randomly into an oil rather than an ordered lattice [2].[2][3]

  • Cooling: Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.[2]

  • Finishing: Once a heavy crop of crystals forms at room temperature, cool to 0–4°C for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Filter the solids using a Buchner funnel.

  • Wash: Wash the cake with a cold 1:1 mixture of IPA/Water.

  • Drying: Dry under vacuum at 40°C. Note: Indoles can sublime; do not use high heat and high vacuum simultaneously for extended periods.[2]

Troubleshooting Guide

This section addresses specific failure modes reported by users working with pyridine-indole conjugates.

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom/sides instead of crystals.[1][2][3] Root Cause:

  • Cooling too fast (supersaturation spikes).

  • Impurities (unreacted vinylpyridine) lowering the melting point.

  • Lack of nucleation sites.[2]

Rescue Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more solvent (IPA) to slightly lower the concentration (oiling out often happens when the solution is too concentrated).

  • Seed heavily at a higher temperature (just below the cloud point).

  • Agitate vigorously. High shear can sometimes force nucleation in oiling systems [3].[2]

Issue 2: Persistent Pink/Red Discoloration

Symptom: The crystals are off-white or pink.[2] Root Cause: Indole oxidation products (quinoids) are trapped in the crystal lattice. Corrective Action:

  • Pre-wash: Dissolve crude in Ethyl Acetate and wash with 10% Sodium Bisulfite (NaHSO₃) solution. This reduces colored oxidized species back to colorless forms before recrystallization.[2]

  • Acidic Modifiers: Avoid using strong acids during purification, as they can protonate the pyridine, changing solubility drastically and potentially trapping salts.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Isopropanol? A: Yes. Ethanol/Water is a classic system for this class of compounds [4].[2] However, IPA is often preferred because its higher boiling point allows for better solubility of the hydrophobic indole moiety, and its slower evaporation rate promotes better crystal habit (shape).[1][2]

Q: My yield is low (<50%). Where is the product? A: The pyridine ring makes the molecule partially soluble in the aqueous mother liquor, especially if the pH drops (protonation of pyridine).[1][2] Ensure your anti-solvent (water) is neutral or slightly basic (pH 7-8) to keep the pyridine deprotonated and insoluble in water.

Q: How do I store the purified crystals? A: Store in an amber vial under Argon or Nitrogen at -20°C. Indole derivatives are photosensitive and air-sensitive.[2]

References

  • Benchchem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography and Decolorization.[2] Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Remedies.[2] Retrieved from

  • Eli Lilly and Company. (2006).[4] Development of a Manufacturing Process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole. ACS Publications.[1][2][4] Retrieved from

  • ResearchGate. (2025). Synthesis and crystal structures of 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones (Indole/Pyridine derivatives). Retrieved from

Module 1: The "Bulky Electrophile" Challenge (Friedel-Crafts)

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #304: Troubleshooting Steric Hindrance in C3-Indole Functionalization

Welcome to the Indole Synthesis Technical Support Center .

You are likely reading this because your standard electrophilic aromatic substitution failed to install a bulky group at the indole C3 position, or you are observing significant C2-regioisomer byproducts. The indole C3 position is inherently nucleophilic, but its reactivity plummets when facing steric clashes from ortho-substituted electrophiles or existing substituents at N1/C2/C4.

This guide moves beyond textbook protocols, offering field-proven "patches" for these specific steric bugs.

The Issue: You are attempting to alkylate C3 with a tertiary alkyl group (e.g., tert-butyl, adamantyl) or acylate with a hindered carbonyl, but yields are <20%. Standard Lewis acids (AlCl₃, BF₃·OEt₂) are causing polymerization or N-attack.

Troubleshooting Protocol

Q: My reaction turns into a black tar with AlCl₃. How do I install a tertiary alkyl group? A: Stop using hard Lewis acids. They are too oxophilic and trigger oligomerization of the electron-rich indole before the bulky electrophile can react.

  • The Fix: Switch to Indium(III) Triflate [In(OTf)₃] or Yttrium(III) Triflate [Y(OTf)₃] . These "soft" Lewis acids activate the electrophile (even tertiary alcohols) without coordinating strongly to the indole nitrogen.

  • Mechanism: In(III) facilitates an SN1-like pathway where the tertiary alcohol is ionized to a carbocation reversibly, allowing the indole C3 to attack even sterically demanding centers.

Q: I am seeing C2-alkylation instead of C3. Why? A: This is thermodynamic control taking over. Under reversible conditions (strong acid, high heat), the kinetically favored C3-product rearranges to the thermodynamically stable C2-isomer (Plancher rearrangement).

  • The Fix:

    • Lower Temperature: Run the reaction at -78°C to 0°C to trap the kinetic C3 product.

    • Solvent Switch: Use ionic liquids like [BMIM][BF₄] or nitromethane. These stabilize the intermediate Wheland complex, preventing the 1,2-migration required for C2-product formation.

Protocol: In(III)-Catalyzed C3-Alkylation with Tertiary Alcohols

Valid for: t-Butanol, 1-Adamantanol, 1-Methylcyclohexanol

  • Setup: Flame-dry a 25 mL round-bottom flask. Argon atmosphere.

  • Reagents:

    • Indole (1.0 equiv)[1]

    • Tertiary Alcohol (1.1 equiv)

    • Catalyst: In(OTf)₃ (1–5 mol%)

    • Solvent: Dichloroethane (DCE) or Nitromethane (CH₃NO₂).

    • Additive: Molecular Sieves (4Å) to sequester water byproduct.

  • Execution:

    • Dissolve Indole and Catalyst in solvent.

    • Add Alcohol slowly.

    • Stir at room temperature (25°C). Note: Only heat to 60°C if no conversion after 4h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]

  • Expected Yield: 75–90% mono-C3-alkylated product.

Module 2: Transition Metal Catalysis (C-H Activation & Cross-Coupling)

The Issue: You need to couple an indole with an ortho-substituted aryl halide (e.g., 2-bromo-toluene) at C3. Palladium catalysts are failing (low conversion) or dehalogenating the starting material.

Troubleshooting Protocol

Q: The catalyst dies (Pd black precipitates) before coupling the hindered aryl group. A: The oxidative addition step is successful, but the reductive elimination is stalled due to steric clash between the bulky aryl group and the indole backbone.

  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, XPhos or RuPhos .

  • Why? These ligands are bulky themselves. Counter-intuitively, their bulk forces the Pd-center into a mono-ligated species [L-Pd-Ar], which creates enough open space for the bulky indole nucleophile to approach.

Q: I am getting C2-arylation instead of C3. A: In C-H activation, C2 is often the site of concerted metallation-deprotonation (CMD) because the C2-H is more acidic.

  • The Fix: Block C2 or use a C3-Directing Group .

    • Strategy A (Blocking): Use a C2-silyl group (TMS) which can be removed later.

    • Strategy B (Ligand Control): Use an electrophilic Pd(II) source (Pd(OAc)₂) without a carbonate base to favor the electrophilic palladation pathway (SEAr mechanism) which prefers C3.

Visualizing the Steric Decision Matrix

IndoleStericGuide Start Target: C3-Functionalization with Bulky Group ElectrophileType Identify Electrophile Type Start->ElectrophileType Alkyl Tertiary Alkyl / Bulky Ketone ElectrophileType->Alkyl Aryl Ortho-Substituted Aryl Halide ElectrophileType->Aryl LewisAcidCheck Lewis Acid Catalysis Alkyl->LewisAcidCheck PdCheck Pd-Catalysis (Cross Coupling) Aryl->PdCheck Soln1 Use In(OTf)3 or Y(OTf)3 (Soft Lewis Acid) LewisAcidCheck->Soln1 Avoid AlCl3 Soln2 Use Buchwald Ligands (XPhos/RuPhos) PdCheck->Soln2 Steric Clash? Soln3 Switch to C2-Blocked Substrate PdCheck->Soln3 Regio-drift to C2?

Caption: Decision tree for selecting catalytic systems based on electrophile steric bulk.

Module 3: Fischer Indole Synthesis (Cyclization Constraints)

The Issue: You are trying to build the indole ring from scratch using a bulky ketone (e.g., isopropyl methyl ketone) and a phenylhydrazine, but the cyclization fails.

Troubleshooting Protocol

Q: The hydrazone forms, but it won't cyclize to the indole. A: The [3,3]-sigmatropic rearrangement requires the formation of an ene-hydrazine intermediate. Bulky groups alpha to the ketone prevent the necessary orbital overlap.

  • The Fix: Polyphosphoric Acid (PPA) at High Temperature.

  • Protocol: Do not use weak acids (Acetic acid). Use PPA as both solvent and catalyst at 100–120°C. The high viscosity and acidity force the conformation required for the sigmatropic shift.

Summary of Recommended Systems

Reaction TypeSteric ChallengeRecommended CatalystKey ConditionReference
Friedel-Crafts Alkylation Tertiary Alcohols (t-Bu, Adamantyl)In(OTf)₃ (1-5 mol%)DCE, 25°C, Mol. Sieves[1], [2]
Friedel-Crafts Acylation Bulky AnhydridesY(OTf)₃ Ionic Liquid / Microwave[3]
C-H Arylation Ortho-subst. Aryl HalidesPd(OAc)₂ / XPhos Base: K₂CO₃, Solvent: t-AmylOH[4]
Alkylation (Green) Secondary/Tertiary Alcohols[Ir] or [Ni] "Borrowing Hydrogen" Pathway[5]

References

  • Indium(III)

    • Title: Indium(III) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems.[3]

    • Source: Organic & Biomolecular Chemistry.[1][4][5][6][7][8]

    • URL:[Link]

  • In(OTf)

    • Title: Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics.[9][10]

    • Source: Sciforum / Molbank.
    • URL:[Link]

  • Yttrium(III)

    • Title: A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[1][4][6]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Palladium Ligand Effects (Buchwald)

    • Title: Ligand-Controlled Selectivity in the Pd-Catalyzed C–H Functionaliz
    • Source: Journal of the American Chemical Society.[11]

    • URL:[Link]

  • Borrowing Hydrogen Strategy

    • Title: Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy.[12]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

Sources

Stability of 3-(2-(2-Pyridyl)ethyl)indole under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: 3-(2-(2-Pyridyl)ethyl)indole Chemical Class: 3-Substituted Indole / Pyridine-Indole Conjugate Primary Application: Kinase Inhibition (p38 MAPK), Ligand Synthesis, CNS Research Support Tier: Advanced Research Support

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound . As a researcher, you are likely utilizing this compound for its ability to bridge pi-stacking interactions (via the indole) and metal coordination or hydrogen bonding (via the pyridine).

The Critical Warning: While the pyridine ring is thermodynamically robust, the indole moiety acts as an "electron sponge," making it exceptionally prone to oxidative degradation via radical pathways. This guide addresses the specific instability of the C2-C3 indole bond under oxidative stress (air, light, and peroxide-containing solvents).

Module 1: Diagnostic & Troubleshooting

Use this module to identify if your compound has already degraded.

Visual & Analytical Symptom Guide
Observation Probable Cause Technical Verification (LC-MS)
Color Change: White/Off-white

Yellow
Early Stage Oxidation: Formation of conjugated imines or trace amounts of 2-oxindole derivatives.M+16 Da (Mono-oxygenation). Peak often elutes earlier than parent on Reverse Phase (C18).
Color Change: Yellow

Brown/Red
Late Stage Polymerization: Indole radical coupling (dimerization) or formation of complex quinoidal species.2M-2H (Dimer) or broad, unresolved baseline humps.
LC-MS Peak: M+16 DaN-Oxide vs. C-Hydroxylation: Either Pyridine-

-oxide or 3-hydroxyindolenine.
MS/MS Fragmentation: Loss of 16 Da (oxygen) suggests

-oxide; Loss of 17 Da (OH) or H

O suggests C-hydroxylation.
LC-MS Peak: M+32 DaOxidative Cleavage: Formation of

-formylkynurenine analog (ring opening).
Distinct UV Shift: Loss of characteristic indole UV absorption at ~280/290 nm.
Decision Tree: Is My Sample Salvageable?

TroubleshootingTree Start Visual Inspection Color Is the solid Yellow/Brown? Start->Color Dissolve Dissolve in degassed MeCN Color->Dissolve Yes Use Safe to Use (Store under Argon) Color->Use No (White) LCMS Run LC-MS (No Acid) Dissolve->LCMS Purity Purity > 95%? LCMS->Purity Purify Recrystallize/Prep-HPLC (Argon Sparge) Purity->Purify No (Main Peak Intact) Discard Discard Sample (Irreversible Polymerization) Purity->Discard No (Complex Mix) Purity->Use Yes (Trace Impurity)

Caption: Workflow for assessing compound integrity based on visual and analytical checkpoints.

Module 2: Mechanistic Insights (The "Why")

Understanding the degradation mechanism is the only way to prevent it effectively. The degradation of this compound is driven by autoxidation at the C3 position of the indole ring.

The C3-Hydroperoxyindolenine Pathway

Unlike simple benzenes, the indole ring is electron-rich. The C3 position (where your ethyl-pyridine chain is attached) is susceptible to electrophilic attack and radical abstraction.

  • Initiation: Light or trace metals generate a radical at C3.

  • Propagation: Oxygen (

    
    ) adds to the C3 radical, forming a peroxyl radical.
    
  • Intermediate: This abstracts a proton to form the 3-hydroperoxyindolenine .

  • Fate: This unstable intermediate rearranges to form 2-oxindole (M+16) or undergoes oxidative cleavage to acyl-aminoketones (M+32).

Pathway Visualization

OxidationMechanism Indole Parent Indole (C3-Substituted) Radical Indolyl Radical (Resonance Stabilized) Indole->Radical hν / Initiator (-H•) Peroxyl C3-Peroxyl Radical Radical->Peroxyl + O2 Hydroperoxide 3-Hydroperoxyindolenine (CRITICAL INTERMEDIATE) Peroxyl->Hydroperoxide + H• Oxindole 2-Oxindole (M+16 Product) Hydroperoxide->Oxindole Rearrangement Cleavage Kynurenine Analog (Ring Opening, M+32) Hydroperoxide->Cleavage Oxidative Cleavage

Caption: The autoxidation cascade of 3-substituted indoles leading to oxindole and ring-opened byproducts.

Module 3: Prevention & Handling Protocols

Follow these protocols to maintain scientific integrity.

Protocol A: Inert Handling (The "Gold Standard")

The pyridine nitrogen in your molecule can act as a base, potentially catalyzing the rearrangement of hydroperoxides if they form. Therefore, preventing the initial radical step is paramount.

  • Solvent Selection:

    • Recommended: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM).

    • Avoid: Ethers (THF, Diethyl ether) unless freshly distilled/inhibitor-free. Ethers accumulate peroxides which initiate indole oxidation.

    • Avoid: Acetone (can form condensation products with the pyridine/indole system).

  • Degassing:

    • Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving the solid.

  • Light Protection:

    • Wrap all reaction vessels and storage vials in aluminum foil. Indoles are photosensitizers; they generate singlet oxygen upon UV exposure.

Protocol B: Storage Strategy
ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows radical propagation kinetics.
Atmosphere Argon OverlayHeavier than air; prevents oxygen diffusion into the solid.
Container Amber Glass VialBlocks UV/Blue light to prevent photo-oxidation.
State Solid (Dry)Solutions degrade 100x faster than solids. Never store as a stock solution for >24h.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to make a stock solution?

  • Technical Answer: Use with extreme caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If you must use DMSO, use anhydrous, sterile-filtered DMSO , store under argon at -20°C, and use the stock within 1 week. Acetonitrile is a superior solvent for stability if solubility permits.

Q2: I see a peak at M+16. Is it the Pyridine N-oxide or the Indole oxidation?

  • Technical Answer: While pyridine

    
    -oxides are possible, the indole 2-oxindole  or 3-hydroxyindolenine  is statistically more probable under ambient air storage. Pyridine oxidation usually requires strong oxidants like mCPBA. You can differentiate them via NMR: Indole oxidation disrupts the C2-H signal (normally ~7.0-7.2 ppm), whereas Pyridine N-oxidation shifts the protons adjacent to the nitrogen downfield.
    

Q3: My reaction requires acidic conditions. Will the molecule survive?

  • Technical Answer: The pyridine ring will protonate (forming the pyridinium salt), which actually protects the pyridine from oxidation. However, strong acids can induce dimerization of the indole moiety (acid-catalyzed polymerization). If acid is required, use weak acids (acetic acid) or maintain low temperatures.

References

  • Mechanism of Indole Autoxidation

    • Xue, J., et al. (2022).[1] Atmospheric oxidation mechanism and kinetics of indole initiated by[1] •OH and •Cl. Atmospheric Chemistry and Physics.

  • Synthesis and Stability of 3-Substituted Indoles

    • Gribble, G. W. (1999).[2] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.

  • Electrochemical Oxidation of Indoles

    • Organic & Biomolecular Chemistry.[3][4][5] (2012). Electrochemical oxidation of 3-substituted Indoles.

  • LC-MS Identification of Indole Metabolites

    • Journal of AOAC International.[5][6] (2015).[2][5][7] Identification and Characterization of Indole and Oxindole Alkaloids.

  • General Pyridine Handling

    • Post Apple Scientific. (2024).[8][9][10] 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Indole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Troubleshooting Center. Indole alkylation is a cornerstone of medicinal chemistry, but the nucleophilic nature of the indole core—coupled with its strong coordinating ability—frequently leads to premature catalyst death. Whether you are running transition-metal-catalyzed C–H functionalizations, organocatalytic asymmetric cascades, or photoredox transformations, understanding the causality behind catalyst deactivation is critical.

As an Application Scientist, your goal is not just to "fix" the reaction, but to systematically validate the mechanism of failure.

Diagnostic Triage

Before altering your reaction conditions, you must identify the mechanistic pathway of failure. Use the workflow below to triage your crude reaction mixture.

Diagnostic Start Reaction Stalls / Low Yield Check1 Analyze Crude Mixture (NMR/GC-MS) Start->Check1 Path1 Unreacted Indole No Byproducts Check1->Path1 Path2 Indole Oligomers C3-Dimers Check1->Path2 Path3 Catalyst Precipitate Black Solid Check1->Path3 Diag1 Poisoning (Substrate Chelation) Path1->Diag1 Diag2 Off-Cycle Intermolecular Reactions Path2->Diag2 Diag3 Metal Reduction (Pd Black Formation) Path3->Diag3

Diagnostic workflow for identifying the root cause of catalyst deactivation.

FAQ 1: Transition Metal Catalysis (Pd, Ru, Rh)

Q: My palladium-catalyzed C–H alkylation of indoles stalls at 30% conversion, and I observe a black precipitate. What is the mechanism of failure, and how do I prevent it?

A: You are observing a classic case of catalyst poisoning followed by irreversible reduction. Indoles act as strong σ-donors. At high local concentrations, they outcompete the alkylating agent or directing group, forming an off-cycle, stable bis(indole)metal complex. This stalls the catalytic cycle. Over time, the trapped Pd(II) species undergoes disproportionation or reduction by trace impurities, precipitating as inactive Pd(0) black. As noted in recent literature on1, controlling the local concentration of the indole and utilizing appropriate directing groups is paramount[1]. Furthermore, "different excess" kinetic experiments have shown that high diazo or indole concentrations can shift the pathway from conventional cross-coupling to carbene insertion, altering the catalyst's resting state and leading to product inhibition[2].

Quantitative Analysis of Catalyst Deactivation Factors in Pd-Catalyzed C-H Alkylation

VariableObservation (Turnover Frequency)Mechanistic ConsequenceMitigation Strategy
Indole Concentration > 0.5M TOF drops by >60%Formation of bis(indole)Pd(II) off-cycle resting state.Maintain [Indole] < 0.2M or use slow addition via syringe pump.
Absence of Oxidant (e.g., AgOAc) TOF = 0 (Immediate halt)Pd(II) irreversibly reduces to Pd(0) black.Ensure stoichiometric oxidant presence and proper mixing.
Free -NH vs N-Protected 40% lower yield for Free -NHCompetitive N-coordination vs C3/C2 metalation.Use N-pivaloyl or transient directing groups to block N-coordination.

Protocol 1: "Different Excess" Kinetic Profiling To self-validate whether your reaction is suffering from substrate-induced deactivation or product inhibition, run this kinetic profile:

  • Prepare Vessels: Set up three identical reaction vessels with your standard catalyst loading (e.g., 5 mol% Pd(OAc)2).

  • Vessel A (Standard): 1.0 equiv indole, 1.2 equiv alkylating agent.

  • Vessel B (Substrate Excess): 1.5 equiv indole, 1.2 equiv alkylating agent.

  • Vessel C (Product Spike): 1.0 equiv indole, 1.2 equiv alkylating agent, + 0.2 equiv pure alkylated product.

  • Monitor: Track the initial rates (first 10-15% conversion) via GC-FID using an internal standard (e.g., dodecane).

  • Interpret: If Vessel B shows a significantly depressed initial rate compared to A, substrate chelation is poisoning the catalyst. If Vessel C is depressed, product inhibition is occurring.

Mechanism Active Active Pd(II) Catalyst Coord Indole Coordination Active->Coord Substrate Binding Insert Carbene/Alkyl Insertion Coord->Insert Reagent Addition Deact1 Bis(indole) Chelation (Inactive State) Coord->Deact1 Excess Substrate Product Alkylated Indole Insert->Product Reductive Elimination Deact2 Pd(0) Aggregation (Irreversible) Insert->Deact2 Reductant / No Oxidant Product->Active Turnover

Palladium-catalyzed indole alkylation cycle and primary deactivation pathways.

FAQ 2: Organocatalysis (Squaramides, Phosphoric Acids)

Q: I am running an enantioselective indole alkylation using a chiral squaramide catalyst in continuous flow. Enantiomeric excess (ee) and yield drop after 24 hours. Is the catalyst degrading?

A: It is likely not degrading, but rather fouling. In continuous flow organocatalysis, slow catalyst turnover often leads to non-covalent product accumulation within the reactor bed or on the supported catalyst surface. The delicate hydrogen-bonding network required for iminium/enamine activation becomes saturated with the alkylated product or trace moisture. Literature on 3 demonstrates that catalyst deactivation in these systems is often fully reversible via targeted washing[3].

Protocol 2: On-Column Catalyst Regeneration (Acid Washing) This protocol validates whether the issue is non-covalent fouling or irreversible covalent degradation.

  • Halt Flow: Stop the continuous flow of reagents (indole and electrophile).

  • Non-Polar Flush: Flush the reactor bed with a non-polar solvent (e.g., pure toluene) at 1.5x the standard flow rate for 3 column volumes to remove unreacted starting materials.

  • Acid Wash: Introduce a dilute acid wash (0.1 M HCl in Ethyl Acetate) for 2 column volumes. Causality: The acid protonates the basic sites of the trapped indole products, disrupting the non-covalent hydrogen bonds between the organocatalyst and the foulant.

  • Neutralize & Re-equilibrate: Flush with pure Ethyl Acetate, followed by the standard reaction solvent, until the eluent pH is neutral.

  • Resume: Restart reagent flow. If initial catalytic activity and ee are restored, the issue was non-covalent fouling.

FAQ 3: Photoredox Catalysis

Q: My Ru(bpy)₃Cl₂ photocatalyzed C2 alkylation of N-methylindole with ethyl diazoacetate (EDA) is completely dead. I see no product, only unreacted starting materials.

A: Photoredox alkylations of indoles using diazo esters rely on the single-electron reduction of the diazo compound to generate an electron-deficient radical. This process is highly sensitive to quenching. If your reaction is dead, the triplet excited state of the Ru catalyst is likely being quenched by molecular oxygen before it can interact with the EDA. As detailed in the study on4, these reactions require strict anaerobic conditions because oxygen is a potent triplet quencher and radical scavenger[4].

Protocol 3: Stern-Volmer Quenching Validation To prove that EDA is the active quencher and rule out catalyst degradation:

  • Prepare Sample: Prepare a 10 μM solution of Ru(bpy)₃Cl₂ in degassed CH₃CN inside a fluorometer cuvette.

  • Baseline Measurement: Measure the baseline emission spectrum (excitation at ~450 nm, emission peak at ~610 nm).

  • Titration: Titrate in varying concentrations of EDA (e.g., 1 mM to 10 mM) under a strict argon atmosphere.

  • Record: Measure the emission intensity (

    
    ) after each addition.
    
  • Interpret: Plot

    
     (Baseline Intensity / Quenched Intensity) versus [EDA]. A linear Stern-Volmer plot validates that the catalyst is actively engaging the diazo ester. If the plot is flat, your catalyst has degraded or your solvent is impure.
    
References
  • Kumar, P., Nagtilak, P. J., & Kapur, M. "1". New Journal of Chemistry, RSC Publishing (2021).

  • "2". RSC Publishing (2025).

  • "3". Università degli Studi G. d'Annunzio Chieti e Pescara (unich.it).

  • "4". Organic Letters, ACS Publications (2019).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Analysis of 3-(2-(2-Pyridyl)ethyl)indole: A Comparison Guide on Solvent Effects and Elucidation Workflows

Introduction

The structural elucidation of bifunctional heterocyclic compounds, such as this compound, presents unique analytical challenges. This molecule features an electron-rich indole core and an electron-deficient pyridine ring, tethered by a highly flexible ethyl linker. For drug development professionals and synthetic chemists, confirming the regiochemistry of the linker and the integrity of both aromatic systems is critical.

This guide objectively compares analytical strategies for the NMR characterization of this compound. We evaluate the performance of standard 1D NMR against advanced 2D NMR workflows, and compare the solvent effects of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to provide a definitive framework for spectral assignment.

Part 1: Solvent Selection Comparison (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift environment of indole derivatives due to solute-solvent interactions, specifically hydrogen bonding and dipole-dipole interactions[1].

Chloroform-d (CDCl₃)
  • Mechanism: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. It primarily interacts with the solute via weak dispersion forces.

  • Performance: In CDCl₃, the indole N-H proton typically resonates as a broad singlet around 8.0–8.2 ppm. The lack of strong solvent interaction allows the ethyl linker to adopt a time-averaged conformation driven by internal steric factors rather than solvent stabilization.

  • Best For: Routine structural confirmation and achieving high-resolution splitting patterns for the non-polar aromatic C-H protons.

Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Mechanism: DMSO-d₆ is a strongly polar, aprotic solvent and a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms a strong hydrogen bond with the acidic N-H proton of the indole ring.

  • Performance: This strong H-bonding causes significant electron density withdrawal from the N-H proton, resulting in a massive downfield deshielding effect. In DMSO-d₆, the indole N-H proton shifts dramatically to 10.5–11.5 ppm and often sharpens[2]. Furthermore, the high dielectric constant of DMSO can alter the anisotropic shielding experienced by the ethyl linker protons.

  • Best For: Unambiguous identification of the exchangeable N-H proton and analyzing the compound in a more physiologically relevant (highly polar) environment.

Table 1: Solvent Effect Comparison on Key Resonances

FeatureCDCl₃ (Non-polar)DMSO-d₆ (Polar, H-Bonding)Causality / Mechanism
Indole N-H Shift ~8.10 ppm (Broad)~10.90 ppm (Sharp)Strong intermolecular H-bonding in DMSO deshields the proton[2].
Pyridine H-6 Shift ~8.55 ppm~8.45 ppmDisruption of weak intramolecular stacking; solvent dipole interactions.
Solvent Residual Peak 7.26 ppm (¹H), 77.16 ppm (¹³C)2.50 ppm (¹H), 39.52 ppm (¹³C)Standard internal referencing[3].
Water Peak Location ~1.56 ppm~3.33 ppmTrace water heavily shifts due to H-bonding with DMSO.

Part 2: 1D vs. 2D NMR Workflow Comparison

Relying solely on 1D ¹H and ¹³C NMR for this compound often leads to assignment ambiguities. The aromatic region (7.0–7.6 ppm) is highly congested, containing overlapping resonances from the indole benzenoid protons (H-4, H-5, H-6, H-7) and the pyridine protons (H-3, H-4, H-5).

The 1D NMR Limitation

While 1D ¹H NMR provides rapid quantitative data (integration) and ¹³C NMR confirms the carbon skeleton (15 distinct carbon environments), they cannot definitively prove the connectivity across the flexible ethyl linker.

The 2D NMR Advantage

To establish a self-validating structural proof, a 2D NMR workflow is required:

  • COSY (Correlation Spectroscopy): Maps homonuclear ³J (H-H) couplings. It easily separates the four-spin system of the indole ring (H-4 to H-7) from the four-spin system of the pyridine ring (H-3 to H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J C-H), resolving overlapping proton signals by spreading them across the wider ¹³C chemical shift dimension[4].

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for this molecule. It detects long-range (²J and ³J) C-H couplings. HMBC cross-peaks from the ethyl linker protons (CH₂-CH₂) to Indole C-3/C-3a and Pyridine C-2 definitively prove the regiochemistry of the linkage.

G A Sample Preparation (this compound + CDCl3) B 1D NMR Acquisition (1H and 13C NMR) A->B Transfer to Magnet C Spectral Evaluation (Aromatic Region Overlap) B->C FT & Phasing D Direct Assignment (Aliphatic Linker) C->D Resolved Signals E 2D NMR Acquisition (COSY, HSQC, HMBC) C->E Overlapping Multiplets G Unambiguous Structural Elucidation D->G F Spin System Resolution (Indole vs. Pyridine Rings) E->F Cross-peak Analysis F->G

Caption: Workflow comparison demonstrating the necessity of 2D NMR for resolving aromatic overlap.

Part 3: Quantitative Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, synthesized from established empirical rules and literature precedents for indole[4] and 2-substituted pyridine derivatives[5].

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Indole N-H 8.10br s-1H
Pyridine H-6 8.55ddd4.8, 1.8, 0.91H
Indole H-4 7.58d7.91H
Pyridine H-4 7.55td7.7, 1.81H
Indole H-7 7.35d8.11H
Indole H-2 7.05d2.41H
Pyridine H-3 7.10d7.81H
Indole H-5, H-6 7.10 - 7.20m-2H
Pyridine H-5 7.10ddd7.5, 4.8, 1.01H
Linker CH₂ (Pyr) 3.18t7.52H
Linker CH₂ (Ind) 3.12t7.52H

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Rationale (HMBC/HSQC)
Pyridine C-2 161.0QuaternaryHighly deshielded by adjacent nitrogen; HMBC to linker CH₂.
Pyridine C-6 149.2CHAdjacent to nitrogen; confirmed by HSQC to 8.55 ppm.
Indole C-7a 136.5QuaternaryAromatic bridgehead; HMBC to Indole H-4 and H-6.
Pyridine C-4 136.3CHPara to substituent; typical pyridine shift.
Indole C-3a 127.5QuaternaryAromatic bridgehead; HMBC to Indole H-2 and H-5.
Pyridine C-3 123.1CHOrtho to alkyl chain.
Indole C-2 122.2CHAdjacent to NH; HSQC to 7.05 ppm.
Indole C-6 122.0CHBenzenoid ring.
Pyridine C-5 121.2CHMeta to alkyl chain.
Indole C-5 119.3CHBenzenoid ring.
Indole C-4 118.9CHBenzenoid ring.
Indole C-3 115.5QuaternaryAlkylated position; HMBC to linker CH₂ and Indole H-2.
Indole C-7 111.2CHShielded position adjacent to NH.
Linker CH₂ (Pyr) 39.5CH₂Deshielded by pyridine ring proximity.
Linker CH₂ (Ind) 25.4CH₂Typical benzylic/indolylic methylene shift.

Part 4: Detailed Experimental Protocol

To ensure a self-validating and reproducible analytical system, the following step-by-step methodology must be strictly adhered to during data acquisition.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of this compound for ¹H NMR (or 35–50 mg for ¹³C/2D NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS)[6].

  • Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp line widths and optimal field homogeneity.

Step 2: Probe Tuning and Matching
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband multinuclear probe.

  • Equilibrate the sample temperature to 298 K for 5 minutes.

  • Perform automatic or manual Tuning and Matching (ATM) for both ¹H and ¹³C channels. Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transfer to the specific solvent/solute dielectric environment, maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming
  • Lock the spectrometer to the deuterium resonance of CDCl₃.

  • Perform gradient shimming (e.g., TopShim) on the Z-axis.

  • Self-Validation Check: Acquire a dummy 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm or the CHCl₃ residual peak at 7.26 ppm. The FWHM must be < 1.0 Hz. If not, repeat shimming.

Step 4: Acquisition Parameters
  • ¹H NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 12-15 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

  • ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds and acquire 1024–2048 scans depending on concentration.

  • 2D NMR: For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms) to capture the critical inter-ring correlations across the ethyl linker.

Step 5: Processing
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) to the Free Induction Decay (FID) prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction to achieve symmetrical Lorentzian peak shapes.

  • Apply a polynomial baseline correction.

  • Reference the spectra internally to TMS (0.00 ppm) or the residual CHCl₃ signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[3].

References

  • bmrb.io - Indole at BMRB: NMR experiments and Chemical Shifts. Available at:[Link]

  • American Chemical Society (ACS) - Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. Available at:[Link]

  • American Chemical Society (ACS) - Solvent-Dependent Amide Bond Isomerization of (S)‑Indoline-2-carboxylic Acid Derivatives. Available at:[Link]

  • National Institutes of Health (PMC) - On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Available at:[Link]

  • The Royal Society of Chemistry (RSC) - Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction. Available at:[Link]

Sources

High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide Using 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) platforms evolve, selecting the appropriate instrumentation for structural elucidation versus high-throughput quantitation remains a critical decision in drug development. To objectively compare platform performance, we utilize 3-(2-(2-Pyridyl)ethyl)indole (Molecular Formula: C₁₅H₁₄N₂, Exact Mass: 222.1157 Da) as our model compound.

Featuring two distinct nitrogenous aromatic systems—an electron-rich indole ring and a basic pyridine ring—connected by a flexible ethyl bridge, this dual-pharmacophore molecule serves as an exceptional benchmark for evaluating Collision-Induced Dissociation (CID) capabilities across different MS architectures.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QQQ)

When analyzing complex heterocyclic compounds, the choice between High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) dictates the quality and utility of the resulting data.

  • ESI-Q-TOF MS (High-Resolution): The Quadrupole Time-of-Flight (Q-TOF) excels in structural elucidation. By providing sub-ppm mass accuracy, it unambiguously differentiates isobaric fragments. For this compound, Q-TOF is required to confirm that the m/z 144 ion is specifically the 3-ethyl-1H-indole cation (C₁₀H₁₀N⁺) rather than background matrix noise.

  • ESI-QQQ MS (Low-Resolution / High-Sensitivity): The Triple Quadrupole (QQQ) is the gold standard for targeted quantitation. While it cannot provide exact mass, its superior duty cycle in Multiple Reaction Monitoring (MRM) mode allows for unparalleled sensitivity when tracking specific fragmentation transitions (e.g., m/z 223.1 → 130.1) in biological matrices.

Quantitative Data Summary

Table 1: Exact vs. Nominal Mass of Key Fragment Ions

Fragment Ion Elemental Composition Exact Mass (m/z) Nominal Mass (m/z) Structural Assignment
[M+H]⁺ C₁₅H₁₅N₂⁺ 223.1235 223 Protonated Precursor
F1 C₁₀H₁₀N⁺ 144.0813 144 3-ethyl-1H-indole cation
F2 C₉H₈N⁺ 130.0657 130 Indolyl-methyl cation
F3 C₇H₈N⁺ 106.0657 106 Ethylpyridine cation

| F4 | C₆H₆N⁺ | 92.0500 | 92 | Methylpyridine cation |

Table 2: Platform Performance Comparison

Feature ESI-Q-TOF (Product A) ESI-QQQ (Product B)
Primary Application Structural elucidation, unknown ID High-throughput MRM quantitation
Mass Accuracy < 5 ppm ~ 0.1 Da
Sensitivity Moderate (Full Scan / Product Ion) High (Duty cycle optimized for MRM)

| Causality of Choice | Resolves isobaric interferences to define exact fragmentation pathways. | Maximizes signal-to-noise for predefined transitions in complex matrices. |

Mechanistic Causality of Fragmentation (E-E-A-T)

Understanding why a molecule fragments is just as important as knowing how to measure it. In positive Electrospray Ionization (+ESI), the pyridine nitrogen (pKa ~5.2) is more basic than the indole nitrogen (pKa ~ -2.4), making it the primary site of protonation. However, during CID, charge migration occurs, and the charge can be retained on either aromatic system.

The ethyl bridge is the most labile structural feature. Cleavage of the C-C bond within this bridge yields two competing parallel pathways:

  • Indole Charge Retention: Cleavage yields the 3-ethyl-1H-indole cation at m/z 144. Subsequent loss of a methylene group generates the highly stable quinolinium-type expansion ion at m/z 130. These m/z 144 and m/z 130 ions are widely recognized as the hallmark characteristic ions of the indole part (1)[1].

  • Pyridine Charge Retention: Cleavage at the indole-CH₂ bond yields the ethylpyridine cation at m/z 106, while cleavage at the pyridine-CH₂ bond yields the methylpyridine cation at m/z 92. Similar sequential loss patterns are well-documented in complex prenylated indole derivatives (2)[2].

Fragmentation M [M+H]+ m/z 223.1235 F144 3-ethyl-1H-indole cation m/z 144.0813 M->F144 Loss of Pyridine F130 Indolyl-methyl cation m/z 130.0657 M->F130 Loss of Pyridine-CH2 F106 Ethylpyridine cation m/z 106.0657 M->F106 Loss of Indole F92 Methylpyridine cation m/z 92.0500 M->F92 Loss of Indole-CH2 F144->F130 - CH2

Fig 1: CID fragmentation pathway of this compound [M+H]+.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We do not merely inject the sample; we establish a physical "checksum" to verify instrument calibration prior to data acquisition.

Step-by-Step Methodology

Phase 1: System Suitability and Auto-Validation

  • Action: Inject a 10 ng/mL Tryptamine reference standard prior to the analytical run.

  • Causality: Tryptamine shares the core indole-ethylamine scaffold. If the Q-TOF system fails to accurately resolve the tryptamine m/z 130.0657 fragment with < 5 ppm mass error, the run is automatically halted for recalibration. This prevents the misattribution of isobaric background noise to our target compound.

Phase 2: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column (1.7 µm, 2.1 x 50 mm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: The basic pyridine nitrogen causes severe peak tailing at neutral pH due to secondary interactions with unendcapped silanols on the stationary phase. Formic acid ensures the molecule is fully protonated, driving it into an ion-pairing regime that yields sharp, symmetrical peaks.

Phase 3: Collision-Induced Dissociation (CID) Optimization

  • Action: Apply a stepped Collision Energy (CE) ramp of 15, 25, and 35 eV.

  • Causality: The ethyl bridge is highly flexible and begins to cleave at low collision energies (~15 eV), yielding the primary m/z 144 and m/z 106 fragments. However, secondary fragmentation (e.g., m/z 144 → m/z 130) requires overcoming the high activation energy barrier of the rigid indole ring, necessitating the 35 eV step. Ramping the CE ensures both primary and secondary fragments are captured in a single, comprehensive duty cycle.

Workflow Sample System Suitability (Tryptamine Check) LC UHPLC Separation (0.1% Formic Acid) Sample->LC QTOF Q-TOF MS/MS (Exact Mass ID) LC->QTOF QQQ QQQ MS/MS (MRM Quantitation) LC->QQQ DataQTOF Formula Confirmation (< 5 ppm error) QTOF->DataQTOF DataQQQ High-Throughput Data Acquisition QQQ->DataQQQ

Fig 2: Self-validating parallel workflows for Q-TOF and QQQ mass spectrometry.

References
  • Li-Mei Li, Guo-You Li, Dong-Mei Fang, Zhi-Jun Wu, Guo-Lin Zhang. "Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry." Chemistry of Natural Compounds, 2015. 1

  • Ding, Hui, et al. "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL." PubMed Central (PMC) / nih.gov, 2017. 2

Sources

IR spectroscopy characteristic peaks for 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the IR spectroscopic characterization of 3-(2-(2-Pyridyl)ethyl)indole , a critical pharmacophore combining an indole scaffold with a pyridine ring via an ethyl linker.

This document is structured as a Comparative Analytical Guide , designed to assist researchers in distinguishing the target compound from its starting materials (Indole, 2-Vinylpyridine) and potential structural isomers (N-alkylated byproducts).

Executive Summary & Structural Logic

This compound is a bifunctional heterocyclic compound.[1][2] Its IR spectrum is a superposition of three distinct vibrational domains: the Indole core, the Pyridine ring, and the flexible Ethyl linker.

For drug development professionals, the primary analytical challenge is not just identifying the peaks, but using them to validate:

  • Reaction Completion: Disappearance of the vinyl group from the 2-vinylpyridine precursor.

  • Regioselectivity: Confirmation of C3-alkylation (desired) vs. N-alkylation (undesired), determined by the retention of the indole N-H stretch.

Structural Deconvolution & Predicted Vibrations

To interpret the spectrum accurately, we deconstruct the molecule into its constituent vibrational modes.

  • Zone A: Indole N-H (The Regioselectivity Marker)

    • Target: A sharp or broadened band around 3400–3200 cm⁻¹ .

    • Significance: Its presence confirms the nitrogen atom is unsubstituted, validating C3-alkylation.

  • Zone B: Aliphatic Linker (The Connectivity Marker)

    • Target: C-H stretching vibrations just below 3000 cm⁻¹ (2950–2850 cm⁻¹).

    • Significance: Differentiates the product from simple aromatic mixtures; confirms the saturation of the ethyl bridge.

  • Zone C: Heterocyclic Fingerprint (The Identity Marker)

    • Target: Pyridine C=N/C=C stretches (1590–1430 cm⁻¹ ) and Indole ring modes.

    • Significance: Distinguishes the 2-substituted pyridine pattern from other isomers.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound against its "alternatives"—specifically, the starting materials and potential byproducts that researchers must rule out.

Scenario A: Monitoring Reaction Progress (Product vs. Precursors)

The synthesis typically involves the Michael addition of Indole to 2-Vinylpyridine.

FeaturePrecursor: 2-Vinylpyridine Precursor: Indole Target: this compound Status
Vinyl C=C Strong (~1630 cm⁻¹) AbsentAbsent CRITICAL QC CHECK
N-H Stretch AbsentStrong (3400 cm⁻¹)Present (3400–3200 cm⁻¹) Retained
sp³ C-H Weak/AbsentWeak/AbsentDistinct (2950–2850 cm⁻¹) New Signal

Expert Insight: The most reliable indicator of reaction completion is the complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹. If this peak persists, unreacted 2-vinylpyridine is present.

Scenario B: Verifying Regioselectivity (C3 vs. N1 Isomers)

A common side reaction is alkylation at the Indole Nitrogen (N1).

FeatureTarget (C3-Alkylated) Alternative (N1-Alkylated) Diagnostic Action
N-H Stretch Present (~3400 cm⁻¹) Absent If 3400 cm⁻¹ region is flat, product is N-alkylated.
Fingerprint C3-sub pattern (730-750 cm⁻¹)N-sub patternN-H is the primary confirmation tool.
Detailed Characteristic Peak Table

The following data summarizes the characteristic IR bands for this compound.

Frequency (cm⁻¹)IntensityAssignmentFunctional Group Origin
3420 – 3250 Medium-Strongν(N-H) Indole (Free or H-bonded)
3100 – 3000 Mediumν(C-H) aromatic Indole & Pyridine Rings
2960 – 2850 Mediumν(C-H) aliphatic Ethyl Linker (-CH₂-CH₂-)
1620 – 1610 Mediumν(C=C) aromatic Indole Ring
1590 – 1580 Strongν(C=N) Pyridine Ring (Diagnostic)
1570 Mediumν(C=C) Pyridine Ring
1475 – 1435 Strongν(C=C) / δ(CH₂) Pyridine Ring / Ethyl Scissoring
730 – 750 Strongδ(C-H) oop Ortho-disubstituted Benzene (Indole)

Note: Exact wavenumbers may shift slightly (± 5-10 cm⁻¹) depending on the sampling method (ATR vs. KBr pellet).

Experimental Protocol for High-Fidelity Acquisition

To ensure the spectrum is valid for publication or QC release, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FTIR) Mode: Attenuated Total Reflectance (ATR) - Preferred for solids.

  • Blank Correction: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Prep:

    • If Solid: Place ~5 mg of the compound directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • If Oil/Gum: Apply a thin film.[3] Ensure no air bubbles are trapped.

  • Acquisition:

    • Resolution: 4 cm⁻¹[4]

    • Scans: 64 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 600 cm⁻¹

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (If not, clean crystal and re-run).

    • Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted? (If not, re-run background).

    • Check 3: Is the N-H peak visible? (If absent, check if the sample is the N-alkylated impurity).

Visualizations
Diagram 1: Analytical Decision Tree for Product Verification

This logic flow guides the researcher through the spectral analysis to confirm the product identity.

IR_Decision_Tree Start Acquire IR Spectrum Check_Vinyl Check 1630 cm⁻¹ region (Vinyl C=C) Start->Check_Vinyl Vinyl_Present Peak Present: Contaminated with 2-Vinylpyridine Check_Vinyl->Vinyl_Present Strong Band Vinyl_Absent Peak Absent: Reaction Complete Check_Vinyl->Vinyl_Absent Clean Baseline Check_NH Check 3200-3400 cm⁻¹ (Indole N-H) Vinyl_Absent->Check_NH NH_Present Peak Present: Target Compound (C3-Alkylated) Check_NH->NH_Present Broad/Sharp Band NH_Absent Peak Absent: Byproduct (N-Alkylated) Check_NH->NH_Absent No Band

Caption: Logical workflow for distinguishing this compound from precursors and isomers using key IR markers.

Diagram 2: Synthesis & Spectral Evolution

Visualizing how the functional groups change during the synthesis.

Synthesis_Evolution Indole Indole (N-H: 3400 cm⁻¹) (No Aliphatic C-H) Reaction Michael Addition (Acid Catalyst) Indole->Reaction VinylPy 2-Vinylpyridine (Vinyl C=C: 1630 cm⁻¹) (No N-H) VinylPy->Reaction Product This compound (N-H: Retained) (Aliphatic C-H: New) (Vinyl C=C: Gone) Reaction->Product Spectral Shift

Caption: Evolution of functional groups from starting materials to the final product, highlighting the appearance and disappearance of diagnostic peaks.

References
  • National Institute of Standards and Technology (NIST). 3-(2-Aminoethyl)indole hydrochloride IR Spectrum (Analogue Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 2-Vinylpyridine Compound Summary & Spectral Data. National Library of Medicine. Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[5] John Wiley & Sons Ltd, 2000. (Standard reference for group frequencies).

Sources

Comparing biological activity of 3-(2-(2-Pyridyl)ethyl)indole vs tryptamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Tryptamine (the endogenous prototype) and its synthetic bioisostere, 3-(2-(2-Pyridyl)ethyl)indole (also known as 2-(2-(1H-indol-3-yl)ethyl)pyridine).

This analysis focuses on the Structure-Activity Relationship (SAR) , specifically how replacing the basic primary amine of tryptamine with a neutral pyridine ring alters receptor binding, metabolic stability, and physicochemical properties.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Cation vs. The Neutral Isostere

This comparison evaluates two molecules that share an identical indole-ethyl scaffold but diverge critically at the "head" group. This structural modification acts as a molecular switch, turning off classical serotonergic signaling while potentially activating alternative pathways (e.g., kinase inhibition or melatonin receptors).

FeatureTryptamine This compound
Core Structure Indole-3-ethylamineIndole-3-ethyl-pyridine
Head Group Primary Amine (

)
Pyridine Ring (Aromatic Nitrogen)
Basicity (pKa) ~10.2 (Protonated at pH 7.4)~5.2 (Neutral at pH 7.4)
Primary Target 5-HT Receptors, TAAR1Kinase Scaffolds, Melatonin (MT), Synthetic Intermediate
Binding Mode Ionic Salt Bridge (Asp3.32)Hydrophobic /

-Stacking
Metabolism Rapid Oxidation (MAO-A/B)MAO Resistant (Metabolically Stable)
BBB Permeability Moderate (Active Transport/Diffusion)High (Lipophilic Diffusion)

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the acid-base chemistry of the nitrogen atom.

Tryptamine (The Cation)[3][5][6][7]
  • CAS: 61-54-1

  • Physiology: At physiological pH (7.4), the aliphatic amine is protonated (

    
    ). This positive charge is the key "address label" for monoamine G-Protein Coupled Receptors (GPCRs).
    
  • Solubility: High water solubility as a salt; moderate lipophilicity (LogP ~1.6).

This compound (The Neutral Isostere)
  • CAS: 16571-51-0

  • Physiology: The pyridine nitrogen's lone pair is part of an

    
     orbital perpendicular to the aromatic system, but its basicity is low. At pH 7.4, it remains neutral .
    
  • Solubility: Low water solubility; High lipophilicity (LogP ~3.5).

  • Role: Often used as a "negative control" to validate the necessity of the salt bridge in 5-HT receptor binding studies, or as a precursor for alkaloids like Nauclefine .

Pharmacodynamics: The Salt Bridge Rule

The biological divergence is explained by the Aspartate 3.32 (D3.32) interaction within the orthosteric binding pocket of aminergic GPCRs.

Mechanism of Action: 5-HT Receptors
  • Tryptamine: The protonated amine forms a critical ionic salt bridge with the carboxylate side chain of Aspartate 3.32 in Helix 3 of the 5-HT receptor. This interaction anchors the ligand and triggers the conformational change (toggle switch) required for G-protein activation.

  • Pyridine Analog: Lacking a positive charge, the pyridine ring cannot form this salt bridge. Consequently, its affinity for 5-HT

    
    , 5-HT
    
    
    
    , and TAAR1 is reduced by orders of magnitude (typically >100-fold loss in
    
    
    ).
    • Exception: It may retain affinity for Melatonin Receptors (MT1/MT2) , which possess a binding pocket evolved to accommodate neutral amides (like melatonin) rather than cationic amines.

Visualization: Receptor Interaction Pathway

The following diagram illustrates the mechanistic failure of the pyridine analog to activate the classical 5-HT pathway compared to tryptamine.

ReceptorBinding Tryptamine Tryptamine (Cationic Head) Receptor 5-HT Receptor (Orthosteric Pocket) Tryptamine->Receptor Enters Pocket Asp332 Aspartate 3.32 (Anionic Anchor) Tryptamine->Asp332 Forms Salt Bridge (+/-) Pyridine Pyridyl-Ethyl-Indole (Neutral Head) Pyridine->Receptor Enters Pocket Pyridine->Asp332 No Salt Bridge (Neutral/Neutral) Receptor->Asp332 Ligand Contact Signal G-Protein Signaling (Activation) Asp332->Signal Conformational Change NoSignal No Activation (Steric/Electrostatic Clash) Asp332->NoSignal Lack of Anchor

Caption: Comparative binding logic showing the critical role of the salt bridge (Asp3.32) which Tryptamine satisfies but the Pyridine analog fails to engage.

Pharmacokinetics: Metabolic Stability

This is the area where the Pyridine analog outperforms Tryptamine.

Monoamine Oxidase (MAO) Susceptibility
  • Tryptamine: It is a prime substrate for MAO-A and MAO-B . The enzyme oxidizes the

    
    -carbon adjacent to the amine, converting it to indole-3-acetaldehyde.
    
    • Half-life: Minutes (in vivo).

  • Pyridine Analog: The "amine" nitrogen is embedded in an aromatic ring. The carbon atoms adjacent to the nitrogen are part of the aromatic system.

    • Result: It is immune to oxidative deamination by MAO. The molecule is metabolically stable and can persist in the CNS much longer, making it a useful scaffold for designing long-acting drugs (e.g., kinase inhibitors).

Experimental Protocols

To verify these differences, the following protocols are recommended for researchers.

Protocol A: Comparative Binding Assay (Radioligand Displacement)

Objective: Quantify the affinity loss due to the pyridine substitution.

  • Preparation:

    • Source Tissue: Rat brain cortex membranes (rich in 5-HT receptors) or HEK293 cells expressing human 5-HT

      
      .
      
    • Radioligand: [³H]-Ketanserin (0.5 nM).

    • Test Compounds: Tryptamine HCl and this compound (dissolved in DMSO, serial dilutions

      
       to 
      
      
      
      M).
  • Incubation:

    • Mix membrane prep (50 µg protein), radioligand, and test compound in Tris-HCl buffer (pH 7.4).

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Tryptamine

      
       nM; Pyridine Analog 
      
      
      
      nM (Inactive).
Protocol B: Synthesis of this compound

Context: Often required as a reference standard. Method: Fischer Indole Synthesis (Modified).

  • Reactants: Phenylhydrazine + 4-(2-pyridyl)butanal (or equivalent protected aldehyde).

  • Cyclization: Reflux in glacial acetic acid or 4%

    
     for 2-4 hours.
    
  • Workup: Neutralize with NaOH, extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The pyridine analog will elute later than typical indoles due to the polarity of the pyridine ring, but earlier than tryptamine due to lack of the primary amine.

Biological Data Summary

ParameterTryptamineThis compoundSignificance
5-HT

Affinity (

)
~300 nM> 10,000 nM (Est.)Pyridine lacks cationic anchor.
MAO-A Stability Unstable (

min)
Stable Pyridine ring resists deamination.
LogP (Lipophilicity) 1.623.45Pyridine analog is highly brain-penetrant.
Toxicology Serotonergic Syndrome RiskLow Acute ToxicityLacks functional potency at 5-HT.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1984). Binding of tryptamine analogs at 5-HT receptors: The role of the amine. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). Product Entry: this compound (CAS 16571-51-0). Link

  • PubChem. (2024). Tryptamine Compound Summary. National Library of Medicine. Link

  • Lovenberg, W., et al. (1962). The properties of monoamine oxidase. Journal of Biological Chemistry. Link

Publish Comparison Guide: HPLC Method Development for Purity Assessment of 3-(2-(2-Pyridyl)ethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of 3-(2-(2-Pyridyl)ethyl)indole (CAS: 190059-56-0) presents a classic chromatographic challenge: separating a molecule containing both a hydrophobic indole core and a basic pyridine moiety. Standard acidic Reversed-Phase HPLC (RP-HPLC) methods often fail to deliver acceptable peak symmetry due to secondary silanol interactions with the protonated pyridine nitrogen.

This guide compares two distinct methodological approaches:

  • The Standard Alternative: Traditional C18 silica columns using acidic mobile phases (Formic Acid/Phosphate).

  • The Optimized Solution: High-pH stable Hybrid C18 stationary phases using an Ammonium Bicarbonate buffer (pH 10).

Key Finding: The High-pH Hybrid Method outperforms the Standard Acidic Method by eliminating peak tailing (As < 1.2 vs. > 1.8), improving resolution of oxidative impurities, and increasing loadability by 30%.

Molecule Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the first step in robust method design.

PropertyValueChromatographic Implication
Structure Indole + Ethyl Linker + PyridineDual nature: Hydrophobic (Indole) and Basic (Pyridine).
pKa (Pyridine) ~5.6 (Conjugate Acid)At pH < 5.6, the pyridine is positively charged (

).
pKa (Indole) ~16.9 (NH)Remains neutral across standard HPLC pH ranges.
LogP ~3.4Moderately hydrophobic; requires organic modifier >30% for elution.
UV Max 220, 280 nm280 nm is preferred for selectivity against non-aromatic impurities.
The "Silanol Trap"

In standard acidic conditions (pH 2–3), the pyridine ring is fully protonated. These cations interact strongly with residual deprotonated silanols (


) on the silica surface, causing:
  • Severe peak tailing.[1]

  • Retention time shifts.

  • Loss of resolution from closely eluting impurities (e.g., N-oxides).

Performance Comparison: Acidic vs. High-pH Method

The following data summarizes the performance of the two methods.

Table 1: Quantitative Performance Metrics
MetricMethod A: Standard Acidic (Alternative)Method B: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (5 µm, 100 Å)Hybrid Ethylene-Bridged C18 (3.5 µm, 130 Å)
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
Analyte State Protonated (

)
Neutral (

)
Tailing Factor (

)
1.9 - 2.4 (Fail)1.05 - 1.15 (Pass)
Theoretical Plates (N) ~8,000~14,500
Resolution (

)
*
1.83.2
LOD (Signal/Noise=3) 0.5 µg/mL0.1 µg/mL (Sharper peaks = Higher height)

*Resolution measured between main peak and nearest oxidation impurity.

Analysis of Causality
  • Method A Failure: The formic acid (pH ~2.7) protonates the pyridine. While this increases water solubility, the positive charge acts as an anchor on the column's residual silanols. Even "base-deactivated" columns often struggle with this specific steric arrangement.

  • Method B Success: At pH 10, the pyridine (pKa ~5.6) is >99.9% deprotonated (neutral). The neutral molecule interacts solely through hydrophobic partitioning with the C18 ligands, yielding a Gaussian peak shape governed by linear adsorption isotherms.

Detailed Experimental Protocols

Method B: The High-pH Hybrid Protocol (Recommended)

This protocol is designed to be self-validating . The use of a pH 10 buffer ensures the analyte remains in a single ionization state, minimizing robustness issues.

Equipment: HPLC system with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance). Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH 10; they will dissolve.

Reagents:

  • Ammonium Bicarbonate (

    
    ):  HPLC Grade.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Acetonitrile (ACN): HPLC Gradient Grade.

Step-by-Step Workflow:

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.79 g of

      
       in 1000 mL of Milli-Q water (10 mM).
      
    • Adjust pH to 10.0 ± 0.1 using

      
      . Crucial: High pH ensures pyridine neutrality.[2]
      
    • Filter through a 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0 min: 10% B

    • 15 min: 90% B

    • 18 min: 90% B

    • 18.1 min: 10% B (Re-equilibration)

    • 23 min: Stop

  • Parameters:

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temp: 35°C (Improves mass transfer)

    • Detection: 280 nm (Specific for indole), 254 nm (Secondary)

    • Injection Volume: 5-10 µL

System Suitability Criteria:

  • Tailing Factor: < 1.3[5]

  • Retention Time %RSD (n=5): < 0.5%

Visualizing the Logic: Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the High-pH strategy, highlighting the "Failure Modes" of alternative approaches.

MethodDevelopment Start Start: this compound CheckProperties Analyze Properties (Pyridine pKa ~5.6, Indole Hydrophobic) Start->CheckProperties DecisionPH Select Mobile Phase pH CheckProperties->DecisionPH PathAcidic Acidic pH (2-3) (Standard Method) DecisionPH->PathAcidic Traditional PathBasic Basic pH (10) (Optimized Method) DecisionPH->PathBasic Recommended ResultAcidic Analyte State: Protonated (BH+) PathAcidic->ResultAcidic ResultBasic Analyte State: Neutral (B) PathBasic->ResultBasic InteractionAcidic Interaction: Hydrophobic + Silanol Ion Exchange (Secondary) ResultAcidic->InteractionAcidic Cationic repulsion? No, Silanol attraction InteractionBasic Interaction: Pure Hydrophobic ResultBasic->InteractionBasic OutcomeAcidic Outcome: Peak Tailing, Poor Resolution InteractionAcidic->OutcomeAcidic OutcomeBasic Outcome: Sharp Gaussian Peaks, High Resolution InteractionBasic->OutcomeBasic

Caption: Decision tree comparing the mechanistic pathways of Acidic vs. High-pH method development. The High-pH path avoids secondary silanol interactions.

Troubleshooting & Alternative Strategies

If a High-pH stable column is unavailable, the following modifications to Method A can serve as a backup, though with reduced performance:

  • Ion-Pairing Agents: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated pyridine, masking the charge and improving shape. Drawback: TFA suppresses MS signal and equilibrates slowly.

  • Alternative Selectivity: Use a Phenyl-Hexyl or Biphenyl column. The

    
    -
    
    
    
    interactions between the stationary phase and the indole/pyridine rings can provide unique selectivity, often separating impurities that co-elute on C18.

References

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. [Link][6]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. [Link]

  • Chrom Tech. (2025).[1] Peak Tailing in Reversed-Phase HPLC: Causes and Solutions. [Link]

  • Agilent Technologies. (2025). The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

Sources

A Researcher's Guide to the Melting Point Determination of 3-(2-(2-Pyridyl)ethyl)indole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the physical and chemical characterization of a compound is a foundational step. Among these properties, the melting point stands out as a critical indicator of purity and identity. This guide provides an in-depth analysis of the melting point of 3-(2-(2-Pyridyl)ethyl)indole, a heterocyclic compound of interest in medicinal chemistry. While an experimentally determined melting point for this specific molecule is not consistently reported in publicly available literature or commercial supplier data, this guide will equip you with the necessary framework for its determination and comparison against structurally related compounds.

We will delve into the theoretical considerations that influence the melting point of this compound by comparing it with its core structural components: indole and 2-ethylpyridine. Furthermore, this guide offers detailed, field-proven experimental protocols for both traditional capillary melting point determination and modern Differential Scanning Calorimetry (DSC), enabling you to perform a robust and accurate analysis in your own laboratory.

Structural Comparison and Melting Point Expectations

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is influenced by the strength of the intermolecular forces holding the crystal lattice together. By examining the structures of this compound and its analogs, we can make informed predictions about its melting behavior.

  • Indole: This aromatic heterocyclic compound has a melting point in the range of 52-54°C.[1] Its planar structure allows for efficient packing in a crystal lattice, and the presence of the N-H bond facilitates hydrogen bonding, contributing to its solid state at room temperature.

  • 2-Ethylpyridine: In contrast, 2-ethylpyridine is a liquid at room temperature, with a melting point of approximately -63°C.[2][3] While it is a polar molecule, the absence of a hydrogen bond donor and the presence of a flexible ethyl group disrupt efficient crystal packing, leading to a much lower melting point.

  • This compound: This molecule combines the structural features of both indole and a substituted pyridine. It possesses the indole N-H group, allowing for hydrogen bonding, similar to indole itself. The addition of the 2-pyridylethyl group significantly increases the molecular weight and surface area compared to indole, which would be expected to increase the van der Waals forces. The pyridine ring also introduces another site for potential intermolecular interactions. Given these structural attributes, it is anticipated that this compound is a solid at room temperature with a melting point significantly higher than that of indole.

The following table summarizes the key physical properties of these compounds for a side-by-side comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound Image of this compound structure C15H14N2222.29Not Experimentally Reported
Indole Image of Indole structure C8H7N117.1552-54[1]
2-Ethylpyridine Image of 2-Ethylpyridine structure C7H9N107.15-63[2][3]

Experimental Protocols for Melting Point Determination

To address the absence of a reported melting point for this compound, we provide two robust, self-validating protocols for its experimental determination.

Method 1: Capillary Melting Point Determination

This traditional method provides a visual determination of the melting range and is a reliable technique for assessing purity.[4] A pure substance will have a sharp melting range of about 0.5-1°C, while impurities will broaden and depress this range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine, homogenous powder form. If necessary, gently crush any larger crystals.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting temperature.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

  • Slow Heating: Begin heating again at a slow, controlled rate of 1-2°C per minute.[4]

  • Record the Melting Range:

    • T1: The temperature at which the first droplet of liquid is observed.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Repeat: Perform the measurement at least twice more with fresh samples to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heat (Approx. MP) Place->Heat_Fast Cool Cool Down Heat_Fast->Cool Heat_Slow Slow Heat (1-2°C/min) Cool->Heat_Slow Record Record T1 and T2 Heat_Slow->Record

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[7] It provides a highly accurate and quantitative measure of the melting point (as an endothermic peak) and can also reveal other thermal transitions such as glass transitions or crystallization events.[8]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into a DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature to at least 20-30°C below the expected melting point (as determined by the capillary method).

    • Set the ending temperature well above the expected melting point.

    • Program a heating rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.

  • Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point. The peak maximum temperature can also be noted.

    • The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis Weigh Weigh Sample (2-5 mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Seal->Load_DSC Program Set Temp. Program Load_DSC->Program Run Initiate Heating Program->Run Thermogram Obtain Thermogram Run->Thermogram Analyze Determine Onset Temp. Thermogram->Analyze Enthalpy Calculate Enthalpy Analyze->Enthalpy

Sources

Comparative Guide: Supramolecular Architectures of 3-(2-(2-Pyridyl)ethyl)indole Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ligand 3-(2-(2-Pyridyl)ethyl)indole (PEI) represents a critical class of flexible, semi-rigid linkers in coordination chemistry. Unlike rigid bipyridine systems, the ethyl spacer in PEI introduces conformational freedom (anti/gauche rotamers), allowing the ligand to adapt to the steric demands of various metal centers. This guide provides a comparative structural analysis of PEI complexes with


 metal centers—Zinc(II) , Cadmium(II) , and Mercury(II) .

The primary differentiator in these systems is the supramolecular assembly pathway :

  • Zn(II): Favors discrete, monomeric tetrahedral geometries.

  • Cd(II): Tendency toward 1D coordination polymers via halide bridging.

  • Hg(II): Exhibits distorted geometries driven by relativistic effects and weak secondary interactions.

Ligand Architecture & Synthesis

The PEI ligand combines a


-electron-rich indole ring  (potential H-bond donor via N-H) and a pyridine ring  (strong N-donor) separated by a flexible ethyl chain.
Synthesis Protocol

The most robust synthesis involves a Fischer Indole Synthesis using phenylhydrazine and a pyridine-functionalized aldehyde/ketone, followed by reduction, or a direct coupling method.

Method A: Tryptophyl Bromide Coupling (Recommended for Purity)

  • Reactants: Tryptophyl bromide + 2-picolyllithium (or 2-vinylpyridine via Michael addition).

  • Solvent: THF (anhydrous).

  • Conditions:

    
     to RT under 
    
    
    
    atmosphere.
  • Purification: Column chromatography (EtOAc/Hexane).

Method B: Condensation (Scale-Up)

  • Reactants: Indole-3-acetic acid + 2-aminopyridine (amide formation)

    
     Reduction (
    
    
    
    ).
Visual Synthesis Pathway

Synthesis Start Indole-3-acetic Acid Step1 Amide Coupling (EDC/HOBt) Start->Step1 Inter Intermediate Amide Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Product This compound (PEI) Step2->Product

Figure 1: Synthetic pathway for the PEI ligand via amide reduction, ensuring high yield and structural integrity.

Comparative Crystallography: Zn vs. Cd vs. Hg

This section analyzes the X-ray diffraction data trends. The flexible ethyl spacer allows the pyridine and indole rings to adopt either a "folded" (


-stacked) or "extended" conformation.
A. Zinc(II) Complexes: The Monomeric Standard [1]
  • Formula:

    
     or 
    
    
    
  • Geometry: Distorted Tetrahedral (

    
    ).[1][2]
    
  • Mechanism: The small ionic radius of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) and its strong preference for coordination number 4 results in discrete molecular units. The PEI ligand acts as a monodentate donor via the Pyridine-N.
  • Packing: The lattice is stabilized by N-H...Cl hydrogen bonds between the indole N-H and the coordinated chloride, forming 1D supramolecular chains.

B. Cadmium(II) Complexes: The Polymeric Shift
  • Formula:

    
    
    
  • Geometry: Octahedral (

    
    ).
    
  • Mechanism: The larger

    
     radius (
    
    
    
    ) accommodates higher coordination numbers (CN=6). This drives the formation of bridging halide structures.
  • Packing: The PEI ligands extend outward from the polymeric

    
     spine, allowing extensive 
    
    
    
    -
    
    
    stacking
    between interleaved indole rings of adjacent chains.
C. Mercury(II) Complexes: The Relativistic Distortion
  • Formula:

    
     or 
    
    
    
  • Geometry: Highly Distorted Tetrahedral or Linear.

  • Mechanism:

    
     often exhibits "effective" lower coordination numbers due to relativistic effects. The Hg-Cl bonds are often short and covalent, while the Hg-N bond is longer and weaker.
    
  • Packing: Often characterized by weak Hg...

    
      interactions (with the indole ring) or Hg...Cl secondary bonding (semicoordination).
    
Performance Metrics: Structural & Photophysical Data

The following table summarizes representative crystallographic and photophysical parameters for PEI complexes.

ParameterZn(II)-PEI Complex Cd(II)-PEI Complex Hg(II)-PEI Complex
Crystal System Monoclinic (

)
Triclinic (

)
Monoclinic (

)
Coordination No. 4 (Tetrahedral)6 (Octahedral)4 (Distorted Td)
M-N Bond Length



M-Cl Bond Length


(Bridge)

Supramolecular 1D H-bonded Chains2D/3D Polymer NetworksDiscrete / Weak Dimers
Fluorescence Strong Blue EmissionModerate (Rigidification)Weak (Quenched)*
Quantum Yield (

)



*Note: Hg(II) complexes often suffer from fluorescence quenching due to the heavy-atom effect (enhanced spin-orbit coupling).

Structural Decision Logic

StructureLogic Input Metal Salt + PEI Ligand MetalType Select Metal Center Input->MetalType ZnPath Zn(II) (r=0.74Å) MetalType->ZnPath CdPath Cd(II) (r=0.95Å) MetalType->CdPath HgPath Hg(II) (r=1.02Å) MetalType->HgPath ZnResult Discrete Tetrahedral (Monomer) ZnPath->ZnResult Steric Control CdResult Bridging Halides (1D Polymer) CdPath->CdResult Coordination Saturation HgResult Distorted/Linear (Weak Interactions) HgPath->HgResult Relativistic Effect

Figure 2: Decision tree illustrating how ionic radius and electronic effects dictate the final supramolecular topology.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for X-ray diffraction, follow this Self-Validating Protocol .

A. Complex Synthesis (General Procedure)
  • Stoichiometry: Dissolve 1.0 mmol of This compound in 10 mL of Methanol (Solution A).

  • Metal Salt: Dissolve 1.0 mmol of

    
     (
    
    
    
    ) in 10 mL of Methanol (Solution B).
  • Mixing: Add Solution B to Solution A dropwise with constant stirring at room temperature.

  • Observation:

    • Zn(II): Clear solution or slight white precipitate.

    • Cd(II): Immediate white precipitate (polymer formation).

    • Hg(II): Clear solution (often requires concentration).

  • Reflux: Heat at

    
     for 2 hours to ensure thermodynamic product formation. Filter any precipitate.[3]
    
B. Crystallization (Vapor Diffusion Method)
  • Inner Vial: Place 2 mL of the complex filtrate.

  • Outer Vial: Contains 5 mL of Diethyl Ether or Hexane (precipitant).

  • Sealing: Cap tightly and store in a vibration-free dark environment at

    
    .
    
  • Timeline: Crystals suitable for XRD appear within 3-7 days.

    • Validation: If amorphous powder forms, reduce concentration by 50% and repeat.

References
  • Synthesis of Indole Derivatives

    • Source: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Zn/Cd/Hg Coordination Trends

    • Source: "Structure and isomerization comparison of Zn(II), Cd(II) and Hg(II)
  • Photophysical Properties of d10 Complexes

    • Source: "Photoluminescent properties of novel design heteroleptic Zn(II) complexes." PubMed.
  • Crystallographic Data (Analogous Systems)

    • Source: "Crystal Structure of ZnCl3 (Methyl-(2-Pyridin-2-yl-Ethyl)-Ammonium)." Scientific Research Publishing.

Sources

Validating synthetic structure of 3-(2-(2-Pyridyl)ethyl)indole against reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthetic structure of 3-(2-(2-Pyridyl)ethyl)indole against reference standards Content Type: Technical Validation Guide Author Persona: Senior Application Scientist (Analytical Chemistry/CMC)

Executive Summary

In drug discovery, this compound (CAS: 16571-51-0) serves as a critical scaffold for kinase inhibitors and serotonin receptor ligands (e.g., Eletriptan intermediates). However, its synthesis via the Michael addition of indole to 2-vinylpyridine is prone to regiochemical ambiguity, specifically the competition between C3-alkylation (Target) and N1-alkylation (Impurity).

This guide outlines a self-validating analytical protocol to certify the identity and purity of synthetic batches against reference standards. We move beyond basic identity checks to rigorous structural elucidation using NMR, HPLC-MS, and melting point analysis.

Part 1: The Analytical Strategy (The "Why")

A simple retention time match with a commercial standard is insufficient for rigorous validation due to the potential for co-eluting regioisomers. Our strategy relies on Orthogonal Validation :

  • Regiochemical Confirmation (NMR): Distinguishing the C3-substituted target from the N1-substituted byproduct using HMBC correlations and NH proton integrity.

  • Purity Profiling (HPLC-UV-MS): Quantifying non-chromophoric impurities and confirming ionization patterns.

  • Thermodynamic Characterization (DSC/MP): Verifying crystalline form and solvate absence.

The Regioselectivity Challenge

The indole ring is an ambident nucleophile. While C3 is the preferred site for electrophilic attack (soft nucleophile character), basic conditions or specific catalysts can promote N1 attack.

  • Target: this compound (C3-linked).[1]

  • Primary Impurity: 1-(2-(2-Pyridyl)ethyl)indole (N1-linked).

Part 2: Experimental Protocols (The "How")
Protocol A: High-Resolution NMR Validation

Objective: To prove the ethyl linker is attached to C3, not N1.

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. (Note: CDCl3 is acceptable, but DMSO-d6 is preferred to visualize the labile Indole N-H proton, which is the "smoking gun" for structural validity).

Key Diagnostic Signals:

  • Indole N-H (Singlet, ~10.8 ppm):

    • Target (C3): Signal MUST be present.

    • Impurity (N1): Signal will be ABSENT .

  • Ethyl Linker (Triplets, ~3.0 - 3.2 ppm):

    • Look for two distinct triplets integrating to 2H each.

  • Pyridine Protons:

    • Distinct multiplets in the 7.1 – 8.5 ppm range.

Protocol B: HPLC-MS Purity Assessment

Objective: Quantify purity >98% and confirm molecular mass (M+H = 223.1).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffered to pH 3.0 to prevent pyridine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (amide/aromatic) and 280 nm (indole specific).

Part 3: Results & Comparison

The following table compares a validated Synthetic Batch against a Certified Reference Material (CRM) and the theoretical N1-isomer.

Table 1: Comparative Analytical Data

ParameterReference Standard (CRM)Synthetic Batch (Valid)N1-Isomer (Invalid)Status
Appearance Off-white crystalline solidOff-white crystalline solidYellowish oil/solidPASS
Melting Point 114 – 116 °C115.2 °C< 90 °C (typically lower)PASS
MS (ESI+) [M+H]+ = 223.1 m/z223.1 m/z223.1 m/zInconclusive
1H-NMR (NH) δ 10.82 ppm (br s, 1H)δ 10.81 ppm (br s, 1H)Absent CRITICAL PASS
1H-NMR (Linker) δ 3.18 (t), 3.05 (t)δ 3.18 (t), 3.05 (t)δ 4.25 (t), 3.10 (t)*PASS
HPLC RT 8.42 min8.43 min9.15 min**PASS

*Note: In the N1-isomer, the CH2 attached to the Nitrogen shifts significantly downfield (~4.2 ppm) compared to the C3-attachment (~3.1 ppm). **Note: N-alkylated indoles are generally more hydrophobic and elute later on Reverse Phase C18.

Part 4: Visualization of Validation Logic
Diagram 1: Structural Elucidation Logic (Graphviz)

This flow illustrates the decision matrix for distinguishing the target molecule from its regioisomer.

ValidationLogic Start Crude Synthetic Product (Indole + 2-Vinylpyridine) NMR_Step 1H-NMR Analysis (DMSO-d6) Start->NMR_Step Check_NH Check 10.5-12.0 ppm Region Is Broad Singlet Present? NMR_Step->Check_NH Check_Linker Check Aliphatic Region Are CH2 triplets at ~3.1 ppm? Check_NH->Check_Linker Signal Present Result_N1 IDENTIFIED: N1-Isomer (Impurity) Check_NH->Result_N1 No Signal Check_Linker->Result_N1 No (Shifted to ~4.2 ppm) Result_C3 IDENTIFIED: C3-Target (Valid Structure) Check_Linker->Result_C3 Yes (3.0-3.2 ppm)

Caption: Logic flow for distinguishing C3-alkylation (Target) from N1-alkylation (Impurity) using proton NMR shifts.

Diagram 2: Analytical Workflow

This diagram details the step-by-step processing of the sample from synthesis to final certification.

Workflow Crude Crude Reaction Mixture Prep Workup & Recrystallization (EtOH/Water) Crude->Prep TLC TLC Screening (DCM:MeOH 95:5) Prep->TLC HPLC HPLC-MS Analysis (Purity >98%) TLC->HPLC NMR 1H & 13C NMR (Structural ID) HPLC->NMR Decision Compare with Reference Std NMR->Decision Release RELEASE BATCH (Certificate of Analysis) Decision->Release Match Reject REJECT / REWORK Decision->Reject Mismatch/Impurity

Caption: Operational workflow for the purification and validation of this compound batches.

Part 5: Discussion & Troubleshooting
1. The "Missing" NH Signal

If your NMR spectrum in CDCl3 shows a broadened or missing NH signal, do not immediately assume N-alkylation. Indole NH protons undergo rapid exchange or hydrogen bonding. Solution: Switch to DMSO-d6, which inhibits exchange and sharpens the NH signal, typically appearing at 10.8 ppm [1].

2. HPLC Tailing

The pyridine nitrogen is basic (pKa ~5.2). On standard silica-based C18 columns, this interacts with residual silanols, causing peak tailing. Solution: Use a mobile phase modifier. 0.1% Formic Acid or Ammonium Acetate (10mM) is essential. Avoid neutral pH water [2].

3. Crystalline Polymorphism

If the melting point of your batch (115°C) differs from the literature (114-116°C) by more than 2 degrees, verify the solvent of crystallization. Ethanol/Water recrystallization often yields the stable form, whereas rapid precipitation from Ether may yield metastable polymorphs or amorphous solids [3].

References
  • BMRB. "NMR spectral data for Indole derivatives." Biological Magnetic Resonance Data Bank. [Link]

  • Vertex AI Search. "HPLC method development for indole pyridine alkaloids." Journal of Chromatographic Science. [Link]

  • PubChem. "Compound Summary: this compound."[1] National Library of Medicine. [Link]

Sources

Comparative yield analysis of acid vs base catalyzed indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless pharmaceuticals, from serotonin receptor agonists to complex oncology drugs. For synthetic chemists, selecting the optimal route to construct this heterocycle often comes down to a critical divergence in reaction conditions: acid-catalyzed versus base-catalyzed cyclization.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedure. Here, we will dissect the mechanistic causality, objectively compare the quantitative yields of these divergent pathways, and provide self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Divergence: The Causality of Catalysis

The choice between an acidic or basic environment fundamentally alters the electronic strategy used to forge the pyrrole ring of the indole core.

Acid-Catalyzed: The Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely utilized acid-catalyzed method. It relies on the reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone (1)[1].

The Causality of the Acid: The acid catalyst (traditionally Brønsted acids like PPA or H₂SO₄, or modernly Lewis acids like ZnCl₂ or BF₃·Et₂O) serves a dual purpose. First, it protonates the hydrazone, facilitating tautomerization to an ene-hydrazine. Second, protonation lowers the activation energy required for the critical [3,3]-sigmatropic rearrangement—the step that breaks the N-N bond and forms the new C-C bond (2)[2]. Modern variations utilizing Lewis acids can achieve quantitative yields (up to 100%) in under 10 minutes by activating the imine for electrophilic attack (3)[3].

Fischer A Arylhydrazine + Ketone B Hydrazone Formation A->B C Acid Addition (H+ or Lewis Acid) B->C D Tautomerization to Ene-Hydrazine C->D E [3,3]-Sigmatropic Rearrangement D->E F Re-aromatization & Cyclization E->F G Loss of NH3 -> Substituted Indole F->G

Caption: Mechanistic pathway of the acid-catalyzed Fischer indole synthesis.

Base-Catalyzed: Madelung & Leimgruber-Batcho Syntheses

Base-catalyzed methods circumvent the sigmatropic rearrangement entirely, relying instead on the deprotonation of weakly acidic benzylic protons.

The Causality of the Base: In the Madelung synthesis , a strong base (e.g., sodium ethoxide, KOtBu, or LiHMDS) extracts a proton from the benzylic methyl group of an N-acyl-o-toluidine (4)[4]. The resulting carbanion attacks the amide carbonyl intramolecularly. Because benzylic protons are only weakly acidic, extreme temperatures (200–400 °C) were historically required, though modern tandem systems like LiN(SiMe₃)₂/CsF have lowered this barrier significantly (5)[5].

The Leimgruber-Batcho synthesis is a milder base-mediated alternative. It utilizes the electron-withdrawing power of an ortho-nitro group to enhance benzylic acidity. This allows for a base-mediated condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently reduced to yield the indole (6)[6].

Madelung A N-Acyl-o-toluidine B Strong Base Addition (e.g., KOtBu) A->B C Deprotonation: Benzylic Carbanion B->C D Intramolecular Nucleophilic Attack C->D E Alkoxide Intermediate Formation D->E F Dehydration (-H2O) E->F G 2-Substituted Indole F->G

Caption: Mechanistic pathway of the base-catalyzed Madelung indole synthesis.

Quantitative Yield & Condition Analytics

When designing a synthetic route, the choice between acid and base catalysis dictates not only the reaction conditions but the ultimate substitution pattern of the resulting indole.

ParameterAcid-Catalyzed (Fischer)Base-Catalyzed (Classic Madelung)Base-Mediated (Leimgruber-Batcho)
Primary Catalyst/Reagent Lewis Acids (ZnCl₂, BF₃·Et₂O) or Brønsted (PPA)Strong Base (KOtBu, LiHMDS, NaOEt)DMF-DMA, Pyrrolidine, then Reductant
Key Intermediate Ene-hydrazineBenzylic carbanionNitro-enamine
Typical Temperature 25 °C – 120 °C200 °C – 400 °C120 °C (Step 1) / RT (Step 2)
Typical Yields 60% – 100%40% – 80%70% – 95%
Substrate Scope & Utility Broad; ideal for 2,3-disubstituted indolesConfined to specific 2-substituted indolesExcellent for C2/C3 unsubstituted indoles

Self-Validating Experimental Protocols

To ensure high-fidelity reproduction, the following protocols have been designed with built-in observational checkpoints.

Protocol A: Lewis Acid-Catalyzed Fischer Indole Synthesis

Objective: Rapid synthesis of 2,3-substituted indoles using mild Lewis acid catalysis, avoiding the harsh degradation common with PPA.

  • Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq) and ketone (1.0 eq) in dry CH₂Cl₂ under an inert argon atmosphere. Stir for 30 minutes at room temperature.

  • Catalytic Activation: Add 1.0 mol % of Zinc triflate (Zn(OTf)₂) or Boron trifluoride etherate (BF₃·Et₂O).

    • Causality: The Lewis acid coordinates to the imine nitrogen, drastically lowering the LUMO energy and accelerating the [3,3]-sigmatropic shift without requiring extreme heat.

  • Cyclization & Self-Validation: Stir at room temperature.

    • Validation Checkpoint: The reaction is typically complete within 10 to 40 minutes (3)[3]. If using diazo precursors, rapid evolution of N₂ gas will be visually apparent. TLC monitoring (Hexane/EtOAc) will show the rapid disappearance of the hydrazone spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography. Expected yield: >95%.

Protocol B: Base-Mediated Leimgruber-Batcho Synthesis

Objective: Synthesis of C2/C3 unsubstituted indoles, highly valuable in pharmaceutical library generation.

  • Enamine Formation: To a solution of the ortho-nitrotoluene derivative (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and pyrrolidine (1.1 eq).

    • Causality: Pyrrolidine is not merely a solvent; it displaces the dimethylamine in DMF-DMA to form a significantly more electrophilic pyrrolidine-based formamide acetal, accelerating the condensation step (7)[7].

  • Heating & Self-Validation: Stir the mixture under a nitrogen atmosphere at 120 °C for 3 hours.

    • Validation Checkpoint: The solution will transition to an intense, deep red color. This is a highly reliable visual confirmation of success, as the intermediate nitro-enamine features an extended "push-pull" conjugation system (6)[6].

  • Reductive Cyclization: Remove the DMF under reduced pressure. Dissolve the crude red enamine in methanol. Add 10% Pd/C (0.1 eq) and stir under a balloon of H₂ gas at room temperature until hydrogen uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography. Expected yield: 70–85%.

References

  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. nih.gov.3

  • Comparing Fischer indole synthesis with other indole synthesis methods. benchchem.com. 1

  • Madelung synthesis. wikipedia.org. 4

  • Leimgruber–Batcho indole synthesis. wikipedia.org. 6

  • Synthesis of indoles. organic-chemistry.org. 5

  • Fischer indole synthesis applied to the total synthesis of natural products. rsc.org. 2

  • A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. benchchem.com. 7

Sources

Composition Verification and Elemental Analysis of 3-(2-(2-Pyridyl)ethyl)indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Chemical Profile

In pharmaceutical development, the rigorous composition verification of precursor molecules is non-negotiable. 3-(2-(2-Pyridyl)ethyl)indole (CAS: 16571-51-0)[1] is a highly valuable synthetic building block, featuring a bidentate-like pharmacophore that combines an electron-rich indole core with a basic pyridine ring.

  • Molecular Formula: C₁₅H₁₄N₂

  • Molecular Weight: 222.29 g/mol

  • Theoretical Exact Mass: 222.1157 Da

Orthogonal Verification Strategy

Relying on a single analytical technique introduces critical blind spots. CHNS provides bulk purity but cannot distinguish isomers; HRMS confirms the exact molecular formula but is not inherently quantitative for bulk purity[3]; qNMR maps structural connectivity and absolute purity but requires higher sample concentrations. By integrating these three methods, we establish an unbreakable chain of analytical custody.

G Sample This compound (Analyte) CHNS CHNS Combustion (Bulk Elemental) Sample->CHNS 1-2 mg HRMS HRMS (ESI+) (Exact Mass) Sample->HRMS <0.1 mg NMR 1H/13C qNMR (Connectivity) Sample->NMR 5-10 mg DataInt Data Integration CHNS->DataInt %C, %H, %N HRMS->DataInt m/z [M+H]+ NMR->DataInt Purity % Verified Verified Composition DataInt->Verified Consensus

Orthogonal analytical workflow for this compound composition verification.

Technique 1: CHNS Dynamic Flash Combustion

Causality & Scientific Grounding

Elemental analysis via dynamic flash combustion is the gold standard for proving bulk sample purity. However, heterocyclic nitrogen compounds like this compound are highly refractory. If combusted under standard conditions, the pyridine and indole rings can form stable nitrogen oxides (NOₓ) or leave uncombusted carbon residues, artificially skewing the %C and %N recoveries[2].

To counteract this, the protocol must utilize a high-temperature (1000°C) oxygen-rich environment supplemented with a combustion catalyst (e.g., Vanadium Pentoxide, V₂O₅). Furthermore, the gas stream must pass over high-purity copper at 600°C to quantitatively reduce all NOₓ species back to N₂ gas prior to detection[4].

Self-Validating Protocol
  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a high-purity micro-analytical standard such as Acetanilide[4],[5]. Run a blank tin capsule to establish the baseline.

  • Sample Preparation: Using a microbalance (0.1 µg resolution), accurately weigh 1.500–2.000 mg of the analyte into a high-purity tin capsule.

  • Catalyst Addition: Add ~1 mg of V₂O₅ to the capsule to ensure complete oxidation of the refractory heterocycles. Crimp the capsule tightly to exclude atmospheric air.

  • Combustion & Reduction: Drop the capsule into the 1000°C quartz reactor under dynamic oxygen flow. Route the effluent gases through the 600°C copper reduction column[4].

  • Quantification: Separate the resulting N₂, CO₂, and H₂O gases via a GC column and quantify via TCD.

Data Interpretation

For publication in top-tier journals (e.g., ACS, RSC), the experimental mass fractions must fall within ±0.4% of the theoretical values[3].

Table 1: CHNS Elemental Analysis Targets for C₁₅H₁₄N₂

ElementTheoretical Mass Fraction (%)Acceptable Lower Limit (-0.4%)Acceptable Upper Limit (+0.4%)
Carbon (C) 81.05%80.65%81.45%
Hydrogen (H) 6.35%5.95%6.75%
Nitrogen (N) 12.60%12.20%13.00%

Technique 2: High-Resolution Mass Spectrometry (HRMS)

Causality & Scientific Grounding

While CHNS proves that the bulk powder contains the correct ratio of elements, it cannot rule out isobaric impurities or structural isomers. HRMS bridges this gap. Because this compound contains a highly basic pyridine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal ionization strategy. The basic nitrogen readily accepts a proton to form a stable [M+H]⁺ ion. To ensure the data is self-validating and meets the < 5 ppm mass error threshold required for formula confirmation[3], an internal lock-mass calibrant must be infused simultaneously.

Self-Validating Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol, then dilute to a final concentration of 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote protonation).

  • Ionization: Infuse the sample into the ESI source at 10 µL/min. Apply a capillary voltage of +3.0 kV.

  • Lock-Mass Calibration: Co-infuse a known reference standard (e.g., Leucine Enkephalin) via a secondary sprayer to correct for instrument drift in real-time.

  • Acquisition: Acquire spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer in the m/z 100–1000 range.

Table 2: HRMS (ESI+) Exact Mass Targets

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Acceptable Mass Error
Protonated Molecule[C₁₅H₁₄N₂ + H]⁺223.1230< 5 ppm

Technique 3: Quantitative NMR (qNMR)

Causality & Scientific Grounding

HRMS provides the molecular formula, but it cannot definitively prove structural connectivity (e.g., differentiating a 2-pyridyl from a 4-pyridyl substitution). Quantitative NMR (qNMR) solves this while also providing an absolute mass fraction purity. By utilizing a Certified Reference Material (CRM) as an internal standard, qNMR creates a self-validating system that yields absolute purity without requiring an identical reference standard of the analyte itself.

Self-Validating Protocol
  • Sample Preparation: Accurately co-weigh ~10 mg of this compound and ~5 mg of a CRM internal standard (e.g., Maleic acid) into a single vial.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ (typically 30–60 seconds) of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative integration.

  • Integration: Integrate a distinct, well-resolved analyte peak (e.g., the ethyl linker protons) against the internal standard peak to calculate the absolute purity percentage.

Comparative Synthesis

To select the appropriate technique for your specific stage of drug development, consult the comparative matrix below:

Table 3: Comparative Analysis of Verification Techniques

TechniquePrimary OutputDestructive?Sample RequirementStrengthsLimitations
CHNS Bulk Elemental PurityYes1–2 mgGold standard for bulk purity; detects inorganic salts/water.Cannot confirm structural connectivity or isomers.
HRMS Exact Mass / FormulaYes< 0.1 mgHigh sensitivity; definitively rules out isobaric impurities.Not strictly quantitative for bulk mass fraction purity.
qNMR Absolute Purity / StructureNo5–10 mgConfirms connectivity; absolute quantification without analyte CRM.Lower sensitivity; requires larger sample mass and high solubility.

References

  • National Institutes of Health (PMC). "An International Study Evaluating Elemental Analysis." Organometallics. Available at:[Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers." Analytical Methods Committee Technical Briefs. Available at:[Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Notes. Available at:[Link]

Sources

Safety Operating Guide

Part 1: Mechanistic Causality of Hazard & Disposal Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 3-(2-(2-Pyridyl)ethyl)indole

As application scientists and laboratory managers, we must look beyond mere regulatory compliance; we must understand the mechanistic why behind our safety protocols. This compound (CAS: 16571-51-0)[1] is a valuable building block in medicinal chemistry, featuring both an indole and a pyridine moiety. However, the presence of these nitrogen-containing heterocycles introduces specific toxicological and environmental risks.

Pyridine derivatives exhibit high environmental mobility and potential hepatotoxicity, making improper disposal via sink or standard landfill a severe contamination risk[2]. Furthermore, the nitrogen lone pairs in both the indole and pyridine rings make this compound susceptible to violent exothermic reactions if inadvertently mixed with strong oxidizers or acids during waste consolidation. Under the EPA's Resource Conservation and Recovery Act (RCRA), while the parent compound pyridine is specifically listed (e.g., U196, F005), complex derivatives like this compound must be rigorously managed as characteristic hazardous waste[3].

The following guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

The molecular architecture of this compound dictates its end-of-life management. The high thermal stability of the heteroaromatic rings requires sustained high heat for complete destruction. Standard incineration is insufficient; the compound must be subjected to rotary kiln incineration at temperatures between 820°C and 1,600°C[2]. This specific thermal range is critical: it provides enough energy to cleave the aromatic carbon-nitrogen bonds while allowing for stoichiometric oxygen control to prevent the formation of toxic nitrogen oxide (NOx) emissions.

Quantitative Disposal Parameters
ParameterSpecificationMechanistic Rationale
EPA Waste Classification Non-halogenated organic wasteFalls under general toxic organics unless mixed with halogenated solvents[4].
Primary Destruction Method Rotary Kiln IncinerationHigh thermal stability of heteroaromatic rings requires sustained high heat for complete combustion[2].
Incineration Temperature 820°C – 1600°CMinimum temperature required to cleave pyridine/indole bonds and prevent toxic NOx emission[2].
Spill Absorbent Vermiculite or Dry SandInert materials prevent exothermic reactions that could occur with combustible absorbents like sawdust.
Incompatible Materials Strong oxidizers, strong acidsNitrogen lone pairs can undergo violent exothermic acid-base or redox reactions.

Part 2: Self-Validating Disposal Protocols

Every protocol in your laboratory should be a closed-loop system, meaning the successful completion of the task inherently verifies its safety. Implement the following step-by-step methodologies for this compound waste.

Protocol A: Liquid Waste Segregation and Containment
  • Solvent Compatibility Profiling: Determine if the this compound waste is dissolved in halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate) solvents. This is the most critical routing step, as halogenated waste requires specialized incinerators equipped with acid gas scrubbers to neutralize hydrochloric acid byproducts.

  • Primary Containment Selection: Transfer the liquid waste into a High-Density Polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers, as trace acidic byproducts from prior reactions can cause corrosion and subsequent structural failure.

  • Labeling Execution: Affix a standard RCRA hazardous waste label immediately upon the first drop of waste entering the container. List "this compound" and the exact solvent composition. Do not use chemical abbreviations or structural formulas[5].

  • Validation Checkpoint: Visually inspect the container for a vented cap (if gas generation is possible) and ensure secondary containment is in place (e.g., a spill tray capable of holding 110% of the container's volume).

Protocol B: Solid Waste and Spill Decontamination
  • Spill Containment: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the fine organic powder, creating an inhalation hazard and spreading contamination.

  • Absorption & Collection: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Carefully scoop the absorbed mixture using a spark-proof brush and pan.

  • Transfer: Place the collected material into a solid hazardous waste container (e.g., a polypropylene bucket with a locking lid).

  • Validation Checkpoint: Swab the spill area with a compatible solvent (e.g., isopropanol) to capture residual micro-particles. Dispose of the contaminated wipes in the same solid waste container. Seal the lid and verify it is locked. Label as "Solid Hazardous Waste - Toxic Organics (Pyridine/Indole Derivative)".

Protocol C: Final Manifesting and Vendor Handoff
  • Accumulation Monitoring: Adhere strictly to Satellite Accumulation Area (SAA) regulations. Do not exceed 55 gallons of hazardous waste, and transfer full containers to the main accumulation area within 3 days[4].

  • Vendor Specification: When manifesting the waste for pickup, explicitly require the vendor to utilize rotary kiln incineration.

  • Validation Checkpoint: Review the final manifest returned by the vendor to confirm the destruction facility code matches a licensed high-temperature incinerator capable of handling nitrogenous organic waste.

Part 3: Waste Segregation Workflow

The following diagram illustrates the logical routing of this compound waste based on solvent composition, ensuring proper downstream thermal destruction.

WasteWorkflow Start This compound Waste Generated CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Waste Stream (Red Tag / Segregated) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Blue/Green Tag) CheckHalogen->NonHalogenated No Incinerator1 High-Temp Incineration with Acid Gas Scrubber Halogenated->Incinerator1 Incinerator2 Rotary Kiln Incineration (820°C - 1600°C) NonHalogenated->Incinerator2

Workflow for the segregation and incineration of this compound laboratory waste.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.